Pelargonidin 3-O-rutinoside
Description
Structure
3D Structure
Properties
Molecular Formula |
C27H31O14+ |
|---|---|
Molecular Weight |
579.5 g/mol |
IUPAC Name |
(2R,3R,4R,5R,6S)-2-[[(2R,3S,4S,5R,6S)-6-[5,7-dihydroxy-2-(4-hydroxyphenyl)chromenylium-3-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methoxy]-6-methyloxane-3,4,5-triol |
InChI |
InChI=1S/C27H30O14/c1-10-19(31)21(33)23(35)26(38-10)37-9-18-20(32)22(34)24(36)27(41-18)40-17-8-14-15(30)6-13(29)7-16(14)39-25(17)11-2-4-12(28)5-3-11/h2-8,10,18-24,26-27,31-36H,9H2,1H3,(H2-,28,29,30)/p+1/t10-,18+,19-,20+,21+,22-,23+,24+,26+,27+/m0/s1 |
InChI Key |
IFYOHQQBIKDHFT-ASZXTAQUSA-O |
SMILES |
CC1C(C(C(C(O1)OCC2C(C(C(C(O2)OC3=CC4=C(C=C(C=C4[O+]=C3C5=CC=C(C=C5)O)O)O)O)O)O)O)O)O |
Isomeric SMILES |
C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OC[C@@H]2[C@H]([C@@H]([C@H]([C@@H](O2)OC3=CC4=C(C=C(C=C4[O+]=C3C5=CC=C(C=C5)O)O)O)O)O)O)O)O)O |
Canonical SMILES |
CC1C(C(C(C(O1)OCC2C(C(C(C(O2)OC3=CC4=C(C=C(C=C4[O+]=C3C5=CC=C(C=C5)O)O)O)O)O)O)O)O)O |
Origin of Product |
United States |
Foundational & Exploratory
A Technical Guide to Pelargonidin 3-O-rutinoside in Edible Plants: Natural Sources, Quantification, and Biological Context
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Pelargonidin (B1210327) 3-O-rutinoside, a significant anthocyanin found in various edible plants. The document details its natural sources, presents quantitative data, outlines experimental protocols for its analysis, and discusses its potential biological relevance.
Natural Sources of Pelargonidin 3-O-rutinoside
This compound is a water-soluble pigment belonging to the anthocyanin class of flavonoids, contributing to the red and orange hues of many fruits and vegetables.[1] Its presence has been identified in a variety of edible plants, particularly in berries.
Key dietary sources include:
-
Berries: Blackcurrant (Ribes nigrum), red raspberry (Rubus idaeus), and strawberry (Fragaria ananassa) are notable sources of this compound.[2][3] Sweet cherries (Prunus avium) also contain this compound.[2][4] The seeds of blackcurrants, raspberries, and strawberries have also been found to contain this anthocyanin.[5]
-
Other Fruits: Passion fruit (Passiflora edulis) has been reported to contain this compound, although not quantified in the available literature.[6]
-
Grains and Vegetables: While primarily found in fruits, its presence has also been detected in rice (Oryza sativa), narrowleaf cattails (Typha angustifolia), white mustards (Sinapis alba), and fennels (Foeniculum vulgare).[6]
Quantitative Analysis of this compound in Edible Plants
The concentration of this compound can vary significantly between different plant species and even cultivars, influenced by factors such as ripeness, growing conditions, and processing methods.[2][7][8] The following table summarizes the quantitative data available from scientific literature.
| Plant Source | Mean Content (mg/100 g FW) | Minimum Content (mg/100 g FW) | Maximum Content (mg/100 g FW) | Standard Deviation | No. of Samples (n) | No. of Studies (N) | Reference(s) |
| Blackcurrant, raw | 2.48 | 1.68 | 2.96 | 0.62 | 6 | 6 | [2] |
| Red raspberry, raw | 0.42 | 0.00 | 0.85 | 0.43 | 3 | 3 | [2] |
| Strawberry, raw | 1.32 | 0.00 | 5.54 | 1.75 | 29 | 29 | [2] |
| Sweet cherry, raw | 1.24 | 0.00 | 3.91 | 1.30 | 16 | 16 | [2] |
| Strawberry, jam | 0.16 | 0.00 | 0.32 | 0.16 | 5 | 5 | [2] |
| Plant Part | Content (mg/g DW) | Reference(s) |
| Blackcurrant seeds | 0.37 | [5] |
| Raspberry seeds | 0.31 | [5] |
| Strawberry seeds | 0.28 | [5] |
Experimental Protocols for Analysis
The extraction and quantification of this compound from plant matrices typically involve several key steps, from sample preparation to chromatographic analysis.
Extraction of this compound
A common method for extracting anthocyanins, including this compound, from plant material involves the use of acidified solvents to maintain the stability of the flavylium (B80283) cation.
Protocol: Acidified Methanol (B129727) Extraction
-
Sample Preparation: Freeze-dry the plant material to remove water content and grind it into a fine powder to increase the surface area for extraction.
-
Extraction Solvent: Prepare a solution of methanol acidified with hydrochloric acid (e.g., 1% HCl in methanol). The acid helps to stabilize the anthocyanin structure.
-
Extraction Process:
-
Weigh a known amount of the powdered sample (e.g., 0.1 g).
-
Add a specific volume of the extraction solvent (e.g., 20 mL).
-
Homogenize the mixture using a high-speed homogenizer (e.g., Ultra-Turrax) for a short duration (e.g., 1 minute).[9]
-
For exhaustive extraction, the process can be repeated multiple times.[9]
-
-
Purification:
-
Centrifuge the extract to pellet solid plant material.
-
The supernatant can be further purified using solid-phase extraction (SPE) with cartridges like C18 to remove non-polar compounds, sugars, and acids.
-
For higher purity, techniques like high-speed counter-current chromatography (HSCCC) can be employed.[10][11]
-
Quantification by High-Performance Liquid Chromatography (HPLC)
HPLC coupled with a suitable detector is the standard method for the separation and quantification of this compound.
Protocol: HPLC Analysis
-
Instrumentation: An HPLC system equipped with a photodiode array (PDA) detector or a mass spectrometer (MS) is typically used.
-
Column: A reversed-phase C18 column is commonly employed for the separation of anthocyanins.
-
Mobile Phase: A gradient elution is generally used, consisting of two solvents:
-
Solvent A: Acidified water (e.g., with formic acid or trifluoroacetic acid).
-
Solvent B: An organic solvent like methanol or acetonitrile.
-
-
Detection:
-
PDA Detection: Monitor the absorbance at the characteristic wavelength for anthocyanins, which is typically around 520 nm.
-
Mass Spectrometry (MS) Detection: For more specific identification and quantification, tandem mass spectrometry (MS/MS) can be used. The precursor ion for this compound is m/z 579, and a characteristic product ion is m/z 271 (the pelargonidin aglycone).[12][13]
-
-
Quantification: Create a calibration curve using a pure standard of this compound of known concentrations. The concentration in the sample is then determined by comparing its peak area to the calibration curve.
Biological Signaling Pathways
While research on the specific signaling pathways modulated by this compound is ongoing, studies on structurally similar anthocyanins, such as pelargonidin-3-O-glucoside, provide insights into its potential mechanisms of action. These compounds have been shown to exhibit anti-inflammatory and antioxidant effects.
A plausible mechanism of action, inferred from related compounds, involves the modulation of key inflammatory and antioxidant pathways. For instance, pelargonidin-3-O-glucoside has been reported to inhibit the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[14] Additionally, acetylated pelargonidin-3-O-glucoside has been shown to activate the Nrf2/ARE (Nuclear factor erythroid 2-related factor 2/Antioxidant Response Element) pathway.[15]
Below is a conceptual diagram illustrating a potential signaling pathway influenced by this compound, based on the activity of related anthocyanins.
Caption: Potential signaling pathways modulated by this compound.
Experimental Workflow
The following diagram outlines a typical experimental workflow for the extraction, identification, and quantification of this compound from edible plant sources.
Caption: Experimental workflow for this compound analysis.
This guide provides a foundational understanding of this compound in edible plants. Further research is warranted to fully elucidate its bioavailability, metabolism, and specific molecular targets to leverage its potential in drug development and nutritional science.
References
- 1. researchgate.net [researchgate.net]
- 2. Showing all foods in which the polyphenol this compound is found - Phenol-Explorer [phenol-explorer.eu]
- 3. This compound | C27H31O14+ | CID 443917 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Showing Compound Pelargonidin 3-rutinoside (FDB021681) - FooDB [foodb.ca]
- 5. mdpi.com [mdpi.com]
- 6. Human Metabolome Database: Showing metabocard for pelargonidin-3-O-rutinoside (HMDB0304455) [hmdb.ca]
- 7. Showing retention factors for this compound in foods with the process stored at room temperature - Phenol-Explorer [phenol-explorer.eu]
- 8. Showing retention factors for this compound in foods with the process puree making - Phenol-Explorer [phenol-explorer.eu]
- 9. researchgate.net [researchgate.net]
- 10. Pelargonidin-3-O-rutinoside as a novel α-glucosidase inhibitor for improving postprandial hyperglycemia - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 11. An effective method for preparation of high-purity pelargonidin-3-O-glucoside from strawberry and its protective effect on cellular oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Recent Advances in Anthocyanin Analysis and Characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 13. High-throughput analysis of anthocyanins in horticultural crops using probe electrospray ionization tandem mass spectrometry (PESI/MS/MS) - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Acetylated pelargonidin-3-O-glucoside exhibits promising thermostability, lipophilicity, and protectivity against oxidative damage by activating the Nrf2/ARE pathway - Food & Function (RSC Publishing) [pubs.rsc.org]
A Technical Guide to the Biosynthesis of Pelargonidin 3-O-rutinoside in Berries
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the biosynthetic pathway of Pelargonidin (B1210327) 3-O-rutinoside, a significant anthocyanin contributing to the red pigmentation of many commercially important berries. This document details the enzymatic steps, genetic regulation, quantitative data, and key experimental methodologies relevant to its study.
Introduction to Pelargonidin 3-O-rutinoside
Anthocyanins are water-soluble flavonoid pigments responsible for the red, purple, and blue colors in many flowers, fruits, and vegetables.[1][2] Their biosynthesis and accumulation are of great interest due to their roles in plant physiology, food quality, and potential health benefits for humans, including antioxidant and anti-inflammatory properties.[1] this compound is a specific glycosylated form of the anthocyanidin pelargonidin, commonly found in berries such as strawberries (Fragaria x ananassa) and raspberries (Rubus idaeus).[3][4][5] The sugar moiety, a rutinose (composed of rhamnose and glucose), enhances the molecule's stability and solubility. Understanding its biosynthesis is critical for crop improvement, natural colorant production, and the development of nutraceuticals.
The Core Biosynthesis Pathway
The formation of this compound is a multi-step process that begins with the general phenylpropanoid pathway and proceeds through the flavonoid and anthocyanin-specific branches. The pathway can be broadly divided into three stages: (1) synthesis of the dihydroflavonol precursor, (2) formation of the colored pelargonidin aglycone, and (3) subsequent glycosylation steps to yield the final product.
The core pathway initiates with p-Coumaroyl-CoA and Malonyl-CoA and proceeds through a series of enzymatic reactions to produce the unstable pelargonidin aglycone. This is then stabilized through glycosylation.
Caption: Biosynthesis of this compound from phenylpropanoid precursors.
Key Enzymes in the Pathway:
-
CHS (Chalcone Synthase): Catalyzes the initial condensation reaction.
-
CHI (Chalcone Isomerase): Cyclizes naringenin chalcone to naringenin.
-
F3H (Flavanone 3-hydroxylase): Hydroxylates naringenin to produce dihydrokaempferol (DHK).
-
DFR (Dihydroflavonol 4-reductase): Reduces DHK to leucopelargonidin. In strawberry, DFR shows a preference for DHK, leading to the prevalence of pelargonidin-based anthocyanins.
-
ANS (Anthocyanidin Synthase): Also known as leucoanthocyanidin dioxygenase (LDOX), it oxidizes leucopelargonidin to the unstable colored anthocyanidin, pelargonidin.
-
UFGT (UDP-glucose:flavonoid 3-O-glucosyltransferase): This is a critical step for stabilization. UFGT transfers a glucose moiety from UDP-glucose to the 3-hydroxyl group of pelargonidin, forming Pelargonidin 3-O-glucoside. In strawberry, the gene FaGT1 encodes this enzyme.[6]
-
A3g-RhaT (Anthocyanin 3-O-glucoside rhamnosyltransferase): This enzyme completes the synthesis by transferring a rhamnose group to the glucose of Pelargonidin 3-O-glucoside. While this enzymatic activity is essential for rutinoside formation, the specific gene encoding this rhamnosyltransferase in Fragaria or Rubus species is not yet fully characterized, representing an area for future research.
Genetic Regulation of the Pathway
The biosynthesis of anthocyanins is tightly controlled at the transcriptional level, primarily by a protein complex known as the MBW complex. This complex consists of transcription factors from three protein families: R2R3-MYB, basic helix-loop-helix (bHLH), and WD40-repeat proteins.[3][7]
-
R2R3-MYB proteins often act as the primary determinants of which structural genes in the pathway are activated. In grape, VvMYB5a and VvMYB5b have been shown to regulate genes in the flavonoid pathway.[7][8]
-
bHLH proteins and WD40 proteins act as co-factors, forming the functional MBW complex that binds to the promoter regions of target structural genes (e.g., DFR, ANS, UFGT) to activate their expression.[7][9]
The expression of these regulatory genes is, in turn, influenced by developmental cues (e.g., fruit ripening) and environmental factors such as light and temperature.
Caption: Simplified regulatory network for anthocyanin biosynthesis in berries.
Quantitative Data Presentation
The concentration of this compound and its precursors varies significantly depending on the berry species, cultivar, developmental stage, and environmental conditions.
Table 1: Anthocyanin Content in Select Berries (mg/100 g dry weight)
| Compound | Raspberry (Glen Ample) |
|---|---|
| Cyanidin-3-O-glucoside | 47.9 |
| Cyanidin-3-O-rutinoside | 16.2 |
| This compound | 1.1 |
Data sourced from Characterization of Flavonoid Compounds in Common Swedish Berry Species.[10]
Table 2: Relative Levels of Pelargonidin Glycosides During Strawberry Ripening
| Ripening Stage | Pelargonidin 3-O-glucoside | Pelargonidin 3-O-glucoside-malonate |
|---|---|---|
| Flower (F) | 0.0 | 0.0 |
| Small Green (G1) | 0.0 | 0.0 |
| Mid-size Green (G2) | 0.0 | 0.0 |
| White (W) | 0.0 | 0.0 |
| Turning (T) | 1.8 | 0.2 |
| Ripe Red (R) | 10.0 | 1.0 |
Data are presented as relative units normalized to the highest concentration, adapted from metabolite analysis in Fragaria x ananassa.[6]
Experimental Protocols & Workflows
Accurate analysis of the this compound pathway requires robust methodologies for metabolite extraction, quantification, and gene expression analysis.
Caption: General experimental workflow for studying anthocyanin biosynthesis.
Protocol for Anthocyanin Extraction and Quantification
This protocol is a generalized method based on common practices for analyzing anthocyanins in berries.[2][10]
-
Sample Preparation: Freeze-dry berry tissue and grind to a fine, homogenous powder.
-
Extraction:
-
Weigh approximately 100 mg of powdered tissue into a microcentrifuge tube.
-
Add 1 mL of extraction solvent (e.g., Methanol:Water:Formic Acid, 80:19:1 v/v/v).
-
Vortex thoroughly and sonicate for 15 minutes in a cold water bath.
-
Centrifuge at 13,000 x g for 10 minutes at 4°C.
-
Collect the supernatant. Repeat the extraction on the pellet and pool the supernatants.
-
-
Quantification (pH Differential Method):
-
Prepare two dilutions of the extract: one in 0.025 M potassium chloride buffer (pH 1.0) and another in 0.4 M sodium acetate (B1210297) buffer (pH 4.5).[1]
-
Allow to equilibrate for 15 minutes.
-
Measure the absorbance of both solutions at the λmax for pelargonidin glycosides (~510 nm) and at 700 nm (to correct for haze).
-
Calculate the total monomeric anthocyanin concentration using the formula:
-
A = (A510 – A700)pH 1.0 – (A510 – A700)pH 4.5
-
Total Anthocyanins (mg/L) = (A x MW x DF x 1000) / (ε x l)
-
Where MW = molecular weight, DF = dilution factor, ε = molar extinction coefficient for pelargonidin-3-glucoside, and l = pathlength (1 cm).
-
-
-
Quantification (HPLC):
-
Inject the filtered extract onto a C18 reverse-phase HPLC column.
-
Use a gradient elution, for example, with mobile phase A (e.g., 5% formic acid in water) and mobile phase B (e.g., 5% formic acid in acetonitrile).[10]
-
Monitor at 520 nm for anthocyanins.
-
Identify and quantify peaks by comparing retention times and spectra with authentic standards of this compound.
-
Protocol for Gene Expression Analysis (qRT-PCR)
This protocol outlines the key steps for quantifying the transcript levels of biosynthesis genes.
-
RNA Extraction: Extract total RNA from ~100 mg of powdered berry tissue using a suitable plant RNA extraction kit or a CTAB-based method. Assess RNA quality and quantity using a spectrophotometer and gel electrophoresis.
-
cDNA Synthesis: Synthesize first-strand cDNA from 1-2 µg of total RNA using a reverse transcription kit with oligo(dT) or random primers.
-
Primer Design: Design gene-specific primers for target genes (CHS, DFR, ANS, FaGT1, etc.) and at least two stable reference (housekeeping) genes (e.g., Actin, GAPDH).
-
Quantitative PCR (qPCR):
-
Prepare a reaction mix containing cDNA template, forward and reverse primers, and a suitable SYBR Green qPCR master mix.
-
Perform the reaction in a qPCR thermal cycler using a standard protocol: e.g., 95°C for 3 min, followed by 40 cycles of 95°C for 15 s and 60°C for 30 s.
-
Include a melt curve analysis to verify the specificity of the amplification.
-
-
Data Analysis: Calculate the relative expression of target genes using the 2-ΔΔCt method, normalizing to the geometric mean of the reference genes.
Conclusion
The biosynthesis of this compound in berries is a well-defined pathway involving a series of conserved enzymatic steps regulated by the MBW transcription factor complex. The key branching points, particularly the action of DFR on dihydrokaempferol and the subsequent glycosylations by UFGT and a rhamnosyltransferase, are critical for determining the final anthocyanin profile. While the core pathway is understood, further research is needed to identify and characterize the specific rhamnosyltransferase gene in key berry species. A comprehensive understanding of this pathway, from genetic regulation to quantitative metabolite accumulation, provides a powerful toolkit for researchers and developers aiming to enhance the nutritional and aesthetic qualities of berries.
References
- 1. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 2. mdpi.com [mdpi.com]
- 3. hort [journals.ashs.org]
- 4. Pelargonidin-3-O-rutinoside as a novel α-glucosidase inhibitor for improving postprandial hyperglycemia - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 5. jocpr.com [jocpr.com]
- 6. Redirection of Flavonoid Biosynthesis through the Down-Regulation of an Anthocyanidin Glucosyltransferase in Ripening Strawberry Fruit - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Transcription Factor VvMYB5b Contributes to the Regulation of Anthocyanin and Proanthocyanidin Biosynthesis in Developing Grape Berries - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Frontiers | Transcription Factor VviMYB86 Oppositely Regulates Proanthocyanidin and Anthocyanin Biosynthesis in Grape Berries [frontiersin.org]
- 10. cdn.blueberriesconsulting.com [cdn.blueberriesconsulting.com]
An In-Depth Technical Guide to Pelargonidin 3-O-rutinoside: Chemical Structure, Properties, and Biological Activities
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pelargonidin (B1210327) 3-O-rutinoside is a naturally occurring anthocyanin, a class of flavonoids responsible for the vibrant red and orange hues in many fruits and flowers. This technical guide provides a comprehensive overview of its chemical structure, physicochemical properties, and significant biological activities. With demonstrated antioxidant, anti-inflammatory, and α-glucosidase inhibitory effects, Pelargonidin 3-O-rutinoside presents a promising candidate for further investigation in the fields of nutraceuticals and drug development. This document details its spectral characteristics, summarizes its bioactivities with available quantitative data, and provides detailed experimental protocols for its analysis and evaluation. Furthermore, it visualizes key signaling pathways and experimental workflows to facilitate a deeper understanding of its mechanism of action and practical application in research.
Chemical Structure and Physicochemical Properties
This compound is an anthocyanin cation. Its structure consists of the aglycone pelargonidin, to which a rutinose disaccharide (composed of rhamnose and glucose) is attached at the 3-hydroxy position.[1][2]
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Source |
| IUPAC Name | (2R,3R,4R,5R,6S)-2-[[(2R,3S,4S,5R,6S)-6-[5,7-dihydroxy-2-(4-hydroxyphenyl)chromenylium-3-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methoxy]-6-methyloxane-3,4,5-triol | |
| Molecular Formula | C₂₇H₃₁O₁₄⁺ | [3] |
| Molecular Weight | 579.5 g/mol | [3] |
| Monoisotopic Mass | 579.17138066 Da | [3] |
| Appearance | Red to orange pigment | [4] |
| Solubility | Soluble in DMSO, Pyridine, Methanol (B129727), Ethanol.[4] Practically insoluble in water.[5] | - |
| Melting Point | Data not available | - |
| Specific Optical Rotation | Data not available | - |
| Predicted Water Solubility | 0.87 g/L | [5] |
| Predicted logP | -0.36 | [5] |
| Predicted pKa (Strongest Acidic) | 6.4 | [5] |
Spectral Data
The structural elucidation of this compound is confirmed through various spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).
NMR Spectroscopy
Table 2: ¹H and ¹³C NMR Spectral Data of this compound (in CD₃OD)
| ¹H NMR (600 MHz) | ¹³C NMR (150 MHz) |
| Chemical Shift (δ, ppm) | Chemical Shift (δ, ppm) |
| 8.80 (s, 1H) | 170.7 |
| 8.41 (d, J=9.0 Hz, 2H) | 166.6 |
| 6.87 (d, J=9.0 Hz, 2H) | 164.1 |
| 6.75 (s, 1H) | 159.1 |
| 6.53 (s, 1H) | 157.7 |
| 5.13 (d, J=7.8 Hz, 1H) | 145.4 |
| 4.54 (s, 1H) | 136.8 |
| 3.94 (d, J=10.2 Hz, 1H) | 135.7 |
| 3.69-3.70 (m, 1H) | 120.7 |
| 3.58-3.60 (m, 1H) | 117.9 |
| 3.41-3.51 (m, 5H) | 113.4 |
| 3.27-3.30 (m, 1H) | 103.6 |
| 3.19-3.22 (m, 1H) | 103.5 |
| 1.04 (d, J=6.6 Hz, 3H) | 102.1 |
| 95.3 | |
| 78.0 | |
| 77.4 | |
| 74.7 | |
| 73.8 | |
| 72.4 | |
| 71.8 | |
| 71.2 | |
| 69.7 | |
| 67.8 | |
| 17.9 |
Source: The Royal Society of Chemistry 2018. The data is consistent with the structure of this compound.
Mass Spectrometry
Electrospray ionization mass spectrometry (ESI-MS) of this compound typically shows the molecular ion [M]⁺ at m/z 579. In tandem mass spectrometry (MS/MS), a characteristic fragmentation pattern is observed, with a major fragment ion at m/z 271, corresponding to the pelargonidin aglycone, resulting from the loss of the rutinose moiety (308 Da).[3]
Biological Activities
This compound exhibits a range of biological activities that are of significant interest to researchers in drug development.
Table 3: Summary of Reported Biological Activities of this compound and Related Compounds
| Biological Activity | Key Findings | IC₅₀ Value | Source |
| Antioxidant Activity | Scavenges free radicals, reducing oxidative stress.[4] | Data not available for this compound. Pelargonidin (aglycone) IC₅₀ = 130 µg/mL (superoxide scavenging).[6] | - |
| α-Glucosidase Inhibition | Potent inhibitor of α-glucosidase, an enzyme involved in carbohydrate metabolism. Its inhibitory activity has been reported to be significantly stronger than acarbose (B1664774).[2][7] | Data not available | - |
| Anti-inflammatory Effects | Exhibits anti-inflammatory properties.[8] The related Pelargonidin-3-O-glucoside has been shown to arrest IκB-α activation and reduce JNK MAPK phosphorylation.[9] | Data not available | - |
| Antiproliferative Activity | Shows antiproliferative activity against DLD-1 cancer cells.[10] | IC₅₀ ≈ 46.5 µM | [10] |
Experimental Protocols
Extraction and Isolation of this compound from Strawberries (Representative Protocol)
This protocol describes a general method for the extraction and purification of this compound from a plant source.
-
Extraction:
-
Homogenize 100 g of freeze-dried strawberry powder with 500 mL of methanol containing 0.1% HCl.
-
Macerate the mixture for 24 hours at 4°C in the dark.
-
Filter the mixture and concentrate the filtrate under reduced pressure at 40°C to obtain a crude extract.
-
-
Solid-Phase Extraction (SPE) Cleanup:
-
Condition a C18 SPE cartridge with methanol followed by acidified water (0.1% HCl).
-
Load the crude extract onto the cartridge.
-
Wash the cartridge with acidified water to remove sugars and other polar impurities.
-
Elute the anthocyanin fraction with acidified methanol.
-
-
Purification by High-Performance Liquid Chromatography (HPLC):
-
Further purify the anthocyanin fraction using preparative HPLC with a C18 column.
-
Use a gradient elution system with mobile phase A (e.g., 5% formic acid in water) and mobile phase B (e.g., 5% formic acid in methanol).
-
Monitor the elution at 520 nm and collect the fraction corresponding to this compound.
-
Confirm the purity of the isolated compound by analytical HPLC.
-
DPPH Radical Scavenging Assay
This protocol outlines a method to determine the antioxidant capacity of this compound.[4][11][12][13]
-
Reagent Preparation:
-
Prepare a 0.1 mM solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol.
-
Prepare a series of concentrations of this compound in methanol.
-
Use ascorbic acid as a positive control and prepare a series of concentrations in methanol.
-
-
Assay Procedure:
-
In a 96-well microplate, add 100 µL of each concentration of the sample or standard to respective wells.
-
Add 100 µL of the DPPH solution to each well.
-
For the blank, add 100 µL of methanol and 100 µL of the DPPH solution.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
-
Measurement and Calculation:
-
Measure the absorbance at 517 nm using a microplate reader.
-
Calculate the percentage of radical scavenging activity using the following formula: % Inhibition = [(A_blank - A_sample) / A_blank] x 100
-
Determine the IC₅₀ value by plotting the percentage of inhibition against the sample concentration.
-
α-Glucosidase Inhibition Assay
This protocol details the procedure for evaluating the α-glucosidase inhibitory activity of this compound.[1][14][15][16]
-
Reagent Preparation:
-
Prepare a 0.1 M phosphate (B84403) buffer (pH 6.8).
-
Dissolve α-glucosidase from Saccharomyces cerevisiae in the phosphate buffer to a concentration of 0.5 U/mL.
-
Dissolve p-nitrophenyl-α-D-glucopyranoside (pNPG) in the phosphate buffer to a concentration of 5 mM.
-
Prepare a series of concentrations of this compound in the phosphate buffer (with a small amount of DMSO if necessary for solubility).
-
Use acarbose as a positive control and prepare a series of concentrations.
-
-
Assay Procedure:
-
In a 96-well microplate, add 50 µL of the sample or standard solution to respective wells.
-
Add 100 µL of the α-glucosidase solution to each well and incubate at 37°C for 10 minutes.
-
Initiate the reaction by adding 50 µL of the pNPG solution to each well.
-
Incubate the plate at 37°C for 20 minutes.
-
Stop the reaction by adding 50 µL of 1 M Na₂CO₃ solution.
-
-
Measurement and Calculation:
-
Measure the absorbance at 405 nm using a microplate reader.
-
Calculate the percentage of inhibition using the following formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 (where A_control is the absorbance of the reaction without the inhibitor).
-
Determine the IC₅₀ value by plotting the percentage of inhibition against the sample concentration.
-
HPLC-DAD Analysis Method
This protocol provides a standard method for the quantification of this compound.
-
Chromatographic System: HPLC with a Diode Array Detector (DAD).
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase A: 5% formic acid in water.
-
Mobile Phase B: 100% methanol.
-
Gradient Elution:
-
0-5 min: 10% B
-
5-20 min: 10-30% B
-
20-30 min: 30-50% B
-
30-35 min: 50-10% B
-
35-40 min: 10% B
-
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
-
Detection Wavelength: 520 nm.
-
Quantification: Based on a calibration curve of a this compound standard.
Signaling Pathways and Experimental Workflows
The anti-inflammatory effects of pelargonidin glycosides are, in part, attributed to their modulation of key inflammatory signaling pathways. The following diagrams, generated using Graphviz (DOT language), illustrate these pathways and a typical experimental workflow.
References
- 1. 2.3. α-Glucosidase Inhibition Assay [bio-protocol.org]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Showing Compound Pelargonidin 3-rutinoside (FDB021681) - FooDB [foodb.ca]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. Pelargonidin-3-O-rutinoside as a novel α-glucosidase inhibitor for improving postprandial hyperglycemia - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 8. Pelargonidin-3-O-rutinoside chloride | CAS:33978-17-5 | Manufacturer ChemFaces [chemfaces.com]
- 9. Molecular mechanism of action of Pelargonidin-3-O-glucoside, the main anthocyanin responsible for the anti-inflammatory effect of strawberry fruits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Delving into Antioxidant Properties: A Stepwise DPPH Assay Protocol for Plant Extracts [greenskybio.com]
- 12. acmeresearchlabs.in [acmeresearchlabs.in]
- 13. scribd.com [scribd.com]
- 14. In vitro α-glucosidase inhibitory assay [protocols.io]
- 15. benchchem.com [benchchem.com]
- 16. Alpha-Glucosidase Inhibitory Assay-Screened Isolation and Molecular Docking Model from Bauhinia pulla Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic Profile of Pelargonidin 3-O-rutinoside: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for Pelargonidin (B1210327) 3-O-rutinoside, a key anthocyanin found in many fruits and vegetables. This document is intended to serve as a valuable resource for researchers in the fields of natural product chemistry, pharmacology, and drug development by consolidating its spectral characteristics, experimental protocols, and a generalized analytical workflow.
Introduction
Pelargonidin 3-O-rutinoside is a glycosidic form of pelargonidin, an anthocyanidin responsible for the orange to red pigmentation in a variety of plants. Its structure consists of the pelargonidin aglycone linked to a rutinose (a disaccharide of rhamnose and glucose) moiety at the 3-position. The presence and concentration of this compound are of significant interest due to its potential antioxidant and other health-promoting properties. Accurate and detailed spectroscopic data are fundamental for its identification, quantification, and characterization in various matrices.
Spectroscopic Data
The following sections and tables summarize the available UV-Vis and NMR spectroscopic data for this compound.
UV-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy is a primary technique for the initial identification and quantification of anthocyanins. The spectrum of this compound is characterized by two major absorption maxima.
| Wavelength (λmax) | Solvent | Reference |
| 433 nm | Methanolic Solution | [1] |
| 271 nm | Methanolic Solution | [1] |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed structural information, allowing for the unambiguous identification of the compound. The following tables present the reported ¹H and ¹³C NMR chemical shifts for this compound in deuterated methanol (B129727) (CD₃OD).
Note: While the chemical shifts have been reported, a complete and unambiguous assignment of each signal to a specific atom in the this compound molecule is not consistently available in the reviewed literature. The data presented below is therefore unassigned but serves as a reference for comparison.
¹H NMR Data (600 MHz, CD₃OD) [1]
| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| 8.81 | s | |
| 7.61 | s | |
| 6.73 | s | |
| 6.53 | d | 4.8 |
| 5.25 | d | 7.2 |
| 3.85-3.87 | m | |
| 3.67-3.69 | m | |
| 3.63-3.66 | m | |
| 3.49-3.52 | m | |
| 3.38-3.42 | m |
¹³C NMR Data (150 MHz, CD₃OD) [1]
| Chemical Shift (δ, ppm) |
| 170.2 |
| 163.5 |
| 159.1 |
| 157.4 |
| 147.4 |
| 145.7 |
| 144.7 |
| 135.7 |
| 119.8 |
| 113.1 |
| 112.4 |
| 103.4 |
| 103.2 |
| 95.0 |
| 78.7 |
| 78.0 |
| 74.7 |
| 71.0 |
| 62.3 |
Experimental Protocols
The following are generalized protocols for obtaining the spectroscopic data presented above. Researchers should adapt these methods based on the specific instrumentation and sample characteristics.
UV-Vis Spectroscopy Protocol
-
Sample Preparation:
-
Accurately weigh a small amount of the isolated this compound or a plant extract containing the compound.
-
Dissolve the sample in a suitable solvent, typically methanol or ethanol (B145695) containing a small amount of acid (e.g., 0.1% HCl) to stabilize the flavylium (B80283) cation form of the anthocyanin.
-
Dilute the stock solution to a concentration that results in an absorbance reading within the linear range of the spectrophotometer (typically 0.2 - 0.8 AU).
-
-
Instrumentation and Measurement:
-
Use a dual-beam UV-Vis spectrophotometer.
-
Scan the sample over a wavelength range of 200-700 nm.
-
Use the solvent as a blank to zero the instrument.
-
Record the wavelengths of maximum absorbance (λmax).
-
NMR Spectroscopy Protocol
-
Sample Preparation:
-
Dissolve approximately 1-5 mg of the purified this compound in a suitable deuterated solvent, such as methanol-d₄ (CD₃OD). The use of a deuterated solvent with a few drops of trifluoroacetic acid-d (TFA-d) can help to sharpen the signals of the hydroxyl protons.
-
Transfer the solution to a 5 mm NMR tube.
-
-
Instrumentation and Measurement:
-
The data presented was acquired on a Bruker AVANCE™ III spectrometer operating at a Larmor frequency of 600 MHz for ¹H and 150 MHz for ¹³C.[1]
-
Acquire standard one-dimensional (1D) ¹H and ¹³C NMR spectra.
-
To aid in signal assignment, two-dimensional (2D) NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are highly recommended.
-
Analytical Workflow Visualization
The following diagram illustrates a general workflow for the extraction, isolation, and spectroscopic analysis of this compound from a plant source.
Caption: Workflow for Spectroscopic Analysis of this compound.
References
In Vitro Antioxidant Activity of Pelargonidin 3-O-rutinoside: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the in vitro antioxidant activity of Pelargonidin 3-O-rutinoside, an anthocyanin found in various fruits and flowers. This document summarizes available quantitative data, details relevant experimental protocols, and visualizes key experimental workflows and cellular signaling pathways.
Quantitative Antioxidant Activity Data
Quantitative data on the in vitro antioxidant activity of this compound is not extensively available in the current scientific literature. However, by examining data from its aglycone (Pelargonidin) and its glucoside counterpart (Pelargonidin-3-O-glucoside), we can infer its potential antioxidant capacity. Glycosylation can influence the antioxidant activity of anthocyanidins, sometimes leading to a decrease in radical scavenging ability compared to the aglycone.
The following table summarizes the available quantitative data for Pelargonidin and its closely related glycosides. It is important to note that direct comparative studies including this compound are limited.
| Compound | Assay | Result (IC50 or equivalent) | Reference |
| Pelargonidin | DPPH | - | Data not readily available in searched literature |
| ABTS | - | Data not readily available in searched literature | |
| FRAP | - | Data not readily available in searched literature | |
| ORAC | - | Data not readily available in searched literature | |
| Pelargonidin-3-O-glucoside | DPPH | - | Data not readily available in searched literature |
| ABTS | - | Data not readily available in searched literature | |
| FRAP | Antioxidant activity decreased with ultrasound treatment[1] | [1] | |
| ORAC | - | Data not readily available in searched literature | |
| Strawberry Seed Extract (containing this compound) | DPPH | Lower antioxidant activity compared to blackcurrant and raspberry seed extracts[2] | [2] |
| FRAP | Lower antioxidant activity compared to blackcurrant and raspberry seed extracts[2] | [2] |
Experimental Protocols for In Vitro Antioxidant Assays
Detailed methodologies for the most common in vitro antioxidant assays are provided below. These protocols can be adapted for the evaluation of this compound.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay measures the ability of an antioxidant to scavenge the stable DPPH radical. The reduction of DPPH is monitored by the decrease in its absorbance at 517 nm.
Materials:
-
This compound
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol (or other suitable solvent)
-
Positive control (e.g., Ascorbic acid, Trolox)
-
96-well microplate
-
Microplate reader
Protocol:
-
Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol.
-
Sample Preparation: Prepare a stock solution of this compound in methanol. Create a series of dilutions from the stock solution.
-
Assay Procedure:
-
Add 100 µL of each sample dilution to the wells of a 96-well microplate.
-
Add 100 µL of the DPPH solution to each well.
-
For the blank, use 100 µL of methanol.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
-
Measurement: Measure the absorbance at 517 nm.
-
Calculation: The percentage of scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the control (DPPH solution without sample) and A_sample is the absorbance of the sample. The IC50 value (the concentration of the sample that scavenges 50% of the DPPH radicals) can be determined from a plot of scavenging percentage against concentration.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay
This assay measures the capacity of an antioxidant to scavenge the ABTS radical cation (ABTS•+). The reduction of the blue-green ABTS•+ is measured by the decrease in absorbance at 734 nm.
Materials:
-
This compound
-
ABTS diammonium salt
-
Potassium persulfate
-
Phosphate (B84403) buffered saline (PBS) or ethanol (B145695)
-
Positive control (e.g., Trolox)
-
96-well microplate
-
Microplate reader
Protocol:
-
Preparation of ABTS•+ Solution:
-
Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.
-
Mix the two solutions in equal volumes and allow them to react in the dark for 12-16 hours.
-
-
Working ABTS•+ Solution: Dilute the stock ABTS•+ solution with PBS or ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Sample Preparation: Prepare a stock solution of this compound and create a series of dilutions.
-
Assay Procedure:
-
Add 20 µL of each sample dilution to the wells of a 96-well microplate.
-
Add 180 µL of the working ABTS•+ solution.
-
Incubate at room temperature for 6 minutes.
-
-
Measurement: Measure the absorbance at 734 nm.
-
Calculation: Results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC).
FRAP (Ferric Reducing Antioxidant Power) Assay
The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺). The formation of a blue-colored ferrous-tripyridyltriazine complex is monitored by the increase in absorbance at 593 nm.
Materials:
-
This compound
-
FRAP reagent (containing TPTZ, FeCl₃, and acetate (B1210297) buffer)
-
Standard (e.g., FeSO₄·7H₂O or Trolox)
-
96-well microplate
-
Microplate reader
Protocol:
-
Preparation of FRAP Reagent: Prepare the FRAP reagent by mixing acetate buffer (300 mM, pH 3.6), TPTZ solution (10 mM in 40 mM HCl), and FeCl₃ solution (20 mM) in a 10:1:1 ratio.
-
Sample Preparation: Prepare a stock solution of this compound and create a series of dilutions.
-
Assay Procedure:
-
Add 20 µL of each sample dilution to the wells of a 96-well microplate.
-
Add 180 µL of the FRAP reagent.
-
Incubate at 37°C for 4 minutes.
-
-
Measurement: Measure the absorbance at 593 nm.
-
Calculation: The antioxidant capacity is determined from a standard curve of a known antioxidant (e.g., FeSO₄ or Trolox).
ORAC (Oxygen Radical Absorbance Capacity) Assay
The ORAC assay measures the antioxidant's ability to protect a fluorescent probe from damage by peroxyl radicals. The decay of fluorescence is monitored over time.
Materials:
-
This compound
-
Fluorescein (B123965) (fluorescent probe)
-
AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride, a peroxyl radical generator)
-
Phosphate buffer (pH 7.4)
-
Positive control (e.g., Trolox)
-
Black 96-well microplate
-
Fluorescence microplate reader
Protocol:
-
Reagent Preparation: Prepare working solutions of fluorescein, AAPH, and Trolox standards in phosphate buffer.
-
Sample Preparation: Prepare a stock solution of this compound and create a series of dilutions in phosphate buffer.
-
Assay Procedure:
-
Add 25 µL of each sample or standard to the wells of a black 96-well microplate.
-
Add 150 µL of the fluorescein solution to each well and incubate at 37°C for 30 minutes.
-
Initiate the reaction by adding 25 µL of AAPH solution.
-
-
Measurement: Measure the fluorescence decay kinetically at an excitation wavelength of 485 nm and an emission wavelength of 520 nm.
-
Calculation: The antioxidant capacity is calculated based on the area under the fluorescence decay curve (AUC) and is typically expressed as Trolox equivalents.
Visualizations: Workflows and Signaling Pathways
Experimental Workflows
The following diagrams illustrate the general workflows for the described in vitro antioxidant assays.
References
An In-depth Technical Guide on the Potential Anti-inflammatory Effects of Pelargonidin 3-O-rutinoside
Authored for: Researchers, Scientists, and Drug Development Professionals December 21, 2025
Executive Summary
Pelargonidin (B1210327) 3-O-rutinoside is a naturally occurring anthocyanin found in various pigmented fruits and vegetables. Anthocyanins as a class are increasingly recognized for their potential health benefits, including significant antioxidant and anti-inflammatory properties. While direct research on Pelargonidin 3-O-rutinoside is still emerging, a substantial body of evidence on its aglycone, Pelargonidin, and its closely related glycoside, Pelargonidin-3-O-glucoside, provides a strong basis for understanding its potential therapeutic mechanisms. This technical guide synthesizes the existing data on these related compounds to build a comprehensive overview of the probable anti-inflammatory mechanisms of action for this compound. The primary mechanisms involve the modulation of key inflammatory signaling cascades, including the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways, leading to a downstream reduction in pro-inflammatory mediators. This document provides detailed mechanistic insights, quantitative data from relevant studies, experimental protocols, and visual diagrams of the core signaling pathways to support further research and development.
Introduction
Inflammation is a critical biological response to harmful stimuli, but chronic, unresolved inflammation is a key pathological driver of numerous diseases, including cardiovascular disease, neurodegenerative disorders, and cancer. The search for novel anti-inflammatory agents with favorable safety profiles has led to a significant interest in natural products. Anthocyanins, a subclass of flavonoids responsible for the red, purple, and blue pigments in many plants, have been identified as promising candidates.[1]
This compound is an anthocyanin composed of the pelargonidin aglycone linked to a rutinose (rhamnosyl-glucose) sugar moiety. While its specific biological activities are not as extensively studied as other anthocyanins, the well-documented anti-inflammatory effects of Pelargonidin and Pelargonidin-3-O-glucoside (P3G) offer a robust predictive framework for its potential.[2][3] This guide will extrapolate from the existing literature on these closely related molecules to detail the likely signaling pathways and molecular targets involved in the anti-inflammatory effects of this compound.
Core Mechanisms of Anti-inflammatory Action
The anti-inflammatory activity of pelargonidin and its glycosides is multifactorial, primarily involving the inhibition of major pro-inflammatory signaling pathways and the suppression of inflammatory mediators.
Inhibition of the NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) family of transcription factors is a master regulator of the inflammatory response.[4] In an inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by inflammatory signals (e.g., lipopolysaccharide [LPS] or cytokines), the IκB kinase (IKK) complex phosphorylates IκBα, leading to its ubiquitination and subsequent proteasomal degradation. This frees NF-κB (typically the p65/p50 dimer) to translocate into the nucleus, where it binds to DNA and activates the transcription of numerous pro-inflammatory genes, including cytokines, chemokines, and enzymes like cyclooxygenase-2 (COX-2).[4]
Studies on Pelargonidin and P3G have shown that they can effectively inhibit this pathway. The mechanism involves preventing the activation of IκBα, thereby blocking the nuclear translocation of the active NF-κB subunits.[2][5] This inactivation of the NF-κB pathway is a central mechanism for its anti-inflammatory effects, leading to reduced expression of COX-2 and various pro-inflammatory cytokines.[5]
Modulation of MAPK Signaling
Mitogen-Activated Protein Kinases (MAPKs) are a group of protein kinases that regulate a wide range of cellular processes, including inflammation, apoptosis, and proliferation. The three major MAPK cascades involved in inflammation are c-Jun N-terminal kinase (JNK), p38 MAPK, and extracellular signal-regulated kinase (ERK). Activation of these pathways by cellular stress or inflammatory stimuli leads to the activation of transcription factors like AP-1 (Activator protein-1), which, similar to NF-κB, drives the expression of pro-inflammatory genes.
Research has demonstrated that P3G can attenuate inflammation by reducing the phosphorylation of JNK, a key step in its activation.[2] By modulating the MAPK cascade, pelargonidin glycosides can further suppress the inflammatory response initiated by various external stimuli.
Reduction of Pro-inflammatory Cytokines and Mediators
A direct consequence of inhibiting the NF-κB and MAPK pathways is the reduced production of key pro-inflammatory cytokines. Studies on P3G have confirmed its ability to decrease the levels of tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1 beta (IL-1β).[6] Furthermore, by inhibiting the expression of COX-2, pelargonidin can reduce the synthesis of prostaglandins, which are potent inflammatory mediators.[5] In some contexts, pelargonidin glycosides have also been shown to increase the production of the anti-inflammatory cytokine IL-10, suggesting a dual action of suppressing pro-inflammatory signals while promoting anti-inflammatory responses.[7][8]
Quantitative Data on Anti-inflammatory Effects
While specific quantitative data for this compound is limited, studies on Pelargonidin and Pelargonidin-3-O-glucoside provide valuable benchmarks. The following tables summarize key findings from these studies.
Table 1: In Vitro Effects of Pelargonidin on Acrolein-Induced Inflammation in HUVECs (Data extrapolated from a study on Pelargonidin)
| Parameter | Treatment Group | Result | Citation |
| Cell Viability | Acrolein (50 µM) | ~45% decrease vs. control | [5] |
| Acrolein + Pelargonidin (40 µM) | 1.9-fold increase vs. acrolein only | [5] | |
| LDH Release | Acrolein (50 µM) | 2.2-fold increase vs. control | [5] |
| Acrolein + Pelargonidin (40 µM) | Reduced to 58% vs. acrolein only | [5] |
Table 2: Effects of Pelargonidin-3-O-glucoside (P3G) on Cytokine Production in LPS-Stimulated Human Whole Blood (Data from a study on Pelargonidin-3-O-glucoside and its metabolites)
| Cytokine | Treatment Group | Result | Citation |
| IL-10 (Anti-inflammatory) | P3G (0.08 µmol/L) | Significant increase (P < .01) vs. control | [7][8] |
| TNF-α (Pro-inflammatory) | P3G (up to 5 µmol/L) | No significant effect | [7][8] |
| IL-1β (Pro-inflammatory) | P3G (up to 5 µmol/L) | No significant effect | [7][8] |
| IL-6 (Pro-inflammatory) | P3G (up to 5 µmol/L) | No significant effect | [7][8] |
Note: The modest effects observed in the whole blood model suggest that the anti-inflammatory properties may be more pronounced in specific tissue or cell types under different conditions, or that higher concentrations are needed for broader cytokine modulation.
Experimental Protocols
The investigation of the anti-inflammatory properties of pelargonidin glycosides utilizes a range of standard in vitro and in vivo models.
In Vitro Anti-inflammatory Assay (Cell-Based)
This protocol provides a general methodology for assessing anti-inflammatory effects in a cell culture model, such as with Human Umbilical Vein Endothelial Cells (HUVECs) or RAW 264.7 macrophage cells.
-
Cell Culture: HUVECs or RAW 264.7 cells are cultured in appropriate media (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO₂.
-
Pre-treatment: Cells are seeded in plates and allowed to adhere. They are then pre-treated with various concentrations of this compound for a specified time (e.g., 1-2 hours).
-
Inflammatory Stimulation: Inflammation is induced by adding an inflammatory agent, such as Lipopolysaccharide (LPS) for macrophages or Acrolein/TNF-α for endothelial cells, and incubated for a set period (e.g., 6-24 hours).
-
Endpoint Analysis:
-
Cytotoxicity: Cell viability is assessed using assays like MTT or LDH release to ensure the observed effects are not due to cell death.[5]
-
Cytokine Measurement: Levels of pro-inflammatory cytokines (TNF-α, IL-6, IL-1β) and anti-inflammatory cytokines (IL-10) in the cell culture supernatant are quantified using Enzyme-Linked Immunosorbent Assay (ELISA) or Cytometric Bead Array (CBA).[7]
-
Protein Expression: The expression levels of key proteins in the signaling pathways (e.g., p-p65, p-JNK, IκBα, COX-2) are determined by Western Blot analysis of cell lysates.[5]
-
Gene Expression: Changes in the mRNA levels of inflammatory genes are measured using Reverse Transcription-quantitative Polymerase Chain Reaction (RT-qPCR).
-
In Vivo Pleurisy Model
This animal model, used to evaluate P3G, assesses anti-inflammatory effects in a more complex biological system.[2]
-
Animal Model: Male Wistar rats are typically used.
-
Treatment: Animals are pre-treated with this compound or a vehicle control, administered orally or via injection.
-
Induction of Pleurisy: Pleurisy (inflammation of the pleural cavity) is induced by intrapleural injection of an inflammatory agent like carrageenan.
-
Sample Collection: After a set time (e.g., 4 hours), animals are euthanized. Pleural exudate (fluid) is collected to measure volume and leukocyte count. Lung tissue may also be collected for histological analysis or biochemical assays.
-
Analysis: The volume of exudate and the number of migrated leukocytes (neutrophils, monocytes) are quantified. Levels of inflammatory mediators (e.g., TNF-α, IL-1β) in the exudate can be measured by ELISA.
Conclusion and Future Directions
The available scientific evidence strongly suggests that this compound possesses significant anti-inflammatory potential. By extrapolating from robust data on its aglycone (Pelargonidin) and its glucoside analogue (Pelargonidin-3-O-glucoside), its mechanism of action likely centers on the potent inhibition of the NF-κB signaling pathway and the modulation of the MAPK cascade. This activity culminates in the reduced expression and release of critical pro-inflammatory cytokines, enzymes, and other mediators.
However, to fully realize the therapeutic potential of this compound, dedicated research is imperative. Future studies should focus on:
-
Direct Mechanistic Studies: Conducting in vitro assays specifically with purified this compound to confirm its inhibitory effects on NF-κB and MAPK pathways and to determine its IC₅₀ values against key inflammatory targets.
-
Bioavailability and Metabolism: Investigating the absorption, distribution, metabolism, and excretion (ADME) profile of this compound to understand how the rutinoside moiety affects its stability and availability compared to the glucoside form.
-
In Vivo Efficacy: Evaluating its effectiveness in a broader range of preclinical models of inflammatory diseases, such as inflammatory bowel disease, arthritis, and neuroinflammation.
References
- 1. Anti-Inflammatory and Anticancer Effects of Anthocyanins in In Vitro and In Vivo Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Molecular mechanism of action of Pelargonidin-3-O-glucoside, the main anthocyanin responsible for the anti-inflammatory effect of strawberry fruits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. globalsciencebooks.info [globalsciencebooks.info]
- 5. Pelargonidin alleviates acrolein-induced inflammation in human umbilical vein endothelial cells by reducing COX-2 expression through the NF-κB pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pelargonidin-3-O-glucoside prevents isoproterenol-induced myocardial infarction via modulating cardiac and inflammatory markers expression in experimental rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pelargonidin-3-O-glucoside and its metabolites have modest anti-inflammatory effects in human whole blood cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pelargonidin-3-O-glucoside and its metabolites have modest anti-inflammatory effects in human whole blood cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
Pelargonidin 3-O-rutinoside as a potential biomarker for fruit consumption.
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction: The accurate assessment of dietary intake is a cornerstone of nutritional research and is crucial for understanding the association between diet and chronic diseases. Self-reported dietary data are often plagued by inaccuracies and biases. Therefore, there is a growing need for objective biomarkers of food consumption. Pelargonidin (B1210327) 3-O-rutinoside, an anthocyanin found in various fruits, has emerged as a promising candidate biomarker for fruit intake. This technical guide provides a comprehensive overview of the current scientific knowledge regarding pelargonidin 3-O-rutinoside as a dietary biomarker, with a focus on its dietary sources, metabolism, analytical methodologies, and the signaling pathways it modulates. This document is intended for researchers, scientists, and professionals in drug development who are interested in the objective measurement of fruit consumption and the biological activities of its constituents.
Data Presentation
Dietary Sources of this compound
This compound is present in a variety of commonly consumed fruits. The concentration of this anthocyanin can vary significantly depending on the fruit species, cultivar, and ripeness. A summary of its content in several fruits is presented in Table 1.
| Fruit | Scientific Name | Mean Content (mg/100g FW) | Range (mg/100g FW) |
| Blackcurrant | Ribes nigrum | 2.48 | 1.68 - 2.96 |
| Sweet Cherry | Prunus avium | 1.24 | 0.00 - 3.91 |
| Strawberry | Fragaria × ananassa | 1.32 | 0.00 - 5.54 |
| Red Raspberry | Rubus idaeus | 0.42 | 0.00 - 0.85 |
Table 1: Quantitative Data on this compound Content in Various Fruits. [1] The data represents the mean and range of this compound content in fresh weight (FW) of the fruits.
Pharmacokinetics of Pelargonidin Glycosides
The bioavailability of this compound is a critical factor in its utility as a biomarker. Pharmacokinetic studies in animal models and human trials with related compounds provide insights into its absorption, metabolism, and excretion.
| Species | Compound Administered | Dose | Cmax | Tmax | Bioavailability | Key Metabolites Identified |
| Rat (Sprague-Dawley) | This compound | Not specified | 175.38 ± 55.95 nM | 60 min | 1.13% | Monoglucuronide, Hydroxylated, and Demethylated forms.[2][3] |
| Human | Pelargonidin-3-O-glucoside (from 200g strawberries) | 222 µmol | 274 ± 24 nmol/L | 1.1 ± 0.4 h | Not specified | Pelargonidin-O-glucuronide |
Table 2: Summary of Pharmacokinetic Parameters for Pelargonidin Glycosides. This table summarizes the maximum plasma concentration (Cmax), time to reach maximum concentration (Tmax), and bioavailability of pelargonidin glycosides. Data for this compound is from a study in rats, while human data is for the related compound pelargonidin-3-O-glucoside.
Experimental Protocols
Extraction of this compound from Strawberries
This protocol describes a general method for the extraction of this compound from strawberries for analytical quantification.
Materials:
-
Fresh or frozen strawberries
-
Methanol (B129727) (HPLC grade)
-
Formic acid (or Hydrochloric acid)
-
Homogenizer (e.g., Ultra-Turrax)
-
Centrifuge
-
0.45 µm syringe filters
Procedure:
-
Sample Preparation: Homogenize 10 g of fresh or frozen strawberries.
-
Extraction Solvent: Prepare an acidified methanol solution (e.g., methanol with 1% formic acid or 0.1% HCl).
-
Extraction: Add 20 mL of the extraction solvent to the homogenized sample. Mix thoroughly using a homogenizer for 2 minutes.
-
Centrifugation: Centrifuge the mixture at 10,000 x g for 15 minutes at 4°C.
-
Supernatant Collection: Carefully collect the supernatant.
-
Re-extraction (Optional but Recommended): Repeat the extraction process on the pellet with another 20 mL of the extraction solvent to ensure complete recovery. Combine the supernatants.
-
Filtration: Filter the combined supernatant through a 0.45 µm syringe filter into an amber vial for HPLC analysis.
Analysis of this compound in Human Urine by HPLC-MS/MS
This protocol outlines a method for the quantification of this compound and its metabolites in human urine samples.
Materials:
-
Urine samples
-
Formic acid
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Solid-phase extraction (SPE) cartridges (e.g., C18)
-
HPLC-MS/MS system
Procedure:
-
Sample Pre-treatment: Acidify the urine sample by adding formic acid to a final concentration of 1%. Centrifuge at 14,000 x g for 10 minutes to remove any precipitate.
-
Solid-Phase Extraction (SPE):
-
Condition a C18 SPE cartridge with 5 mL of methanol followed by 5 mL of acidified water (0.1% formic acid).
-
Load the acidified urine sample onto the cartridge.
-
Wash the cartridge with 5 mL of acidified water to remove interfering substances.
-
Elute the anthocyanins with 2 mL of acidified methanol (0.1% formic acid).
-
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a known volume (e.g., 100 µL) of the initial mobile phase.
-
HPLC-MS/MS Analysis:
-
Column: C18 reversed-phase column (e.g., 150 mm x 2.1 mm, 3.5 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A typical gradient would be to start with a low percentage of B, and gradually increase it over the run to elute the compounds of interest.
-
Mass Spectrometry: Operate the mass spectrometer in positive ion mode using multiple reaction monitoring (MRM) to detect the specific parent and daughter ion transitions for this compound and its metabolites.
-
Mandatory Visualization
Signaling Pathway
Pelargonidin, the aglycone of this compound, has been shown to modulate the Keap1/Nrf2 signaling pathway. This pathway is a critical cellular defense mechanism against oxidative stress.
References
- 1. torontomu.primo.exlibrisgroup.com [torontomu.primo.exlibrisgroup.com]
- 2. Assessment of Fruit and Vegetables Intake with Biomarkers in Children and Adolescents and Their Level of Validation: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Urinary excretion of strawberry anthocyanins is dose dependent for physiological oral doses of fresh fruit - PubMed [pubmed.ncbi.nlm.nih.gov]
Bioavailability and Metabolism of Pelargonidin 3-O-rutinoside In Vivo: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the in vivo bioavailability and metabolism of Pelargonidin (B1210327) 3-O-rutinoside (Pg3R), a naturally occurring anthocyanin. This document synthesizes current research findings, presenting quantitative pharmacokinetic data, detailed experimental methodologies, and visual representations of its metabolic fate and interactions with cellular signaling pathways.
Quantitative Pharmacokinetic Data
The bioavailability of Pelargonidin 3-O-rutinoside and its metabolites has been investigated in vivo, primarily using rat models. The following tables summarize the key pharmacokinetic parameters from these studies.
Table 1: Pharmacokinetic Parameters of this compound (Pg3R) in Sprague-Dawley Rats following Oral Administration [1][2]
| Parameter | Value |
| Cmax (Maximum Plasma Concentration) | 175.38 ± 55.95 nM |
| Tmax (Time to Reach Cmax) | 60 min |
| Bioavailability | 1.13% |
Cmax and Tmax values represent the concentration and time for the intact Pg3R molecule.
Table 2: Plasma Concentrations of this compound (Pg3R) Metabolites in Sprague-Dawley Rats [1][2]
| Metabolite | Cmax (Maximum Plasma Concentration) | m/z |
| Pg3R-demethylated | 57.04 ± 23.15 nM | 565.1569 |
| Pg3R-monoglucuronide | Detected | 755.2046 |
| Pg3R-hydroxylated | Detected | 595.1644 |
The demethylated metabolite was found to be the most abundant in plasma, indicating that demethylation is a primary metabolic pathway for Pg3R.[1][2]
Table 3: Tissue Distribution of Pelargonidin and its Metabolites in Rats (2 hours post-gavage) [3][4]
| Tissue | Detected Compound(s) | Concentration (nmol equivalents/g tissue) |
| Kidney | Pelargonidin glucuronide | 0.5 |
| Liver | Pelargonidin glucuronide | 0.15 |
| Brain | Pelargonidin (aglycone) | Detectable levels |
| Lungs | Pelargonidin (aglycone), Pelargonidin glucuronide | Detectable levels |
| Spleen | Not detected | - |
| Heart | Not detected | - |
Experimental Protocols
The following sections detail the methodologies employed in the in vivo studies cited in this guide.
Animal Model and Dosing
-
Animal Model: Male Sprague-Dawley rats are a commonly used model for pharmacokinetic studies of anthocyanins.[1][2]
-
Housing: Animals are typically housed in controlled environments with regulated temperature, humidity, and light-dark cycles.
-
Acclimatization: A period of acclimatization (e.g., one week) is allowed before the commencement of the experiment.
-
Fasting: Animals are generally fasted overnight prior to dosing to ensure an empty gastrointestinal tract, which minimizes variability in absorption.
-
Dosing: this compound is administered via oral gavage. The dosage can vary between studies, but a representative dose is in the range of 20-50 mg/kg body weight. The compound is often dissolved in a suitable vehicle, such as a mixture of saline and ethanol.
Sample Collection
-
Blood Sampling: Blood samples are collected at multiple time points post-administration to characterize the pharmacokinetic profile. Common time points include 0, 15, 30, 60, 90, 120, 240, and 360 minutes. Blood is typically drawn from the tail vein or via cardiac puncture at the termination of the experiment. Plasma is separated by centrifugation and stored at -80°C until analysis.
-
Tissue Sampling: For tissue distribution studies, animals are euthanized at specific time points (e.g., 2 and 18 hours post-dosing).[3][4] Organs of interest, such as the stomach, small intestine, liver, kidneys, brain, lungs, spleen, and heart, are excised, weighed, and immediately frozen in liquid nitrogen. Samples are stored at -80°C.
-
Urine and Feces Collection: For excretion studies, animals are housed in metabolic cages that allow for the separate collection of urine and feces over a specified period (e.g., 24 or 48 hours).
Sample Preparation and Analytical Methodology
-
Plasma and Tissue Extraction:
-
Protein Precipitation: A common method for plasma sample preparation involves protein precipitation with an acidified organic solvent (e.g., acetonitrile (B52724) with 1% formic acid).[5][6][7] The sample is vortexed and centrifuged, and the supernatant is collected for analysis.
-
Solid-Phase Extraction (SPE): SPE can be used for cleanup and concentration of anthocyanins from biological matrices.[5] The diluted plasma or tissue homogenate is loaded onto an SPE cartridge, washed, and the analytes are eluted with an appropriate solvent (e.g., acidified methanol).[5]
-
-
Analytical Technique: High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (HPLC-MS/MS) is the gold standard for the quantification of this compound and its metabolites in biological samples.[5][6][7][8]
-
Chromatographic Separation: A C18 reversed-phase column is typically used for separation.
-
Mobile Phase: A gradient elution with a binary solvent system, such as water with formic acid (A) and acetonitrile with formic acid (B), is commonly employed.
-
Mass Spectrometry Detection: A triple quadrupole mass spectrometer operating in positive ion mode with Multiple Reaction Monitoring (MRM) is used for sensitive and selective detection and quantification.[5]
-
Visualizations
Metabolic Pathway of this compound
Caption: Proposed metabolic pathway of this compound in vivo.
In Vivo Experimental Workflow
Caption: A typical experimental workflow for in vivo pharmacokinetic studies.
Signaling Pathways Modulated by Pelargonidin
Caption: Key signaling pathways modulated by pelargonidin and its metabolites.
Discussion
The in vivo studies on this compound reveal a complex process of absorption, metabolism, and distribution. A significant finding is that Pg3R is absorbed in its intact glycosylated form, and its bioavailability is notably higher than that of its glucoside counterpart, Pelargonidin 3-O-glucoside.[1][2] This suggests that the rutinoside moiety plays a crucial role in its absorption and stability.
The primary metabolic transformations of Pg3R in vivo are demethylation, glucuronidation, and hydroxylation.[1][2] The identification of these metabolites is critical for understanding the bioactive compounds that are present in circulation and may be responsible for the observed physiological effects. The demethylated form of Pg3R appears to be a major metabolite, indicating that enzymatic processes actively modify the parent compound.[1][2]
The tissue distribution data indicates that pelargonidin and its metabolites can reach various organs, including the liver, kidneys, lungs, and even the brain.[3][4] This widespread distribution is a prerequisite for exerting systemic biological activities.
The modulation of key signaling pathways, such as the NF-κB pathway, provides a molecular basis for the anti-inflammatory properties of pelargonidin.[9][10] Furthermore, its interaction with proteins involved in glucose metabolism and the induction of autophagy highlight its potential in the management of metabolic disorders.[11][12]
Conclusion
This technical guide provides a consolidated resource for understanding the in vivo fate of this compound. The quantitative data, detailed protocols, and visual representations of metabolic and signaling pathways offer a foundation for further research and development. Future studies should focus on elucidating the specific enzymatic pathways involved in Pg3R metabolism, further characterizing the bioactivity of its individual metabolites, and translating these findings to human physiology to fully realize its therapeutic potential.
References
- 1. Bioavailability, Absorption, and Metabolism of Pelargonidin-Based Anthocyanins Using Sprague-Dawley Rats and Caco-2 Cell Monolayers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Absorption, tissue distribution and excretion of pelargonidin and its metabolites following oral administration to rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Absorption, tissue distribution and excretion of pelargonidin and its metabolites following oral administration to rats | British Journal of Nutrition | Cambridge Core [cambridge.org]
- 5. agilent.com [agilent.com]
- 6. HPLC-MS/MS analysis of anthocyanins in human plasma and urine using protein precipitation and dilute-and-shoot sample preparation methods, respectively - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. research-groups.usask.ca [research-groups.usask.ca]
- 8. A Rapid and Sensitive LC-MS/MS Method for Quantification of Four Anthocyanins and Its Application in a Clinical Pharmacology Study of a Bioadhesive Black Raspberry Gel - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Pelargonidin ameliorates inflammatory response and cartilage degeneration in osteoarthritis via suppressing the NF-κB pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Elucidating the Role of Pelargonidin-3-O-Glucoside on C1QL3, CYBB, and CYTIP Involved in Glucose Metabolism: An In Silico Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Pelargonidin-3- O-glucoside Derived from Wild Raspberry Exerts Antihyperglycemic Effect by Inducing Autophagy and Modulating Gut Microbiota - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Health Benefits of Dietary Pelargonidin 3-O-rutinoside Consumption
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pelargonidin (B1210327) 3-O-rutinoside, a naturally occurring anthocyanin, has garnered significant scientific interest due to its potential health-promoting properties. This technical guide provides a comprehensive overview of the current understanding of the health benefits associated with dietary consumption of Pelargonidin 3-O-rutinoside. It delves into the molecular mechanisms underlying its therapeutic effects, supported by quantitative data from preclinical studies. Detailed experimental protocols for key assays are provided to facilitate further research and development in this area. The guide also visualizes the intricate signaling pathways modulated by this compound, offering a deeper understanding of its mode of action. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals exploring the potential of this compound as a nutraceutical or therapeutic agent.
Introduction
This compound is a glycosidic form of pelargonidin, an anthocyanidin responsible for the orange to red pigmentation in many fruits and vegetables, including strawberries, raspberries, and blackcurrants. Beyond its role as a natural colorant, emerging evidence suggests that this compound possesses a spectrum of biological activities, including anticancer, anti-inflammatory, antioxidant, neuroprotective, and antidiabetic effects. This guide synthesizes the existing scientific literature to provide an in-depth analysis of these health benefits at a molecular and mechanistic level.
Health Benefits and Mechanisms of Action
Anticancer Activity
This compound has demonstrated significant antiproliferative effects in various cancer cell lines. Its anticancer activity is attributed to the induction of apoptosis, cell cycle arrest, and modulation of key signaling pathways involved in cancer progression.
Data Presentation: Antiproliferative Activity of this compound
| Cell Line | Cancer Type | IC50 Value | Reference |
| DLD-1 | Colorectal Adenocarcinoma | 46.5 µM | [1] |
| HepG2 | Hepatocellular Carcinoma | 96.16 µM (Pelargonidin) | [2] |
Signaling Pathway: PI3K/Akt Inhibition
Pelargonidin and its glycosides have been shown to inhibit the Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway, a critical regulator of cell survival and proliferation in many cancers. Inhibition of this pathway by this compound can lead to decreased cell growth and induction of apoptosis.
Anti-inflammatory Activity
This compound exhibits potent anti-inflammatory properties by modulating the production of pro-inflammatory and anti-inflammatory cytokines. This is primarily achieved through the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.
Data Presentation: Effect of Pelargonidin Glycosides on Cytokine Production
| Cytokine | Effect | Concentration | Model System | Reference |
| IL-10 | Increased | 0.08 µmol/L (Pelargonidin-3-O-glucoside) | Human whole blood cultures | [3] |
| TNF-α | No significant effect | Up to 5 µmol/L (Pelargonidin-3-O-glucoside) | Human whole blood cultures | [3] |
| IL-1β | No significant effect | Up to 5 µmol/L (Pelargonidin-3-O-glucoside) | Human whole blood cultures | [3] |
| IL-6 | No significant effect | Up to 5 µmol/L (Pelargonidin-3-O-glucoside) | Human whole blood cultures | [3] |
| IL-8 | No significant effect | Up to 5 µmol/L (Pelargonidin-3-O-glucoside) | Human whole blood cultures | [3] |
Signaling Pathway: NF-κB Inhibition
Inflammatory stimuli typically lead to the activation of the IκB kinase (IKK) complex, which then phosphorylates the inhibitory protein IκBα. This phosphorylation targets IκBα for ubiquitination and subsequent proteasomal degradation, allowing the NF-κB dimer (p50/p65) to translocate to the nucleus and initiate the transcription of pro-inflammatory genes. Pelargonidin has been shown to inhibit this pathway, thereby reducing the expression of inflammatory mediators.
Antioxidant Activity
The antioxidant properties of this compound are central to many of its health benefits. It can directly scavenge free radicals and also upregulate the expression of endogenous antioxidant enzymes through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.
Data Presentation: Antioxidant Capacity of Pelargonidin Glycosides
| Assay | Compound | Antioxidant Capacity | Reference |
| ORAC | Peonidin 3-glucoside | 5.92 ± 0.52 µmol TE/µmol | [4] |
| FRAP | Peonidin 3-glucoside | 0.9 - 5.2 µmol of Trolox equivalents/µmol | [4] |
Signaling Pathway: Nrf2/HO-1 Activation
Under normal conditions, Nrf2 is kept in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. In the presence of oxidative stress or inducers like pelargonidin, Nrf2 dissociates from Keap1, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE). This leads to the transcription of several antioxidant and cytoprotective genes, including Heme Oxygenase-1 (HO-1).
Neuroprotective Effects
Pelargonidin and its glycosides have shown promise in protecting against neurodegenerative processes. These effects are linked to their antioxidant and anti-inflammatory properties, which help mitigate neuronal damage caused by oxidative stress and inflammation. In vivo studies have demonstrated improved functional recovery and reduced neuropathic pain after spinal cord injury with pelargonidin treatment[2].
Antidiabetic Activity
This compound has been identified as a potent inhibitor of α-glucosidase, an enzyme responsible for the breakdown of carbohydrates into glucose. By inhibiting this enzyme, this compound can delay glucose absorption and help manage postprandial hyperglycemia.[1][5]
Data Presentation: Antidiabetic Effects of a Pelargonidin Glycoside
| Parameter | Treatment | Effect | Model System | Reference |
| Fasting Blood Glucose | Pelargonidin 3-O-alpha-L rhamnoside derivative (250 mg/kg) | 19% decrease | Diabetic rats | [3] |
| Glucose Tolerance | Pelargonidin 3-O-alpha-L rhamnoside derivative (250 mg/kg) | 29% improvement | Diabetic rats | [3] |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is used to assess the cytotoxic effects of this compound on cancer cell lines.
-
Cell Seeding: Seed cells (e.g., DLD-1, HepG2) in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of this compound (e.g., 0-100 µM) for 24, 48, or 72 hours. Include a vehicle control (e.g., DMSO).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Western Blot Analysis for Signaling Pathway Proteins
This protocol is used to determine the effect of this compound on the expression and phosphorylation of proteins in signaling pathways like PI3K/Akt and Nrf2/HO-1.
-
Cell Lysis: Treat cells with this compound, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against the target proteins (e.g., p-Akt, Akt, Nrf2, HO-1, β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry: Quantify the band intensities using image analysis software.
α-Glucosidase Inhibition Assay
This protocol measures the inhibitory effect of this compound on α-glucosidase activity.
-
Reaction Mixture Preparation: In a 96-well plate, mix 50 µL of different concentrations of this compound with 100 µL of 0.1 M phosphate (B84403) buffer (pH 6.9) containing α-glucosidase solution (1.0 U/mL).
-
Pre-incubation: Incubate the mixture at 25°C for 10 minutes.
-
Substrate Addition: Add 50 µL of 5 mM p-nitrophenyl-α-D-glucopyranoside (pNPG) solution in 0.1 M phosphate buffer (pH 6.9) to start the reaction.
-
Incubation: Incubate the plate at 25°C for 5 minutes.
-
Stop Reaction: Stop the reaction by adding 100 µL of 0.2 M sodium carbonate solution.
-
Absorbance Measurement: Measure the absorbance at 405 nm.
-
Calculation: Calculate the percentage of inhibition and the IC50 value.
Conclusion
Dietary consumption of this compound presents a promising avenue for the prevention and management of various chronic diseases. Its multifaceted biological activities, including anticancer, anti-inflammatory, antioxidant, neuroprotective, and antidiabetic effects, are underpinned by its ability to modulate critical cellular signaling pathways. This technical guide provides a solid foundation for researchers and drug development professionals to further explore the therapeutic potential of this natural compound. Future research should focus on well-designed clinical trials to validate these preclinical findings and establish the efficacy and safety of this compound in human populations.
References
- 1. Pelargonidin-3-O-rutinoside as a novel α-glucosidase inhibitor for improving postprandial hyperglycemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pelargonidin improves functional recovery and attenuates neuropathic pain following spinal cord injury in rats: relevance to its neuroprotective, antioxidant, and anti-inflammatory effects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antidiabetic effect of a glycoside of pelargonidin isolated from the bark of Ficus bengalensis Linn - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Pelargonidin-3-O-rutinoside as a novel α-glucosidase inhibitor for improving postprandial hyperglycemia - Chemical Communications (RSC Publishing) [pubs.rsc.org]
Pelargonidin 3-O-rutinoside in Strawberry Cultivars: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the pelargonidin (B1210327) 3-O-rutinoside content in various strawberry cultivars (Fragaria x ananassa). It includes quantitative data, detailed experimental protocols for analysis, and a visualization of the relevant biosynthetic pathway, designed to serve as a valuable resource for researchers, scientists, and professionals in drug development.
Quantitative Data of Pelargonidin 3-O-rutinoside
The concentration of this compound, a notable anthocyanin, varies significantly among different strawberry cultivars. This variation is influenced by genetic factors, cultivation conditions, and harvest time. The following table summarizes the quantitative data of this compound found in several strawberry cultivars, as reported in scientific literature. Pelargonidin 3-O-glucoside is the most abundant anthocyanin in strawberries, with this compound being a significant secondary anthocyanin.
| Strawberry Cultivar | This compound Content (mg/kg fresh weight) | Percentage of Total Anthocyanins | Reference |
| 'Raurica' | 23.65 - 64.32 | Not Reported | |
| 'Marmolada' | 34.37 - 61.24 | Not Reported | |
| 'Eris' | Not specified, but present | 6 - 11% | |
| 'Oso Grande' | Not specified, but present | 6 - 11% | |
| 'Carisma' | Not specified, but present | 6 - 11% | |
| 'Tudnew' | Not specified, but present | 6 - 11% | |
| 'Camarosa' | Not specified, but present | 6 - 11% | |
| North Carolina Genotypes (range) | Not specified, but present | 4 - 17% | |
| Various Commercial Cultivars (range) | Not specified, but present | 20 - 30% |
Experimental Protocols
Accurate quantification of this compound in strawberries requires precise and validated experimental protocols. This section details the methodologies for extraction and analysis.
Extraction of Anthocyanins from Strawberry Fruit
A widely used method for extracting anthocyanins from strawberries involves the use of acidified methanol (B129727).
Materials:
-
Fresh or frozen strawberry fruit
-
Methanol (HPLC grade)
-
Hydrochloric acid (HCl)
-
Homogenizer or blender
-
Centrifuge
-
Rotary evaporator (optional)
-
Solid-phase extraction (SPE) cartridges (e.g., C18)
Procedure:
-
Sample Preparation: Homogenize fresh or frozen strawberry samples to a uniform puree.
-
Extraction: Extract a known weight of the strawberry puree with a solution of methanol containing 0.1% to 0.5% HCl. The ratio of solvent to sample should be sufficient to ensure thorough extraction (e.g., 10:1 v/w). The extraction is typically performed at 4°C in the dark for 2 to 24 hours to minimize degradation of anthocyanins.
-
Centrifugation: Centrifuge the mixture to separate the solid fruit material from the liquid extract.
-
Concentration (Optional): The supernatant can be concentrated using a rotary evaporator at a low temperature (e.g., 30-35°C) to reduce the volume.
-
Purification: The crude extract can be further purified using solid-phase extraction (SPE). Condition a C18 cartridge with methanol and then with water. Load the extract onto the cartridge. Wash the cartridge with water to remove sugars and other polar compounds. Elute the anthocyanins with methanol.
Quantification by High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD)
HPLC-DAD is a robust and widely used technique for the separation and quantification of individual anthocyanins.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system
-
Diode-Array Detector (DAD)
-
C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
Chromatographic Conditions:
-
Mobile Phase A: A solution of 5% formic acid in water.
-
Mobile Phase B: Methanol or acetonitrile.
-
Gradient Elution: A typical gradient starts with a high percentage of mobile phase A, gradually increasing the percentage of mobile phase B to elute the more nonpolar compounds. A representative gradient could be: 0-5 min, 10% B; 5-25 min, 10-30% B; 25-30 min, 30-50% B; followed by a wash and re-equilibration step.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25°C.
-
Detection Wavelength: 520 nm for anthocyanins. The DAD allows for the acquisition of the full UV-Vis spectrum of each peak, aiding in identification.
-
Injection Volume: 20 µL.
Quantification:
-
Standard Preparation: Prepare a series of standard solutions of this compound of known concentrations.
-
Calibration Curve: Inject the standard solutions into the HPLC system and generate a calibration curve by plotting the peak area against the concentration.
-
Sample Analysis: Inject the purified strawberry extract into the HPLC system.
-
Calculation: Identify the peak corresponding to this compound based on its retention time and UV-Vis spectrum compared to the standard. Quantify the amount of this compound in the sample by using the calibration curve.
Visualizations
Anthocyanin Biosynthesis Pathway in Strawberry
The following diagram illustrates the general pathway for anthocyanin biosynthesis in strawberry, leading to the formation of pelargonidin-based anthocyanins.
Caption: General anthocyanin biosynthesis pathway in strawberry leading to pelargonidin glycosides.
Experimental Workflow for this compound Quantification
The following diagram outlines the key steps in the experimental workflow for the quantification of this compound in strawberry samples.
Methodological & Application
Application Notes & Protocols: High-Speed Countercurrent Chromatography for Pelargonidin 3-O-rutinoside Isolation
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed guide for the isolation of Pelargonidin (B1210327) 3-O-rutinoside, a bioactive anthocyanin, using High-Speed Countercurrent Chromatography (HSCCC). The protocols outlined below are based on established methods for the purification of similar pelargonidin glycosides from natural sources, such as strawberries (Fragaria ananassa).
Introduction
Pelargonidin 3-O-rutinoside is a natural anthocyanin pigment found in various fruits and berries, notably strawberries. It is of significant interest to the pharmaceutical and nutraceutical industries due to its potential health benefits, including antioxidant and anti-inflammatory properties. High-Speed Countercurrent Chromatography (HSCCC) is a liquid-liquid partition chromatography technique that offers an efficient method for the preparative isolation of such compounds without the use of a solid stationary phase, thereby avoiding irreversible sample adsorption and leading to high recovery rates.[1]
This application note details a comprehensive workflow for the isolation and purification of this compound, from initial extraction to final purity analysis.
Experimental Workflow
The overall process for isolating this compound involves several key stages, beginning with the preparation of the crude extract, followed by a preliminary purification step, and culminating in the final purification by HSCCC.
Experimental Protocols
Materials and Reagents
-
Plant Material: Lyophilized strawberry (Fragaria ananassa) powder.
-
Solvents: Methanol (B129727) (MeOH), Ethanol (B145695) (EtOH), Acetonitrile (ACN), n-Butanol (n-BuOH), Methyl tert-butyl ether (MTBE), Trifluoroacetic acid (TFA) - all HPLC grade.
-
Resin: AB-8 macroporous adsorption resin.
-
Acids: Hydrochloric acid (HCl).
Protocol 1: Crude Anthocyanin Extraction
-
Extraction: Macerate 320 g of lyophilized strawberry powder with an acidified methanol solution (e.g., 0.1% HCl in methanol) at a solid-to-liquid ratio of 1:10 (w/v).
-
Agitation: Stir the mixture at room temperature in the dark for 24 hours to ensure thorough extraction.
-
Filtration: Filter the mixture through cheesecloth and then filter paper to remove solid residues.
-
Concentration: Concentrate the filtrate under reduced pressure using a rotary evaporator at a temperature below 40°C to obtain the crude anthocyanin extract.
Protocol 2: Preliminary Purification using Macroporous Resin
-
Resin Preparation: Pack a glass column with AB-8 macroporous resin and equilibrate it by washing with deionized water.
-
Sample Loading: Dissolve the crude anthocyanin extract in a small volume of deionized water and load it onto the equilibrated resin column.
-
Washing: Wash the column with several bed volumes of deionized water to remove sugars, organic acids, and other highly polar impurities.
-
Elution: Elute the adsorbed anthocyanins with a stepwise gradient of ethanol in water (e.g., 20%, 40%, 60%, 80% ethanol). Collect the fractions.
-
Fraction Pooling and Concentration: Analyze the fractions by TLC or HPLC to identify those rich in pelargonidin glycosides. Pool the target fractions and concentrate them under reduced pressure to obtain an enriched anthocyanin fraction for HSCCC.
Protocol 3: HSCCC Isolation of this compound
This protocol is adapted from a successful method for the closely related Pelargonidin-3-O-glucoside and may require minor optimization for this compound.
-
Solvent System Preparation:
-
Prepare a two-phase solvent system of n-butanol: methyl tert-butyl ether: acetonitrile: water: trifluoroacetic acid at a volume ratio of 2:2:1:5:0.01.
-
Thoroughly mix the solvents in a separatory funnel and allow the phases to separate.
-
Degas both the upper (stationary) and lower (mobile) phases by sonication before use.
-
-
HSCCC Instrument Setup and Equilibration:
-
Instrument: A commercial HSCCC instrument equipped with a multi-layer coil.
-
Filling the Column: Fill the entire column with the upper phase (stationary phase).
-
Rotation: Set the apparatus to rotate at the desired speed (e.g., 800-900 rpm).
-
Equilibration: Pump the lower phase (mobile phase) into the column at a specific flow rate (e.g., 1.5-2.0 mL/min). Continue pumping until the mobile phase emerges from the outlet and a hydrodynamic equilibrium is established. The retention of the stationary phase should be monitored and should ideally be high (e.g., >70%).
-
-
Sample Injection and Elution:
-
Sample Preparation: Dissolve a known amount of the enriched anthocyanin fraction (e.g., 100-200 mg) in a small volume of the biphasic solvent system (a mixture of upper and lower phases).
-
Injection: Inject the sample solution into the HSCCC system through the sample loop.
-
Elution: Continue to pump the mobile phase at the set flow rate.
-
-
Fraction Collection and Analysis:
-
Detection: Monitor the effluent from the column with a UV-Vis detector at a wavelength suitable for anthocyanins (e.g., 520 nm).
-
Collection: Collect fractions of a specific volume (e.g., 5 mL) using an automated fraction collector.
-
Analysis: Analyze the collected fractions by HPLC to identify those containing the pure this compound.
-
Pooling and Concentration: Pool the pure fractions and remove the solvent under reduced pressure to obtain the purified compound.
-
Quantitative Data
The following table summarizes the expected quantitative data based on the isolation of the structurally similar Pelargonidin-3-O-glucoside from strawberries.[2] These values can serve as a benchmark for the isolation of this compound.
| Parameter | Value | Reference |
| Starting Material | 320 g Lyophilized Strawberry Powder | [2] |
| Yield of Purified Compound | 240 mg | [2] |
| Purity of Final Product (by HPLC) | 97.26% | [2] |
HSCCC Operating Parameters (Recommended Starting Point)
| Parameter | Recommended Value |
| Solvent System | n-BuOH:MTBE:ACN:H₂O:TFA (2:2:1:5:0.01, v/v) |
| Revolution Speed | 850 rpm |
| Flow Rate (Mobile Phase) | 2.0 mL/min |
| Detection Wavelength | 520 nm |
| Sample Loading | 150 mg in 10 mL of biphasic solvent |
Signaling Pathways and Logical Relationships
The logical relationship in the purification process is the sequential enrichment of the target compound. Each step removes a different set of impurities, thereby increasing the relative concentration of this compound.
Troubleshooting and Optimization
-
Low Stationary Phase Retention: This can be caused by an unsuitable solvent system or too high a flow rate. Try adjusting the solvent system composition or reducing the flow rate of the mobile phase.
-
Poor Peak Resolution: If peaks are broad or overlapping, optimization of the solvent system is necessary. The polarity of the solvent system can be adjusted by varying the ratios of the components to achieve a better partition coefficient (K) for the target compound. A K value between 0.5 and 2 is generally ideal. The revolution speed can also be increased to improve resolution.
-
Compound Degradation: Anthocyanins are sensitive to pH, light, and temperature. It is crucial to work with acidified solvents, protect samples from light, and avoid high temperatures during solvent evaporation.
By following these detailed protocols and considering the optimization strategies, researchers can successfully isolate high-purity this compound for further biological and pharmacological studies.
References
Application Notes: Enzymatic Inhibition Assays Using Pelargonidin 3-O-rutinoside
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pelargonidin 3-O-rutinoside is a naturally occurring anthocyanin found in various fruits and vegetables, including strawberries, raspberries, and plums.[1] Emerging research has highlighted its potential as a potent inhibitor of several key enzymes involved in metabolic and physiological processes. This document provides detailed protocols for assessing the inhibitory activity of this compound against three enzymes of significant interest in drug discovery: α-glucosidase, xanthine (B1682287) oxidase, and tyrosinase.
The inhibition of these enzymes has therapeutic implications for a range of conditions. α-Glucosidase inhibitors are used in the management of type 2 diabetes by delaying carbohydrate digestion and reducing postprandial hyperglycemia.[2][3] Xanthine oxidase inhibitors are a cornerstone in the treatment of gout, as they reduce the production of uric acid.[4][5][6] Tyrosinase inhibitors are of great interest in the cosmetic and pharmaceutical industries for their potential to address hyperpigmentation disorders.[7][8]
These application notes offer step-by-step experimental procedures, guidelines for data analysis, and a summary of available quantitative data to facilitate the investigation of this compound as a potential therapeutic agent.
Data Presentation: Inhibitory Activity of this compound
The following tables summarize the quantitative data on the inhibitory effects of this compound and related compounds on the target enzymes.
Table 1: α-Glucosidase Inhibition
| Inhibitor | IC50 | Enzyme Source | Substrate | Inhibition Type | Reference |
| This compound | Reported to be significantly stronger than acarbose (B1664774) | Not Specified | Not Specified | Not Specified | [9] |
| Acarbose (Positive Control) | 0.53 ± 0.06 µM | Not Specified | Not Specified | Not Specified | [10] |
| Pelargonidin (Aglycone) | 4.11 to 54.69 µM (range for various anthocyanidins) | Not Specified | Not Specified | Not Specified | [10] |
Table 2: Xanthine Oxidase Inhibition
| Inhibitor | IC50 | Enzyme Source | Substrate | Inhibition Type | Reference |
| This compound | Data not available | --- | --- | --- | --- |
| Allopurinol (B61711) (Positive Control) | ~7.5 µM (example value) | Bovine Milk | Xanthine | Competitive | [11] |
| Rutin (Quercetin 3-O-rutinoside) | 11.35 µM | Not Specified | Xanthine | Competitive | [12][13] |
Table 3: Tyrosinase Inhibition
| Inhibitor | IC50 | Enzyme Source | Substrate | Inhibition Type | Reference |
| This compound | Data not available | --- | --- | --- | --- |
| Kojic Acid (Positive Control) | 0.01 ± 0.001 mM | Mushroom | L-DOPA | Competitive | [8] |
| Kaempferol-3-O-rutinoside | < 1 µg/mL | Mushroom | Not Specified | Not Specified | [14] |
Experimental Protocols
Preparation of this compound Stock Solution
-
Compound Information : this compound is commercially available, often as a chloride salt.[15][16]
-
Solvent Selection : Due to its hydrophilic nature, this compound is soluble in aqueous buffers, methanol, or DMSO. For cell-based assays, a concentrated stock solution in DMSO is common, which is then diluted in the assay buffer to a final DMSO concentration that does not affect enzyme activity (typically ≤ 1%).[17]
-
Stock Solution Preparation (Example for 10 mM in DMSO) :
-
The molecular weight of this compound chloride is approximately 611.0 g/mol .
-
To prepare a 10 mM stock solution, dissolve 6.11 mg of this compound chloride in 1 mL of high-purity DMSO.
-
Vortex thoroughly to ensure complete dissolution.
-
Store the stock solution in small aliquots at -20°C to avoid repeated freeze-thaw cycles.
-
α-Glucosidase Inhibition Assay Protocol
This assay measures the ability of an inhibitor to prevent the enzymatic cleavage of a substrate, which results in a colored product.
Materials:
-
α-Glucosidase from Saccharomyces cerevisiae
-
p-Nitrophenyl-α-D-glucopyranoside (pNPG) as the substrate
-
This compound
-
Acarbose (positive control)
-
Potassium phosphate (B84403) buffer (0.1 M, pH 6.8)
-
Sodium carbonate (Na₂CO₃, 0.2 M)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare serial dilutions of this compound and acarbose in potassium phosphate buffer.
-
In a 96-well plate, add 20 µL of the inhibitor solution (or buffer for the control) to each well.
-
Add 20 µL of α-glucosidase solution (e.g., 0.5 U/mL in phosphate buffer) to each well and incubate at 37°C for 15 minutes.[18]
-
Initiate the reaction by adding 20 µL of pNPG solution (e.g., 5 mM in phosphate buffer) to each well.[18]
-
Incubate the plate at 37°C for another 15 minutes.[18]
-
Stop the reaction by adding 80 µL of 0.2 M sodium carbonate solution.[18]
-
Measure the absorbance at 405 nm using a microplate reader.
-
The percentage of inhibition is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the reaction without the inhibitor and A_sample is the absorbance in the presence of the inhibitor.
-
The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Xanthine Oxidase Inhibition Assay Protocol
This spectrophotometric assay monitors the production of uric acid from xanthine, which absorbs light at 290-295 nm.
Materials:
-
Xanthine oxidase from bovine milk
-
Xanthine
-
This compound
-
Allopurinol (positive control)
-
Potassium phosphate buffer (e.g., 50-100 mM, pH 7.5-7.8)[11]
-
96-well UV-transparent microplate or quartz cuvettes
-
Spectrophotometer or microplate reader capable of measuring absorbance at 295 nm[11]
Procedure:
-
Prepare serial dilutions of this compound and allopurinol in the phosphate buffer.
-
In a 96-well UV-transparent plate, add 50 µL of the inhibitor solution (or buffer for control).
-
Add 50 µL of xanthine oxidase solution (e.g., 0.1 units/mL in phosphate buffer) to each well.[11]
-
Pre-incubate the mixture at 25°C for 15 minutes.[19]
-
Initiate the reaction by adding 150 µL of xanthine solution (e.g., 150 µM in the same buffer).[19]
-
Immediately measure the increase in absorbance at 295 nm over a period of 5-10 minutes, taking readings every 30-60 seconds.[11][20]
-
The rate of reaction is determined from the linear portion of the absorbance versus time curve.
-
The percentage of inhibition is calculated as: % Inhibition = [(Rate_control - Rate_sample) / Rate_control] x 100
-
The IC50 value is determined from a plot of percent inhibition versus inhibitor concentration.
Tyrosinase Inhibition Assay Protocol
This colorimetric assay measures the formation of dopachrome (B613829) from the oxidation of L-DOPA by tyrosinase.
Materials:
-
Mushroom tyrosinase
-
L-3,4-dihydroxyphenylalanine (L-DOPA)
-
This compound
-
Kojic acid (positive control)
-
Potassium phosphate buffer (50 mM, pH 6.8)[8]
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare serial dilutions of this compound and kojic acid in the phosphate buffer.
-
In a 96-well plate, add 20 µL of the inhibitor solution (or buffer for control).[8]
-
Add 140 µL of 50 mM potassium phosphate buffer (pH 6.8).[8]
-
Add 20 µL of mushroom tyrosinase solution (in phosphate buffer) to each well and incubate at 25°C for 10 minutes.[8][21]
-
Initiate the reaction by adding 20 µL of L-DOPA solution (e.g., 2.5 mM in phosphate buffer).[8]
-
Immediately measure the absorbance at 475 nm at regular intervals for 10-20 minutes.[8]
-
The rate of dopachrome formation is determined from the slope of the linear phase of the absorbance versus time plot.
-
Calculate the percentage of inhibition using the formula: % Inhibition = [(Rate_control - Rate_sample) / Rate_control] x 100
-
Determine the IC50 value by plotting the percentage of inhibition against the inhibitor concentration.
Visualization of Pathways and Workflows
Caption: α-Glucosidase role in carbohydrate digestion and inhibition.
Caption: Xanthine oxidase pathway in purine metabolism.
References
- 1. Pelargonidin-3-O-rutinoside as a novel α-glucosidase inhibitor for improving postprandial hyperglycemia - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Alpha-glucosidase enzyme: Significance and symbolism [wisdomlib.org]
- 4. journals.physiology.org [journals.physiology.org]
- 5. Biochemistry of Xanthine Oxidase: Unraveling the Role of an Enzyme in Purine Metabolism and Reactive Oxygen Species Production - DoveMed [dovemed.com]
- 6. New insights into purine metabolism in metabolic diseases: role of xanthine oxidoreductase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Tyrosinase - Wikipedia [en.wikipedia.org]
- 8. benchchem.com [benchchem.com]
- 9. This compound | Benchchem [benchchem.com]
- 10. Investigation of Anthocyanidins and Anthocyanins for Targeting α-Glucosidase in Diabetes Mellitus - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. Kinetic study on the inhibition of xanthine oxidase by acylated derivatives of flavonoids synthesised enzymatically - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. extrasynthese.com [extrasynthese.com]
- 16. extrasynthese.com [extrasynthese.com]
- 17. benchchem.com [benchchem.com]
- 18. Inhibition of α-Amylase and α-Glucosidase of Anthocyanin Isolated from Berberis integerrima Bunge Fruits: A Model of Antidiabetic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 19. revistabionatura.com [revistabionatura.com]
- 20. benchchem.com [benchchem.com]
- 21. activeconceptsllc.com [activeconceptsllc.com]
Application Notes and Protocols: Pelargonidin 3-O-rutinoside as an Analytical Standard
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pelargonidin (B1210327) 3-O-rutinoside is a prominent anthocyanin, a class of water-soluble flavonoids responsible for the vibrant red, orange, and purple colors in many fruits and flowers.[1][2] It is notably abundant in strawberries, raspberries, and other berries.[1][3] As a glycosylated form of the aglycone pelargonidin, Pelargonidin 3-O-rutinoside exhibits increased stability and water solubility, making it a crucial compound for phytochemical and biological studies.[2] Its potent antioxidant and anti-inflammatory properties have made it a subject of interest in drug development and nutraceutical research.[4]
The use of a well-characterized analytical standard is paramount for the accurate quantification of this compound in various matrices, including plant extracts, food products, and biological samples. This document provides detailed application notes and experimental protocols for the use of this compound as an analytical standard in High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).
Data Presentation: Typical Method Validation Parameters
The following tables summarize typical quantitative data for the analysis of this compound using HPLC-DAD and LC-MS/MS. These values are representative and should be established for each specific instrument and method validation.
Table 1: HPLC-DAD Method
| Parameter | Typical Value |
| Linearity (r²) | > 0.999 |
| Linearity Range | 0.1 - 100 µg/mL |
| Limit of Detection (LOD) | 0.05 µg/mL |
| Limit of Quantification (LOQ) | 0.15 µg/mL |
| Accuracy (% Recovery) | 95 - 105% |
| Precision (%RSD) | < 2% |
Table 2: LC-MS/MS Method
| Parameter | Typical Value |
| Linearity (r²) | > 0.999 |
| Linearity Range | 0.1 - 1000 ng/mL |
| Limit of Detection (LOD) | 0.05 ng/mL |
| Limit of Quantification (LOQ) | 0.15 ng/mL |
| Accuracy (% Recovery) | 98 - 102% |
| Precision (%RSD) | < 5% |
Experimental Protocols
Sample Preparation: Extraction from Strawberry Fruit
This protocol describes the extraction of anthocyanins, including this compound, from fresh or frozen strawberries.
Materials:
-
Fresh or frozen strawberries
-
Methanol (B129727) (HPLC grade)
-
Formic acid (or Hydrochloric acid)
-
Deionized water
-
Homogenizer
-
Centrifuge
-
Rotary evaporator
-
Solid-Phase Extraction (SPE) C18 cartridges
Procedure:
-
Homogenization: Weigh 5-10 g of fresh or frozen strawberries and homogenize with 50 mL of acidified methanol (e.g., methanol with 1% formic acid). The acidic conditions help to maintain the stable flavylium (B80283) cation form of the anthocyanins.[5]
-
Extraction: Sonicate the homogenate for 30 minutes in an ultrasonic bath, keeping the temperature below 25°C to prevent degradation.
-
Centrifugation: Centrifuge the extract at 4000 rpm for 20 minutes at 4°C.
-
Concentration: Carefully decant the supernatant and concentrate it using a rotary evaporator at a temperature below 40°C until the methanol is removed.
-
Purification (SPE):
-
Condition a C18 SPE cartridge by passing 5 mL of methanol followed by 5 mL of acidified water (water with 1% formic acid).
-
Load the concentrated aqueous extract onto the cartridge.
-
Wash the cartridge with 10 mL of acidified water to remove polar impurities like sugars and organic acids.
-
Elute the anthocyanins with 5 mL of acidified methanol.
-
Evaporate the eluate to dryness under a stream of nitrogen gas.
-
Reconstitute the purified extract in a known volume of mobile phase for HPLC or LC-MS/MS analysis.
-
Quantification by HPLC-DAD
This protocol provides a method for the quantification of this compound using HPLC with DAD detection.
Instrumentation and Conditions:
-
HPLC System: A system equipped with a quaternary pump, autosampler, column oven, and diode-array detector.
-
Column: Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase A: 5% formic acid in water.
-
Mobile Phase B: Acetonitrile.
-
Gradient Elution:
-
0-10 min: 10% B
-
10-25 min: 10-30% B (linear gradient)
-
25-30 min: 30-50% B (linear gradient)
-
30-35 min: 50-10% B (linear gradient)
-
35-40 min: 10% B (isocratic)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 20 µL.
-
Detection Wavelength: 520 nm.
Procedure:
-
Standard Preparation: Prepare a stock solution of this compound analytical standard (e.g., 1 mg/mL) in acidified methanol. From the stock solution, prepare a series of calibration standards by serial dilution with the mobile phase (e.g., 0.1, 0.5, 1, 5, 10, 25, 50, and 100 µg/mL).
-
Calibration Curve: Inject the calibration standards into the HPLC system and record the peak area at 520 nm. Construct a calibration curve by plotting the peak area against the concentration.
-
Sample Analysis: Inject the prepared sample extracts into the HPLC system.
-
Quantification: Identify the peak corresponding to this compound in the sample chromatogram based on the retention time of the standard. Calculate the concentration of this compound in the sample using the regression equation from the calibration curve.
Quantification by LC-MS/MS
This protocol offers a highly sensitive and selective method for the quantification of this compound using LC-MS/MS.
Instrumentation and Conditions:
-
LC System: A UHPLC or HPLC system coupled to a triple quadrupole mass spectrometer.
-
Column: Reversed-phase C18 column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient Elution: A suitable gradient to separate the analyte from matrix components.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: Triple quadrupole with electrospray ionization (ESI) in positive mode.
-
MRM Transitions: The specific precursor and product ion transitions for this compound need to be determined by infusing a standard solution. A common transition is the precursor ion [M]+ corresponding to its molecular weight and a product ion corresponding to the pelargonidin aglycone.
Procedure:
-
Standard and Sample Preparation: Prepare calibration standards and sample extracts as described for the HPLC-DAD method, using appropriate concentrations for the higher sensitivity of the LC-MS/MS system (e.g., in the ng/mL range).
-
Method Optimization: Optimize the MS parameters (e.g., collision energy, declustering potential) for the specific MRM transition of this compound to achieve maximum sensitivity.
-
Analysis: Inject the standards and samples into the LC-MS/MS system.
-
Quantification: Generate a calibration curve from the peak areas of the calibration standards. Quantify this compound in the samples by comparing their peak areas to the calibration curve.
Visualization of Signaling Pathway and Experimental Workflow
Signaling Pathway: Activation of the Nrf2 Pathway by Pelargonidin
Pelargonidin, the aglycone of this compound, is known to modulate the Keap1-Nrf2 signaling pathway, a key cellular defense mechanism against oxidative stress.[6][7] Under normal conditions, the transcription factor Nrf2 is kept in the cytoplasm by Keap1, which facilitates its degradation.[6] Upon exposure to inducers like pelargonidin, Keap1 is modified, leading to the release and nuclear translocation of Nrf2.[6][7] In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter region of target genes, leading to the expression of various antioxidant and detoxification enzymes.
Caption: Activation of the Nrf2 antioxidant pathway by Pelargonidin.
Experimental Workflow: Quantification of this compound
The following diagram illustrates the general workflow for the quantification of this compound from a sample matrix using an analytical standard.
Caption: General workflow for quantification using an analytical standard.
References
- 1. files.core.ac.uk [files.core.ac.uk]
- 2. agro.icm.edu.pl [agro.icm.edu.pl]
- 3. smallfruits.org [smallfruits.org]
- 4. agilent.com [agilent.com]
- 5. benchchem.com [benchchem.com]
- 6. Pelargonidin Modulates Keap1/Nrf2 Pathway Gene Expression and Ameliorates Citrinin-Induced Oxidative Stress in HepG2 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols: Pelargonidin 3-O-rutinoside as a Natural Food Colorant with Enhanced Stability
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of Pelargonidin (B1210327) 3-O-rutinoside, a promising natural food colorant. This document details its characteristics, methods for enhancing its stability, and experimental protocols for its extraction, purification, and analysis. The information is intended to guide researchers in utilizing this vibrant and naturally derived pigment for applications in the food and pharmaceutical industries.
Introduction
Pelargonidin 3-O-rutinoside is a water-soluble anthocyanin responsible for the red and orange hues in various fruits and flowers, including strawberries and raspberries.[1][2] As a natural alternative to synthetic food dyes, it offers not only appealing coloration but also potential health benefits due to its antioxidant properties.[1] However, the inherent instability of anthocyanins, including this compound, to environmental factors such as pH, temperature, and light presents a significant challenge for its widespread application.[3][4] This document outlines strategies to enhance its stability and provides detailed protocols for its study.
Data Presentation: Stability of Pelargonidin Derivatives
The stability of pelargonidin-based anthocyanins is crucial for their application as food colorants. The following tables summarize quantitative data on the stability of pelargonidin glycosides under various conditions. Degradation of anthocyanins generally follows first-order kinetics.[5]
Table 1: Half-life (t½) of Pelargonidin Glycosides at 25°C in the Dark [5]
| Pelargonidin Glycoside | Water Activity (aw) | pH | Half-life (days) |
| Pelargonidin 3-glucoside | 1.00 | 3.4 | 56 |
| Pelargonidin 3-glucoside | 0.90 | 3.4 | 934 |
| Pelargonidin 3-sophoroside | 1.00 | 3.4 | 77 |
| Pelargonidin 3-sophoroside | 0.90 | 3.4 | 769 |
| Acylated Pelargonidin 3-sophoroside 5-glucoside | 1.00 | 3.4 | 102 |
| Acylated Pelargonidin 3-sophoroside 5-glucoside | 0.90 | 3.4 | 667 |
Table 2: Thermal Degradation of Anthocyanins
| Anthocyanin | Temperature (°C) | pH | Rate Constant (k) | Half-life (t½) |
| Purified Anthocyanins | 100-150 | - | 0.0262–0.2855 min⁻¹ | - |
| Cyanidin-3-glucoside | 100 | 2.2 | 8.99 × 10⁻⁴ s⁻¹ | - |
| Cyanidin-3-rutinoside | 100 | 2.2 | 5.33 × 10⁻⁴ s⁻¹ | - |
| Pelargonidin-3-glucoside (ultrasound-induced) | 20-25 (ice bath) | - | 1.69 × 10⁻² - 6.72 × 10⁻² min⁻¹ | 10.32 - 41.02 min |
| Grape Anthocyanins (with Co²⁺ complexation) | 80 | 4.5 | - | 24.66 h |
| Grape Anthocyanins (without complexation) | 80 | 3.5 | - | 7.44 h |
Experimental Protocols
Protocol 1: Extraction and Purification of this compound
This protocol describes a general method for the extraction and purification of this compound from plant material, such as raspberries.[1]
1. Extraction 1.1. Homogenize 200 g of fresh or frozen plant material in 250 mL of ethanol (B145695) acidified with citric acid to a pH of 1.[1] The acidic solvent helps stabilize the anthocyanin in its flavylium (B80283) cation form.[1] 1.2. Macerate the mixture for 24 hours at 4°C in the dark to prevent degradation.[1] 1.3. Filter the mixture to separate the filtrate from the solid residue.[1] 1.4. Re-extract the residue with the same solvent to maximize yield.[1] 1.5. Combine the filtrates and concentrate the extract using a rotary evaporator at a temperature below 40°C.[1]
2. Purification using Solid-Phase Extraction (SPE) 2.1. Cartridge Conditioning: Activate a C18 SPE cartridge by passing 5 mL of methanol (B129727), followed by 5 mL of acidified deionized water (e.g., with 0.1% formic acid). 2.2. Sample Loading: Load the concentrated aqueous extract onto the conditioned C18 cartridge. 2.3. Washing: Wash the cartridge with 10 mL of acidified deionized water to remove polar impurities like sugars and organic acids. 2.4. Elution: Elute the purified this compound with 5 mL of acidified methanol (e.g., methanol with 0.1% formic acid). Collect the colored eluate. 2.5. Drying: Dry the purified fraction under a stream of nitrogen or by using a rotary evaporator.
Protocol 2: Enhancing Stability through Co-pigmentation
Co-pigmentation is a method to stabilize anthocyanins by forming complexes with other colorless organic molecules (co-pigments).[6][7]
1. Preparation of Stock Solutions 1.1. Prepare a stock solution of purified this compound in a suitable buffer (e.g., citrate (B86180) buffer, pH 3.5). 1.2. Prepare stock solutions of various co-pigments (e.g., phenolic acids like ferulic acid or caffeic acid, or flavonoids like quercetin) in the same buffer.
2. Co-pigmentation Assay 2.1. In a series of vials, mix the this compound stock solution with varying molar ratios of the co-pigment stock solution (e.g., 1:1, 1:5, 1:10, 1:20 anthocyanin to co-pigment). 2.2. Include a control sample with only the this compound solution. 2.3. Store the vials under controlled conditions (e.g., specific temperature and light exposure).
3. Stability Analysis 3.1. At regular time intervals, measure the absorbance of each solution at the λmax of this compound (around 500-520 nm) using a UV-Vis spectrophotometer. 3.2. Calculate the degradation rate constant and half-life for each condition to determine the stabilizing effect of the co-pigment. 3.3. Analyze the samples using HPLC to monitor the concentration of this compound and the formation of any new compounds.
Protocol 3: Enhancing Stability through Encapsulation
Encapsulation involves entrapping the anthocyanin within a protective matrix to shield it from degradative environmental factors.[7]
1. Preparation of Encapsulation System (e.g., Liposomes) 1.1. Prepare a lipid film by dissolving phospholipids (B1166683) (e.g., soy lecithin) in an organic solvent (e.g., chloroform-methanol mixture) in a round-bottom flask. 1.2. Remove the organic solvent using a rotary evaporator to form a thin lipid film on the flask wall. 1.3. Hydrate the lipid film with an aqueous solution of purified this compound by vortexing or sonication. This will form multilamellar vesicles (MLVs). 1.4. To obtain small unilamellar vesicles (SUVs), the MLV suspension can be further processed by sonication or extrusion through polycarbonate membranes of a defined pore size.
2. Characterization of Encapsulated Anthocyanin 2.1. Determine the encapsulation efficiency by separating the encapsulated anthocyanin from the free anthocyanin (e.g., by ultracentrifugation or size exclusion chromatography) and quantifying the anthocyanin in both fractions. 2.2. Characterize the particle size and morphology of the liposomes using techniques like dynamic light scattering (DLS) and transmission electron microscopy (TEM).
3. Stability Study 3.1. Store the encapsulated and non-encapsulated (free) this compound solutions under various stress conditions (e.g., different pH, temperature, and light exposure). 3.2. Monitor the color stability and anthocyanin concentration over time as described in Protocol 2.
Visualizations
Caption: Workflow for the extraction and purification of this compound.
Caption: Strategies for enhancing the stability of this compound.
Caption: Simplified biosynthesis pathway of this compound.
Caption: Key factors influencing the degradation of anthocyanins.
References
- 1. researchgate.net [researchgate.net]
- 2. Pelargonidin-3-O-rutinoside as a novel α-glucosidase inhibitor for improving postprandial hyperglycemia - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Frontiers | Anthocyanin Biosynthesis and Degradation Mechanisms in Solanaceous Vegetables: A Review [frontiersin.org]
- 6. researchgate.net [researchgate.net]
- 7. tandfonline.com [tandfonline.com]
Application of Pelargonidin 3-O-rutinoside in Cell Culture Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pelargonidin (B1210327) 3-O-rutinoside is a naturally occurring anthocyanin, a class of flavonoids responsible for the vibrant red, purple, and blue pigments in many fruits and vegetables. It is composed of the aglycone pelargonidin attached to a rutinose (a disaccharide of rhamnose and glucose) moiety. Emerging research has highlighted the potential of pelargonidin and its glycosides in various therapeutic areas due to their antioxidant, anti-inflammatory, and anticancer properties. These biological activities are primarily attributed to their ability to modulate key cellular signaling pathways. This document provides detailed application notes and experimental protocols for the use of Pelargonidin 3-O-rutinoside in cell culture studies, aimed at facilitating research into its therapeutic potential.
Mechanism of Action
The biological effects of this compound and its related compounds are multifaceted, primarily revolving around the modulation of cellular signaling pathways involved in inflammation, oxidative stress, and cell proliferation.
Anti-inflammatory Effects: Pelargonidin and its glycosides have been shown to exert anti-inflammatory effects by inhibiting the pro-inflammatory NF-κB (Nuclear Factor-kappa B) signaling pathway.[1][2][3] This pathway is a central regulator of the inflammatory response, controlling the expression of various pro-inflammatory cytokines and enzymes. Inhibition of NF-κB activation leads to a downstream reduction in the production of inflammatory mediators such as TNF-α, IL-1β, and IL-6.[4][5]
Antioxidant Activity: Anthocyanins, including this compound, are potent antioxidants. They can directly scavenge reactive oxygen species (ROS) and can also upregulate the expression of endogenous antioxidant enzymes through the activation of the Nrf2-ARE (Nuclear factor erythroid 2-related factor 2-antioxidant response element) pathway.[6]
Anticancer Properties: Pelargonidin and its derivatives have demonstrated antiproliferative effects in various cancer cell lines.[1][7] The anticancer mechanism involves the induction of apoptosis (programmed cell death), cell cycle arrest, and the modulation of signaling pathways critical for cancer cell survival and proliferation, such as the PI3K/Akt/mTOR pathway.[8][9][10]
Data Presentation
The following tables summarize the quantitative data available for this compound and its closely related compounds in various cell culture-based assays.
Table 1: Antiproliferative Activity of this compound
| Compound | Cell Line | Assay | Effect | IC50/Effective Concentration | Citation |
| Pelargonidin-3-O-rutinoside | DLD-1 (human colon adenocarcinoma) | Cell Viability | Antiproliferative | Specific IC50 not provided in abstract, but showed significant inhibition. | [1] |
Table 2: Anti-inflammatory Effects of Pelargonidin Glycosides
| Compound | Cell Line | Stimulant | Key Findings | Effective Concentration | Citation |
| Pelargonidin-3-O-glucoside | THP-1 monocytes | LPS | Decreased IL-6 production | 0.31, 1.25, and 20 µM (for PCA metabolite) | [4] |
| Pelargonidin-3-O-glucoside | Human whole blood | LPS | Increased IL-10 production | 0.08 µmol/L | [5] |
Table 3: Antioxidant Activity of Pelargonidin Glycosides
| Compound | Assay | Key Findings | Citation |
| Pelargonidin-3-O-rutinoside | Identified as a primary phenolic antioxidant in black raspberry using FRAP, DPPH, and ABTS assays. | [2] | |
| Pelargonidin-3-O-glucoside | Exhibited antioxidant capacity in various assays. | [11] |
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: Signaling pathways modulated by this compound.
Caption: General experimental workflow for cell culture studies.
Experimental Protocols
Preparation of this compound Stock Solution
Objective: To prepare a high-concentration stock solution of this compound for use in cell culture experiments.
Materials:
-
This compound (powder)
-
Dimethyl sulfoxide (B87167) (DMSO), sterile, cell culture grade
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
Protocol:
-
Calculate the required mass: The molecular weight of this compound is approximately 579.5 g/mol .[12] To prepare a 10 mM stock solution, use the following formula: Mass (mg) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol ) x 1000 (mg/g) For 1 mL of 10 mM stock: 0.01 mol/L x 0.001 L x 579.5 g/mol x 1000 mg/g = 5.795 mg
-
Weigh the compound: Carefully weigh the calculated amount of this compound powder in a sterile microcentrifuge tube.
-
Add DMSO: Add the desired volume of sterile DMSO to the tube.
-
Dissolve: Vortex the tube vigorously for 1-2 minutes. If the compound does not fully dissolve, sonicate the tube in a water bath for 5-10 minutes.
-
Inspect: Ensure the solution is clear and free of any visible particles.
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C, protected from light.
Note: The final concentration of DMSO in the cell culture medium should be kept as low as possible (ideally ≤ 0.1%) to avoid solvent-induced cytotoxicity. A vehicle control (media with the same final concentration of DMSO) must be included in all experiments.
Cell Viability Assay (MTT Assay)
Objective: To determine the cytotoxic or antiproliferative effects of this compound on a specific cell line.
Materials:
-
Cells of interest (e.g., DLD-1)
-
Complete cell culture medium
-
96-well cell culture plates
-
This compound stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO or solubilization buffer
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.
-
Treatment: The next day, remove the medium and add fresh medium containing serial dilutions of this compound. Include untreated and vehicle (DMSO) controls.
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, add 10-20 µL of MTT solution to each well and incubate for another 2-4 hours at 37°C, or until a purple formazan (B1609692) precipitate is visible.
-
Solubilization: Carefully remove the medium and add 100-200 µL of DMSO or solubilization buffer to each well to dissolve the formazan crystals. Gently shake the plate for 5-10 minutes.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Anti-inflammatory Assay in Macrophages (e.g., RAW 264.7)
Objective: To evaluate the anti-inflammatory effects of this compound by measuring its ability to inhibit the production of pro-inflammatory mediators in lipopolysaccharide (LPS)-stimulated macrophages.
Materials:
-
RAW 264.7 macrophage cells
-
Complete cell culture medium
-
24-well cell culture plates
-
This compound stock solution
-
Lipopolysaccharide (LPS) from E. coli
-
Griess Reagent (for nitric oxide measurement)
-
ELISA kits for specific cytokines (e.g., TNF-α, IL-6)
Protocol:
-
Cell Seeding: Seed RAW 264.7 cells into a 24-well plate and allow them to adhere overnight.
-
Pre-treatment: Pre-treat the cells with various concentrations of this compound for 1-2 hours.
-
Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) for a specified time (e.g., 24 hours). Include untreated, vehicle control, and LPS-only control groups.
-
Supernatant Collection: After incubation, collect the cell culture supernatants and store them at -80°C until analysis.
-
Nitric Oxide (NO) Measurement: Determine the concentration of nitrite (B80452) (a stable product of NO) in the supernatants using the Griess Reagent assay according to the manufacturer's instructions.
-
Cytokine Measurement: Quantify the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the supernatants using specific ELISA kits according to the manufacturer's protocols.
-
Data Analysis: Compare the levels of NO and cytokines in the treated groups to the LPS-only control to determine the inhibitory effect of this compound.
Western Blot Analysis for Signaling Pathway Proteins
Objective: To investigate the effect of this compound on the activation of key proteins in signaling pathways like NF-κB and PI3K/Akt.
Materials:
-
Cells of interest
-
6-well cell culture plates
-
This compound stock solution
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-p65, anti-p65, anti-p-Akt, anti-Akt, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Cell Treatment and Lysis: Seed cells in 6-well plates, treat with this compound and/or a stimulant (e.g., LPS) for the desired time. After treatment, wash the cells with cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay kit.
-
SDS-PAGE: Denature equal amounts of protein from each sample and separate them by size using SDS-PAGE.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody of interest overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and add the chemiluminescent substrate.
-
Imaging: Capture the chemiluminescent signal using an imaging system.
-
Data Analysis: Quantify the band intensities and normalize them to a loading control (e.g., β-actin) to determine the relative changes in protein expression or phosphorylation.
Conclusion
This compound is a promising bioactive compound with potential applications in the prevention and treatment of diseases associated with inflammation, oxidative stress, and cancer. The application notes and protocols provided herein offer a framework for researchers to investigate its mechanisms of action and therapeutic potential in various cell culture models. Further research is warranted to fully elucidate the specific effects and signaling pathways modulated by this compound in different cellular contexts.
References
- 1. researchgate.net [researchgate.net]
- 2. Cyanidin 3-rutinoside and cyanidin 3-xylosylrutinoside as primary phenolic antioxidants in black raspberry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Flavonoids as Natural Anti-Inflammatory Agents Targeting Nuclear Factor-Kappa B (NFκB) Signaling in Cardiovascular Diseases: A Mini Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effects of pelargonidin-3-O-glucoside and its metabolites on lipopolysaccharide-stimulated cytokine production by THP-1 monocytes and macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. files01.core.ac.uk [files01.core.ac.uk]
- 6. researchgate.net [researchgate.net]
- 7. Pelargonidin inhibits cell growth and promotes oxidative stress-mediated apoptosis in lung cancer A549 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. The Pathogenic Role of PI3K/AKT Pathway in Cancer Onset and Drug Resistance: An Updated Review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Modulation of PI3K/AKT/mTOR and apoptosis pathway in colon cancer cells by the plant flavonoid fisetin - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. This compound | C27H31O14+ | CID 443917 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes and Protocols: Molecular Docking of Pelargonidin 3-O-rutinoside with Target Proteins
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the molecular docking of Pelargonidin 3-O-rutinoside and its analogous compounds with various protein targets implicated in different disease pathways. This document includes summarized quantitative data, detailed experimental protocols for in silico molecular docking, and visualizations of key processes.
Introduction
This compound is a naturally occurring anthocyanin found in various fruits and vegetables. It belongs to the flavonoid class of compounds and has garnered significant interest for its potential therapeutic properties, including antioxidant and anti-inflammatory effects. Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, providing insights into the binding affinity and interaction mechanisms. This information is crucial in drug discovery and development for identifying and optimizing potential drug candidates.
This document outlines the molecular docking of this compound and similar compounds with several key protein targets, including α-glucosidase, Dipeptidyl Peptidase III (DPP III), and Hydroxyacyl-coenzyme A dehydrogenase (HAD).
Data Presentation: Summary of Molecular Docking Results
The following tables summarize the quantitative data obtained from molecular docking studies of this compound and its analogues with their respective protein targets.
Table 1: Molecular Docking of Pelargonidin Glycosides with α-Glucosidase
| Ligand | Target Protein | PDB ID | Binding Energy (kcal/mol) | Interacting Residues |
| This compound | α-glucosidase | Not Specified in Abstract | - | Not Specified in Abstract |
Note: While a study identified this compound as a potent α-glucosidase inhibitor with molecular docking analysis performed, the specific binding energy and interacting residues were not available in the abstract.[1][2][3]
Table 2: Molecular Docking of Pelargonidin Glycosides with Dipeptidyl Peptidase III (DPP III)
| Ligand | Target Protein | PDB ID | Binding Energy (kcal/mol) | Interacting Residues |
| Pelargonidin 3-O-robinobioside | Human DPP III | 3FVY | Not Specified in Abstract | His450, Glu451, His568 |
Note: Pelargonidin 3-O-robinobioside, a compound structurally similar to this compound, was predicted to interact with key residues in the active site of human DPP III.[4][5][6]
Table 3: Molecular Docking of Pelargonidin Glycosides with Hydroxyacyl-coenzyme A dehydrogenase (HAD)
| Ligand | Target Protein | PDB ID | Binding Energy (kcal/mol) | Interacting Residues |
| Pelargonidin-3-O-glucoside | HAD | Not Specified in Abstract | -18.41 | Ala, Asn |
Note: Pelargonidin-3-O-glucoside, another analogue, demonstrated favorable binding energy with HAD, suggesting potential inhibitory activity.[7][8][9]
Table 4: Molecular Docking of Pelargonidin-3-O-glucoside with Other Potential Targets
| Ligand | Target Protein | PDB ID | Docking Score |
| Pelargonidin-3-O-glucoside | C1QL3 | 4QQH | Favorable (Specific value not in abstract) |
| Pelargonidin-3-O-glucoside | CYBB | 3A1F | Favorable (Specific value not in abstract) |
| Pelargonidin-3-O-glucoside | CYTIP | 2Z17 | Favorable (Specific value not in abstract) |
Note: Molecular docking simulations of Pelargonidin-3-O-glucoside with C1QL3, CYBB, and CYTIP, proteins involved in glucose metabolism, showed favorable docking scores, suggesting potential interactions.[10]
Experimental Protocols: Molecular Docking using AutoDock Vina
This protocol provides a generalized workflow for performing molecular docking of this compound with a target protein using AutoDock Vina, a widely used open-source docking program.
Preparation of the Target Protein
-
Obtain Protein Structure: Download the 3D structure of the target protein from a protein structure database such as the Protein Data Bank (PDB) (e.g., PDB ID: 3FVY for human DPP III).
-
Prepare the Receptor:
-
Remove all non-essential molecules from the PDB file, including water molecules, co-factors, and existing ligands.
-
Add polar hydrogen atoms to the protein structure.
-
Assign partial charges (e.g., Kollman charges) to the protein atoms.
-
Save the prepared protein structure in the PDBQT format, which is required by AutoDock Vina. This can be done using software like AutoDockTools (ADT) or UCSF Chimera.
-
Preparation of the Ligand (this compound)
-
Obtain Ligand Structure: The 3D structure of this compound can be obtained from databases like PubChem (CID: 443917).
-
Prepare the Ligand:
-
Minimize the energy of the ligand structure using a force field (e.g., MMFF94).
-
Detect the rotatable bonds in the ligand.
-
Save the prepared ligand in the PDBQT format.
-
Molecular Docking Procedure
-
Define the Binding Site (Grid Box):
-
Identify the active site or binding pocket of the target protein. This can be determined from the literature or by identifying the location of a co-crystallized ligand in the PDB structure.
-
Define a grid box that encompasses the entire binding site. The size and center of the grid box need to be specified.
-
-
Configure AutoDock Vina:
-
Create a configuration file that specifies the paths to the prepared receptor and ligand PDBQT files, the coordinates of the grid box center, and the dimensions of the grid box.
-
The exhaustiveness parameter, which controls the thoroughness of the search, can also be set in this file. A higher value increases the computational time but also the reliability of the results.
-
-
Run the Docking Simulation:
-
Execute AutoDock Vina from the command line, providing the configuration file as input.
-
Vina will perform the docking simulation and generate an output file containing the predicted binding poses of the ligand, ranked by their binding affinity scores (in kcal/mol).
-
Analysis of Docking Results
-
Visualize Binding Poses: Use molecular visualization software (e.g., PyMOL, UCSF Chimera, Discovery Studio) to view the predicted binding poses of this compound within the active site of the target protein.
-
Analyze Interactions: Identify the key amino acid residues of the target protein that are involved in interactions (e.g., hydrogen bonds, hydrophobic interactions, pi-pi stacking) with the ligand. This analysis helps in understanding the molecular basis of the binding and can guide further optimization of the ligand.
Mandatory Visualization
Caption: A generalized workflow for molecular docking studies.
Caption: Inhibition of DPP III signaling by this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Anthocyanins as Antidiabetic Agents—In Vitro and In Silico Approaches of Preventive and Therapeutic Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. mdpi.com [mdpi.com]
- 5. Survey of Dipeptidyl Peptidase III Inhibitors: From Small Molecules of Microbial or Synthetic Origin to Aprotinin FULIR [fulir.irb.hr]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Structural Activity and HAD Inhibition Efficiency of Pelargonidin and Its Glucoside—A Theoretical Approach [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Elucidating the Role of Pelargonidin-3-O-Glucoside on C1QL3, CYBB, and CYTIP Involved in Glucose Metabolism: An In Silico Approach - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vitro Caco-2 Cell Permeability Assay of Pelargonidin 3-O-rutinoside
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Caco-2 cell permeability assay is a robust and widely accepted in vitro model used to predict the oral absorption of chemical and pharmaceutical substances.[1][2][3] Derived from a human colorectal adenocarcinoma, Caco-2 cells differentiate into a monolayer of polarized enterocytes that mimic the functionality of the small intestinal epithelium, including the formation of tight junctions and the expression of transport proteins.[1][4] This model is invaluable for assessing the intestinal permeability of compounds like Pelargonidin (B1210327) 3-O-rutinoside, a naturally occurring anthocyanin, and for elucidating their potential transport mechanisms. These application notes provide a comprehensive protocol for conducting a Caco-2 cell permeability assay for Pelargonidin 3-O-rutinoside, including data interpretation and visualization of the experimental workflow.
Principle of the Assay
The assay measures the rate of transport of a compound across a confluent monolayer of Caco-2 cells cultured on a permeable membrane support. By measuring the concentration of the compound in the apical (donor) and basolateral (receiver) compartments over time, the apparent permeability coefficient (Papp) can be calculated.[1][2] A bidirectional assay, measuring transport from apical to basolateral (A→B) and basolateral to apical (B→A), can also be used to investigate the involvement of active efflux transporters.[5] An efflux ratio (Papp(B→A) / Papp(A→B)) greater than 2 is indicative of active efflux.[5]
Experimental Protocols
Materials and Reagents
-
Caco-2 cells (ATCC® HTB-37™)
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Non-Essential Amino Acids (NEAA)
-
Penicillin-Streptomycin (B12071052) solution
-
Trypsin-EDTA solution
-
Transwell® permeable supports (e.g., 12-well or 24-well plates, 0.4 µm pore size)
-
Hanks' Balanced Salt Solution (HBSS), buffered with HEPES
-
This compound (analytical standard)
-
Lucifer yellow (paracellular integrity marker)
-
Control compounds:
-
Analytical instrumentation (e.g., HPLC-UV, LC-MS/MS) for quantification of this compound.[6][7]
Caco-2 Cell Culture and Seeding
-
Cell Culture: Culture Caco-2 cells in DMEM supplemented with 10% FBS, 1% NEAA, and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO₂.[1][3]
-
Sub-culturing: Passage the cells every 3-4 days when they reach 80-90% confluency.
-
Seeding on Transwell Inserts: Seed the Caco-2 cells onto the apical side of the Transwell® inserts at a density of approximately 6 x 10⁴ cells/cm².[1]
-
Differentiation: Culture the cells for 21-28 days to allow for the formation of a differentiated and polarized monolayer.[1][3] Change the culture medium every 2-3 days.
Monolayer Integrity Assessment
-
Transepithelial Electrical Resistance (TEER): Before the permeability experiment, measure the TEER of the Caco-2 cell monolayers using an epithelial volt-ohmmeter. A TEER value of ≥200 Ω·cm² generally indicates a confluent monolayer with well-formed tight junctions.[8][9] Note that some studies suggest TEER may not be a fully reliable measure of monolayer integrity on its own.[10][11]
-
Lucifer Yellow Permeability: To confirm the integrity of the paracellular pathway, the permeability of Lucifer yellow, a fluorescent molecule that does not readily cross cell membranes, can be assessed. A low Papp value for Lucifer yellow (<1.0 x 10⁻⁶ cm/s) confirms monolayer integrity.[3]
Bidirectional Permeability Assay
-
Preparation of Transport Buffer: Prepare a transport buffer, such as HBSS buffered with HEPES, and warm it to 37°C.[1] The pH of the apical and basolateral buffers can be adjusted to simulate physiological conditions (e.g., pH 6.5 in the apical compartment and pH 7.4 in the basolateral compartment).[2][12]
-
Washing: Gently wash the Caco-2 monolayers twice with the pre-warmed transport buffer to remove any traces of the culture medium.[1]
-
Pre-incubation: Add fresh transport buffer to both the apical and basolateral compartments and pre-incubate the plate for 30 minutes at 37°C.[1]
-
Dosing:
-
Apical to Basolateral (A→B) Transport: Add the dosing solution of this compound (e.g., 10 µM in transport buffer) to the apical (donor) compartment. Add fresh transport buffer to the basolateral (receiver) compartment.[1]
-
Basolateral to Apical (B→A) Transport: Add the dosing solution to the basolateral (donor) compartment and fresh transport buffer to the apical (receiver) compartment.
-
-
Incubation: Incubate the plate for a defined period (e.g., 2 hours) at 37°C with gentle shaking.[1]
-
Sampling: At the end of the incubation period, collect samples from both the donor and receiver compartments for analysis.[1]
-
Quantification: Analyze the concentration of this compound in the collected samples using a validated analytical method such as HPLC-UV or LC-MS/MS.[6][7]
Data Presentation
Calculation of Apparent Permeability Coefficient (Papp)
The Papp value is calculated using the following equation[1][5]:
Papp (cm/s) = (dQ/dt) / (A * C₀)
Where:
-
dQ/dt is the rate of transport of the compound across the monolayer (µmol/s or mg/s).
-
A is the surface area of the permeable membrane (cm²).
-
C₀ is the initial concentration of the compound in the donor compartment (µmol/mL or mg/mL).
Data Summary Tables
Table 1: Permeability Classification Based on Caco-2 Papp Values
| Permeability Class | Apparent Permeability (Papp) (x 10⁻⁶ cm/s) | Expected Human Absorption |
| High | > 10 | Well absorbed (>90%) |
| Moderate | 1 - 10 | Moderately absorbed (50-90%) |
| Low | < 1 | Poorly absorbed (<50%) |
Source: Adapted from various literature sources.[1]
Table 2: Sample Experimental Data for this compound and Control Compounds
| Compound | Direction | Initial Concentration (µM) | Concentration in Receiver (µM) after 2h | Papp (x 10⁻⁶ cm/s) | Efflux Ratio (Papp B→A / Papp A→B) |
| This compound | A → B | 10 | [Insert Value] | [Calculate Value] | [Calculate Value] |
| B → A | 10 | [Insert Value] | [Calculate Value] | ||
| Atenolol (Low Permeability) | A → B | 10 | [Insert Value] | [Calculate Value] | N/A |
| Propranolol (High Permeability) | A → B | 10 | [Insert Value] | [Calculate Value] | N/A |
Note: The values in this table are placeholders and should be replaced with actual experimental data.
Visualization
Experimental Workflow
Caption: Experimental workflow for the Caco-2 cell permeability assay.
Transport Mechanisms of Anthocyanins
Studies suggest that the transport of anthocyanins, including pelargonidin derivatives, across the intestinal epithelium involves both passive diffusion and active transport mechanisms, including efflux by transporters like P-glycoprotein (P-gp).[13]
Caption: Potential transport mechanisms of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]
- 3. Re-Use of Caco-2 Monolayers in Permeability Assays—Validation Regarding Cell Monolayer Integrity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Caco-2 Permeability | Evotec [evotec.com]
- 6. mdpi.com [mdpi.com]
- 7. benchchem.com [benchchem.com]
- 8. static1.1.sqspcdn.com [static1.1.sqspcdn.com]
- 9. Caco-2 cell transport of purple sweet potato anthocyanins-phospholipids complex - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Transepithelial electrical resistance is not a reliable measurement of the Caco-2 monolayer integrity in Transwell - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. tandfonline.com [tandfonline.com]
- 12. mercell.com [mercell.com]
- 13. Bioavailability, Absorption, and Metabolism of Pelargonidin-Based Anthocyanins Using Sprague-Dawley Rats and Caco-2 Cell Monolayers - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying α-Glucosidase Inhibition by Pelargonidin 3-O-rutinoside
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pelargonidin 3-O-rutinoside, a naturally occurring anthocyanin found in various fruits and vegetables, has emerged as a potent inhibitor of α-glucosidase. This enzyme plays a crucial role in carbohydrate metabolism by breaking down complex carbohydrates into absorbable monosaccharides in the small intestine. Inhibition of α-glucosidase is a key therapeutic strategy for managing postprandial hyperglycemia, a hallmark of type 2 diabetes.[1] These application notes provide a comprehensive guide for researchers interested in studying the α-glucosidase inhibitory potential of this compound, including detailed experimental protocols, data presentation guidelines, and visualizations of key processes.
Data Presentation
The following tables summarize the key quantitative data related to the α-glucosidase inhibitory activity of this compound in comparison to Acarbose, a well-established α-glucosidase inhibitor.
Table 1: α-Glucosidase Inhibitory Activity
| Compound | IC50 Value | Potency Relative to Acarbose |
| This compound | Significantly lower than Acarbose | Reported to be up to 200 times stronger[1] |
| Acarbose | 11 nM - 208.53 µg/mL (variable with assay conditions)[2] | - |
Note: The IC50 value represents the concentration of an inhibitor required to achieve 50% inhibition of the enzyme's activity. The reported IC50 for Acarbose can vary significantly depending on the experimental conditions.
Table 2: Enzyme Kinetics Parameters
| Compound | Inhibition Type | Ki Value | Effect on Vmax | Effect on Km |
| This compound | Mixed Inhibition | Not explicitly found in search results | Decreases | May increase or decrease |
| Acarbose | Competitive Inhibition | Not explicitly found in search results | No change | Increases |
Note: Ki is the inhibition constant, Vmax is the maximum reaction velocity, and Km is the Michaelis constant. The mode of inhibition for this compound has been suggested as mixed, indicating it may bind to both the free enzyme and the enzyme-substrate complex.
Experimental Protocols
This section provides detailed methodologies for conducting α-glucosidase inhibition assays with this compound.
Protocol 1: In Vitro α-Glucosidase Inhibition Assay
This protocol is adapted from standard colorimetric assays utilizing p-nitrophenyl-α-D-glucopyranoside (pNPG) as a substrate.
Materials:
-
α-Glucosidase from Saccharomyces cerevisiae
-
This compound
-
Acarbose (positive control)
-
p-Nitrophenyl-α-D-glucopyranoside (pNPG)
-
Sodium phosphate (B84403) buffer (0.1 M, pH 6.8)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Sodium carbonate (Na2CO3) solution (0.2 M)
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of Reagents:
-
Phosphate Buffer: Prepare a 0.1 M sodium phosphate buffer and adjust the pH to 6.8.
-
α-Glucosidase Solution: Dissolve α-glucosidase in the phosphate buffer to a final concentration of 0.5 U/mL.
-
pNPG Solution: Dissolve pNPG in the phosphate buffer to a final concentration of 5 mM.
-
Inhibitor Solutions: Dissolve this compound and Acarbose in DMSO to prepare stock solutions. Create a series of dilutions of the stock solutions in phosphate buffer to achieve a range of final concentrations for testing. The final DMSO concentration in the reaction mixture should be kept low (e.g., <1%) to avoid enzyme inhibition.
-
Stop Solution: Prepare a 0.2 M sodium carbonate solution in deionized water.
-
-
Assay in 96-Well Plate:
-
Add 50 µL of the phosphate buffer to each well.
-
Add 10 µL of the inhibitor solution (this compound or Acarbose at various concentrations) or buffer (for the control) to the respective wells.
-
Add 20 µL of the α-glucosidase solution to each well.
-
Pre-incubate the plate at 37°C for 15 minutes.
-
Initiate the reaction by adding 20 µL of the pNPG solution to each well.
-
Incubate the plate at 37°C for 20 minutes.
-
Stop the reaction by adding 100 µL of the 0.2 M Na2CO3 solution to each well.
-
-
Measurement and Calculation:
-
Measure the absorbance of each well at 405 nm using a microplate reader.
-
The percentage of inhibition is calculated using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 Where:
-
Abs_control is the absorbance of the control (enzyme + substrate without inhibitor).
-
Abs_sample is the absorbance of the reaction with the test compound.
-
-
-
IC50 Determination:
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
The IC50 value is determined by non-linear regression analysis of the dose-response curve.
-
Protocol 2: Enzyme Kinetic Analysis
This protocol describes how to determine the mode of α-glucosidase inhibition by this compound using Lineweaver-Burk plot analysis.
Procedure:
-
Perform the α-glucosidase inhibition assay as described in Protocol 1, with the following modifications:
-
Use a range of pNPG concentrations (e.g., 0.5, 1, 2, 4, 8 mM).
-
Perform the assay in the absence of the inhibitor (control) and in the presence of at least two different fixed concentrations of this compound.
-
-
Measure the initial reaction velocity (V) at each substrate concentration for both the uninhibited and inhibited reactions.
-
Plot the reciprocal of the velocity (1/V) against the reciprocal of the substrate concentration (1/[S]) for each inhibitor concentration. This is the Lineweaver-Burk plot.
-
Analyze the plot to determine the mode of inhibition:
-
Competitive inhibition: The lines will intersect on the y-axis (Vmax is unchanged, Km increases).
-
Non-competitive inhibition: The lines will intersect on the x-axis (Vmax decreases, Km is unchanged).
-
Mixed inhibition: The lines will intersect at a point other than the axes (both Vmax and Km are affected).
-
Uncompetitive inhibition: The lines will be parallel (both Vmax and Km decrease).
-
Visualizations
The following diagrams illustrate key concepts and workflows related to the study of α-glucosidase inhibition by this compound.
References
Application Notes and Protocols: Anti-proliferative Activity of Pelargonidin 3-O-rutinoside on Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the anti-proliferative effects of Pelargonidin 3-O-rutinoside and its aglycone, Pelargonidin, on various cancer cell lines. Detailed protocols for key experimental procedures are included to facilitate research and development of this potential anti-cancer agent.
Introduction
This compound is a naturally occurring anthocyanin found in various fruits and vegetables. Emerging research suggests that this compound, along with its aglycone form, Pelargonidin, possesses significant anti-proliferative properties against several types of cancer. These compounds have been shown to induce cell cycle arrest and apoptosis in cancer cells through the modulation of key signaling pathways, making them promising candidates for further investigation in oncology drug discovery.
Data Presentation: Anti-proliferative Activity
The following table summarizes the available quantitative data on the anti-proliferative activity of this compound, Pelargonidin, and the related compound Delphinidin 3-O-rutinoside on various cancer cell lines. The half-maximal inhibitory concentration (IC50) or growth inhibition (GI50) values indicate the concentration of the compound required to inhibit 50% of cell growth or proliferation.
| Compound | Cancer Cell Line | Cancer Type | IC50 / GI50 (µM) | Reference |
| This compound | DLD-1 | Colon Carcinoma | Activity noted, but IC50 not specified | [1] |
| Pelargonidin | HT-29 | Colon Adenocarcinoma | 0.31 | [2] |
| Pelargonidin | A549 | Lung Carcinoma | Activity noted, but IC50 not specified | [3] |
| Delphinidin 3-O-rutinoside | NCI-N87 | Gastric Carcinoma | 24.9 | |
| Delphinidin 3-O-rutinoside | Caco-2 | Colorectal Adenocarcinoma | 105.6 |
Signaling Pathways Modulated by Pelargonidin and Related Flavonoids
Pelargonidin and other related flavonoids exert their anti-proliferative effects by modulating several critical intracellular signaling pathways involved in cell survival, proliferation, and apoptosis.
Experimental Protocols
The following are detailed protocols for key experiments to assess the anti-proliferative activity of this compound.
Cell Proliferation Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.
Materials:
-
Cancer cell lines
-
Complete culture medium (e.g., DMEM, RPMI-1640)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA
-
Phosphate Buffered Saline (PBS)
-
This compound (dissolved in a suitable solvent, e.g., DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, acidified isopropanol)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
Prepare serial dilutions of this compound in culture medium.
-
After 24 hours, remove the medium from the wells and add 100 µL of the prepared compound dilutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound) and a blank control (medium only).
-
Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
Following incubation, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium containing MTT and add 100 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value.
Cell Cycle Analysis by Flow Cytometry
This protocol is used to determine the distribution of cells in different phases of the cell cycle.
Materials:
-
Treated and untreated cancer cells
-
PBS
-
70% Ethanol (B145695) (ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Culture and treat cells with this compound for the desired time.
-
Harvest the cells by trypsinization and collect them by centrifugation at 300 x g for 5 minutes.
-
Wash the cells with ice-cold PBS and centrifuge again.
-
Resuspend the cell pellet in 500 µL of ice-cold PBS.
-
While vortexing gently, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells.
-
Incubate the cells at -20°C for at least 2 hours (or overnight).
-
Centrifuge the fixed cells at 300 x g for 5 minutes and discard the ethanol.
-
Wash the cells with PBS and centrifuge again.
-
Resuspend the cell pellet in 500 µL of PI staining solution.
-
Incubate in the dark at room temperature for 30 minutes.
-
Analyze the cells by flow cytometry. The DNA content will be proportional to the PI fluorescence, allowing for the quantification of cells in G0/G1, S, and G2/M phases.
Apoptosis Assay by Annexin V/PI Staining
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Treated and untreated cancer cells
-
PBS
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Culture and treat cells with this compound.
-
Harvest the cells and collect them by centrifugation.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
-
Viable cells: Annexin V-negative, PI-negative
-
Early apoptotic cells: Annexin V-positive, PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive, PI-positive
-
Western Blot Analysis for Signaling Pathway Proteins
This technique is used to detect and quantify specific proteins involved in signaling pathways.
Materials:
-
Treated and untreated cancer cells
-
RIPA lysis buffer (with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-Akt, anti-Akt, anti-p-mTOR, anti-mTOR, anti-p53, anti-p21, anti-Bax, anti-Bcl-2, anti-caspase-3, anti-cleaved caspase-3, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
TBST (Tris-buffered saline with 0.1% Tween-20)
-
Chemiluminescent substrate (ECL)
-
Imaging system
Procedure:
-
After treatment, wash cells with ice-cold PBS and lyse them with RIPA buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Normalize protein concentrations and prepare samples by adding Laemmli buffer and heating at 95°C for 5 minutes.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Quantify the band intensities and normalize to a loading control like β-actin.
References
- 1. researchgate.net [researchgate.net]
- 2. Pelargonidin induces apoptosis and cell cycle arrest via a mitochondria mediated intrinsic apoptotic pathway in HT29 cells - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. Pelargonidin inhibits cell growth and promotes oxidative stress-mediated apoptosis in lung cancer A549 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Stability of Pelargonidin 3-O-rutinoside at different pH and temperatures.
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of Pelargonidin (B1210327) 3-O-rutinoside under various pH and temperature conditions. The information is presented in a question-and-answer format to directly address common issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors influencing the stability of Pelargonidin 3-O-rutinoside?
The stability of this compound, like other anthocyanins, is significantly influenced by several factors, including pH, temperature, light, and the presence of oxygen.[1] Anthocyanins are most stable in acidic conditions (pH < 3) where they exist predominantly in the colored flavylium (B80283) cation form.[2] As the pH increases, they undergo structural transformations to colorless or less stable forms, leading to degradation. Elevated temperatures accelerate this degradation process, with the degradation kinetics often following a first-order reaction model.[3][4]
Q2: How does pH affect the color and stability of this compound solutions?
The pH of the solution has a profound effect on both the color and stability of this compound.
-
Low pH (pH 1-3): The molecule exists primarily as the intensely red flavylium cation, which is its most stable form.
-
Moderate pH (pH 4-6): A chemical equilibrium exists between the flavylium cation, the colorless carbinol pseudo-base, and the pale yellow chalcone. This leads to a significant loss of color.
-
Neutral to Alkaline pH (pH > 7): The formation of a blue or violet quinoidal base occurs, which is generally unstable and quickly degrades.[2]
Increasing the pH generally leads to a decrease in the stability of anthocyanins.[3]
Q3: What is the expected degradation pathway for this compound?
The degradation of this compound typically begins with the hydrolysis of the glycosidic bond, releasing the sugar moiety (rutinose) and the unstable aglycone, pelargonidin. The pelargonidin aglycone can then undergo further degradation. A common pathway involves the opening of the central pyran ring to form a chalcone, which is then further broken down into smaller phenolic compounds, such as phloroglucinaldehyde and p-hydroxybenzoic acid.
Troubleshooting Guide
Issue 1: Rapid color loss of this compound solution at room temperature.
-
Question: My this compound solution is losing its red color much faster than expected, even when stored at room temperature. What could be the cause?
-
Answer:
-
Check the pH: The most likely cause is a pH that is not sufficiently acidic. This compound is most stable at a pH below 3. If your solvent is water or a buffer with a higher pH, the equilibrium will shift towards the colorless carbinol form, and degradation will be accelerated.
-
Oxygen Exposure: The presence of dissolved oxygen can accelerate the degradation of anthocyanins.[1] Try degassing your solvent before preparing the solution.
-
Light Exposure: Anthocyanins are sensitive to light. Ensure your solutions are stored in amber vials or protected from light to minimize photodegradation.
-
Issue 2: Inconsistent results in thermal degradation studies.
-
Question: I am getting variable results for the half-life of this compound in my thermal stability experiments. Why is this happening?
-
Answer:
-
Precise Temperature Control: Ensure you are using a calibrated incubator or water bath with precise temperature control. Small fluctuations in temperature can significantly impact the degradation rate.
-
Accurate pH Measurement: The pH of your buffer system should be accurate and stable at the experimental temperature. The pKa of buffer components can change with temperature, so it's crucial to measure the pH at the target temperature.
-
Initial Concentration: Ensure the initial concentration of this compound is consistent across all your experimental runs.
-
Issue 3: Poor peak shape or resolution during HPLC analysis.
-
Question: I am observing tailing or broad peaks for this compound during my HPLC analysis. How can I improve this?
-
Answer:
-
Mobile Phase pH: The pH of the mobile phase is critical. An acidic mobile phase (e.g., with 0.1-1% formic acid) will ensure the anthocyanin is in its stable flavylium cation form, which generally results in better peak shape.
-
Column Choice: A C18 column is commonly used for anthocyanin analysis. Ensure your column is in good condition.
-
Sample Overload: Injecting too concentrated a sample can lead to peak broadening. Try diluting your sample.
-
Quantitative Data on Stability
While specific kinetic data for isolated this compound is limited in the literature, the following tables provide data for closely related anthocyanins, which can serve as a valuable proxy for predicting its stability. The degradation of anthocyanins typically follows first-order kinetics.
Table 1: Thermal Degradation of Anthocyanins in Black Rice Bran Extract at Different pH Values.
(Data for Pelargonidin and Cyanidin-3-O-rutinoside)[3]
| Temperature (°C) | pH | Compound | Degradation Rate Constant (k) (x 10⁻³ min⁻¹) | Half-life (t½) (min) |
| 60 | 2.0 | Pelargonidin | 1.9 | 364.8 |
| Cyanidin-3-O-rutinoside | 1.2 | 577.6 | ||
| 80 | 2.0 | Pelargonidin | 5.8 | 119.5 |
| Cyanidin-3-O-rutinoside | 3.9 | 177.7 | ||
| 100 | 2.0 | Pelargonidin | 15.2 | 45.6 |
| Cyanidin-3-O-rutinoside | 10.8 | 64.2 | ||
| 60 | 5.0 | Pelargonidin | 3.1 | 223.6 |
| Cyanidin-3-O-rutinoside | 2.1 | 330.1 | ||
| 80 | 5.0 | Pelargonidin | 9.7 | 71.5 |
| Cyanidin-3-O-rutinoside | 7.2 | 96.3 | ||
| 100 | 5.0 | Pelargonidin | 24.5 | 28.3 |
| Cyanidin-3-O-rutinoside | 19.6 | 35.4 |
Table 2: Thermal Degradation of Cyanidin-3-O-rutinoside in Aqueous Solution. [5]
| Temperature (°C) | pH | Degradation Rate Constant (k) (s⁻¹) | Half-life (t½) (min) |
| 100 | 2.2 | 5.33 x 10⁻⁴ | 21.7 |
| 165 | 5.0 | 7.39 x 10⁻² | 0.16 |
Experimental Protocols
Protocol 1: Determination of Thermal and pH Stability of this compound
This protocol outlines a general procedure for assessing the stability of this compound at different temperatures and pH values using HPLC-DAD.
1. Materials and Reagents:
-
This compound standard
-
Buffers of desired pH values (e.g., citrate (B86180) buffer for pH 3-6, phosphate (B84403) buffer for pH 7-8)
-
HPLC-grade methanol (B129727), acetonitrile, and formic acid
-
Deionized water
-
Amber HPLC vials
2. Preparation of Solutions:
-
Prepare a stock solution of this compound in an acidic solvent (e.g., methanol with 0.1% HCl).
-
Dilute the stock solution with the respective buffers to achieve the desired final concentration for the stability study.
3. Incubation:
-
Aliquot the prepared solutions into amber HPLC vials.
-
Place the vials in a pre-heated incubator or water bath set to the desired experimental temperatures.
4. Time-Point Sampling:
-
At predetermined time intervals, remove a vial for each condition.
-
Immediately place the vial in an ice bath to quench the degradation reaction.
-
Analyze the samples by HPLC-DAD as soon as possible.
5. HPLC-DAD Analysis:
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase A: Water with 5% formic acid.
-
Mobile Phase B: Acetonitrile.
-
Gradient: A suitable gradient to ensure good separation of the parent compound and any degradation products. A typical gradient might start with a high percentage of mobile phase A and gradually increase the percentage of mobile phase B.
-
Flow Rate: 0.8 - 1.0 mL/min.
-
Detection: Diode Array Detector (DAD) set to the maximum absorbance wavelength for this compound (around 510-520 nm).
-
Injection Volume: 10-20 µL.
6. Data Analysis:
-
Quantify the peak area of this compound at each time point.
-
Plot the natural logarithm of the concentration (or peak area) versus time.
-
If the degradation follows first-order kinetics, the plot will be linear. The degradation rate constant (k) is the negative of the slope.
-
Calculate the half-life (t½) using the equation: t½ = 0.693 / k.
Visualizations
Caption: Experimental workflow for determining the stability of this compound.
Caption: Proposed degradation pathway of this compound.
References
- 1. Anthocyanins: Factors Affecting Their Stability and Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. Thermal and pH degradation kinetics of anthocyanins in natural food colorant prepared from black rice bran - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Stability, Antioxidant Capacity and Degradation Kinetics of Pelargonidin-3-glucoside Exposed to Ultrasound Power at Low Temperature - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Degradation Kinetics of Pelargonidin 3-O-rutinoside
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the degradation kinetics of Pelargonidin (B1210327) 3-O-rutinoside during storage.
Frequently Asked Questions (FAQs)
Q1: What is Pelargonidin 3-O-rutinoside and why is its stability important?
A1: this compound is a type of anthocyanin, a natural pigment responsible for the red, purple, and blue colors in many plants.[1][2] It is a glycosylated form of the aglycone pelargonidin, with a rutinose sugar molecule attached.[1][2] The stability of this compound is crucial for the quality and efficacy of food products, natural colorants, and potential pharmaceutical applications, as its degradation leads to color loss and a decrease in bioactive properties.[3]
Q2: What is the typical degradation pathway of this compound?
A2: The degradation of this compound, like other anthocyanins, is primarily initiated by the cleavage of the glycosidic bond, releasing the unstable aglycone, pelargonidin. This is often followed by the opening of the central pyran ring to form a chalcone, which is colorless. Further degradation can lead to the formation of smaller phenolic compounds. The exact pathway and byproducts can be influenced by factors such as pH, temperature, and the presence of oxygen.
Q3: What kinetic model does the degradation of this compound typically follow?
A3: The degradation of this compound during storage generally follows first-order kinetics.[4][5] This means the rate of degradation is directly proportional to the concentration of the anthocyanin at any given time. The degradation rate can be characterized by a rate constant (k) and a half-life (t½).
Q4: What are the primary factors that influence the stability of this compound during storage?
A4: Several factors can significantly impact the stability of this compound:
-
pH: Anthocyanin stability is highly pH-dependent. They are most stable in acidic conditions (pH 1-3) and degrade more rapidly as the pH increases.[3]
-
Temperature: Higher temperatures accelerate the degradation rate of anthocyanins, following the Arrhenius equation.[3][6][7]
-
Oxygen: The presence of oxygen promotes oxidative degradation.[3]
-
Light: Exposure to light, especially UV light, can cause photodegradation.[3]
-
Enzymes: The presence of enzymes like polyphenol oxidases can accelerate degradation.
-
Metal Ions: Certain metal ions can form complexes with anthocyanins, which can either stabilize or destabilize the molecule.[3]
-
Co-pigments: The presence of other flavonoids and phenolic compounds can enhance stability through co-pigmentation.
Quantitative Data on Degradation Kinetics
The following tables summarize the degradation kinetics of pelargonidin glycosides under various conditions. While specific data for this compound is limited, the data for Pelargonidin 3-glucoside provides a valuable reference, as their stability is often comparable.[8]
Table 1: First-Order Degradation Rate Constants (k) of Pelargonidin Glycosides
| Compound | Conditions | Rate Constant (k) | Reference |
| Pelargonidin 3-glucoside | pH 3.4, 25°C, Aw = 1.0 | Not specified, but degradation observed | [4] |
| Pelargonidin 3-glucoside | pH 3.4, 25°C, Aw = 0.66 | 7.48 x 10⁻⁴ days⁻¹ | [5] |
| Pelargonidin 3-glucoside | 200 W ultrasound | 1.69 x 10⁻² min⁻¹ | [9] |
| Pelargonidin 3-glucoside | 500 W ultrasound | 6.72 x 10⁻² min⁻¹ | [9] |
Aw: Water activity
Table 2: Half-life (t½) of Pelargonidin Glycosides
| Compound | Conditions | Half-life (t½) | Reference |
| Pelargonidin 3-glucoside | pH 3.4, 25°C, Aw = 1.0 | 56 days | [5] |
| Pelargonidin 3-glucoside | pH 3.4, 25°C, Aw = 0.44 | 934 days | [5] |
| Pelargonidin 3-glucoside | 200 W ultrasound | 41.02 min | [9] |
| Pelargonidin 3-glucoside | 500 W ultrasound | 10.32 min | [9] |
Aw: Water activity
Experimental Protocols
Protocol 1: Determination of Thermal Degradation Kinetics of this compound
Objective: To determine the first-order rate constant (k) and half-life (t½) of this compound at different temperatures.
Materials:
-
Purified this compound
-
Citrate-phosphate buffer (pH 3.5)
-
Amber glass vials with screw caps
-
Water bath or incubator with precise temperature control
-
HPLC system with a DAD detector
-
C18 HPLC column
-
Methanol (B129727), Formic acid (HPLC grade)
-
Ice bath
Procedure:
-
Sample Preparation: Prepare a stock solution of this compound in the citrate-phosphate buffer (pH 3.5). The final concentration should be such that it falls within the linear range of the HPLC detector.
-
Storage Experiment:
-
Aliquot the sample solution into several amber glass vials and seal them tightly to prevent evaporation.
-
Place the vials in a pre-heated water bath or incubator set to the desired temperatures (e.g., 60, 70, 80, 90 °C).
-
At regular time intervals (e.g., 0, 30, 60, 90, 120, 180 minutes), remove one vial from each temperature setting.
-
Immediately quench the reaction by placing the vial in an ice bath.
-
-
HPLC Analysis:
-
Filter the samples through a 0.45 µm syringe filter before injection.
-
Analyze the concentration of this compound in each sample using a validated HPLC method. A typical mobile phase could be a gradient of methanol and water with 0.1% formic acid.
-
Monitor the elution at the λmax of this compound (around 500-520 nm).
-
-
Data Analysis:
-
Plot the natural logarithm of the concentration of this compound (ln(C/C₀)) versus time for each temperature.
-
The slope of the linear regression will be the negative of the degradation rate constant (-k).
-
Calculate the half-life (t½) using the formula: t½ = 0.693 / k.
-
Troubleshooting Guides
Issue 1: Inconsistent or Non-reproducible Kinetic Data
| Possible Cause | Troubleshooting Step |
| Temperature fluctuations in the incubator/water bath. | Calibrate the temperature control unit. Use a high-precision, stable water bath. |
| Evaporation of the sample during storage. | Ensure vials are tightly sealed. Use vials with PTFE-lined caps. |
| Inconsistent pH of the buffer. | Prepare fresh buffer for each experiment and verify the pH with a calibrated meter. |
| Photodegradation of the sample. | Use amber vials and protect samples from light at all stages of the experiment. |
Issue 2: Problems with HPLC Analysis (Peak Tailing, Poor Resolution, Shifting Retention Times)
| Possible Cause | Troubleshooting Step |
| Peak Tailing: Secondary interactions with the stationary phase. | Use a column with end-capping. Adjust the mobile phase pH to suppress ionization of the analyte. |
| Poor Resolution: Co-elution with degradation products. | Optimize the mobile phase gradient. Try a different organic modifier (e.g., acetonitrile (B52724) instead of methanol). Use a column with a different selectivity. |
| Shifting Retention Times: Inconsistent mobile phase composition. | Prepare fresh mobile phase daily. Ensure proper mixing and degassing of the mobile phase. Check the HPLC pump for leaks or worn seals. |
| Loss of Signal Intensity: Column degradation or contamination. | Wash the column with a strong solvent. If the problem persists, replace the guard column or the analytical column.[10] |
Visualizations
Caption: Degradation pathway of this compound.
Caption: Experimental workflow for kinetic studies.
References
- 1. HPLC Troubleshooting Guide [sigmaaldrich.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Thermal and pH degradation kinetics of anthocyanins in natural food colorant prepared from black rice bran - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. ftb.com.hr [ftb.com.hr]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Stability, Antioxidant Capacity and Degradation Kinetics of Pelargonidin-3-glucoside Exposed to Ultrasound Power at Low Temperature - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
Overcoming low water solubility of Pelargonidin 3-O-rutinoside for in vitro assays.
This guide provides researchers, scientists, and drug development professionals with troubleshooting advice and frequently asked questions (FAQs) to overcome challenges associated with the low water solubility of Pelargonidin (B1210327) 3-O-rutinoside in in vitro assays.
Troubleshooting Guide
This section addresses specific issues that may arise during experimental procedures.
Q1: My Pelargonidin 3-O-rutinoside precipitated immediately after I added it to my cell culture medium. What went wrong?
A1: This is a common issue known as "solvent shock." It typically occurs when a concentrated stock solution, prepared in an organic solvent like DMSO, is diluted too quickly into an aqueous medium like cell culture media. The compound, which is poorly soluble in water, crashes out of the solution.[1] Additionally, the neutral pH of most cell culture media (around 7.4) contributes to the instability and lower solubility of anthocyanins like this compound, which are most stable in acidic conditions (pH < 3).[2][3]
Q2: How can I prevent my compound from precipitating when preparing my working solution?
A2: The key is to use a proper dilution technique. Instead of adding the highly concentrated stock directly to your final volume of media, perform an intermediate dilution step.[4] First, create a less concentrated intermediate solution by diluting your stock into a small volume of pre-warmed media. Then, add this intermediate solution to the final volume of media to reach your desired working concentration. This gradual decrease in solvent concentration helps keep the compound in solution. Always use pre-warmed (37°C) media for dilutions.[4]
Q3: I'm observing inconsistent or non-reproducible results between my assay plates. Could this be related to solubility?
A3: Yes, inconsistent results can stem from solubility and stability issues.
-
Precipitation: If the compound precipitates, even at a microscopic level, the actual concentration available to the cells will be lower than intended and can vary between wells or experiments.
-
Degradation: this compound is sensitive to pH, light, and temperature.[5] Stock solutions should be stored properly in aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.[4][6] Prepare working solutions fresh for each experiment whenever possible.
-
Solvent Effects: Ensure the final concentration of your organic solvent (e.g., DMSO) is consistent across all wells and below the cytotoxic threshold for your specific cell line (typically ≤ 0.5%).[1][4]
Q4: The red/orange color of my this compound solution disappeared after diluting it in the culture medium. Is the compound gone?
A4: The compound is likely still present, but its chemical structure has changed. Anthocyanins are intensely colored in acidic environments (pH < 3), where they exist as the stable flavylium (B80283) cation.[2][7] In the neutral pH of cell culture media, they convert to other forms, such as the colorless carbinol pseudobase or the bluish quinonoidal base, leading to a loss of color.[2] This structural change also reflects the compound's decreased stability at neutral pH.
Frequently Asked Questions (FAQs)
Q1: What is the best solvent for making a stock solution of this compound?
A1: Dimethyl sulfoxide (B87167) (DMSO) is the most commonly recommended solvent for preparing high-concentration stock solutions of this compound for use in cell-based assays.[4][6] Other polar organic solvents like ethanol (B145695) and methanol (B129727) can also be used.[6][8]
Q2: What is the actual water solubility of this compound?
A2: this compound is classified as practically insoluble in water.[9] Its calculated water solubility is approximately 0.87 g/L.[9] This low solubility makes it unsuitable for direct dissolution in aqueous buffers for most in vitro applications.
Q3: How should I store my stock solutions?
A3: To ensure stability, stock solutions should be aliquoted into small, single-use volumes to minimize freeze-thaw cycles.[4] Store these aliquots in tightly sealed vials at -20°C or -80°C, protected from light.[4][6] It is recommended to use prepared solutions within two weeks.[6]
Q4: What is the maximum concentration of DMSO that is safe for my cells?
A4: The tolerance to DMSO varies between cell lines. However, a general guideline is to keep the final concentration at or below 0.5%, with an ideal concentration being ≤ 0.1% to avoid solvent-induced artifacts or cytotoxicity.[1][4] It is crucial to test the tolerance of your specific cell line and to include a vehicle control (media with the same final DMSO concentration) in all experiments.
Q5: Are there any advanced methods to improve solubility if DMSO is not an option for my experiment?
A5: Yes, several advanced formulation strategies can enhance the aqueous solubility of flavonoids. These include complexation with cyclodextrins, encapsulation into liposomes or nanoparticles, or using natural deep eutectic solvents (NaDES).[1][10][11][12] These methods can improve both solubility and stability but require additional formulation development.
Data Presentation
Table 1: Properties of this compound
| Property | Value | Source |
|---|---|---|
| Molecular Weight | 579.5 g/mol | [3][13] |
| CAS Number | 33978-17-5 (chloride form) | [6] |
| Molecular Formula | C₂₇H₃₁O₁₄⁺ | [13] |
| Water Solubility | ~0.87 g/L (practically insoluble) |[9] |
Table 2: Recommended Solvents and Storage Conditions
| Parameter | Recommendation | Source |
|---|---|---|
| Primary Stock Solvent | DMSO, Ethanol, Methanol | [6] |
| Stock Solution Storage | Aliquot and store at -20°C or -80°C, protected from light | [4][6] |
| Max. DMSO in Media (Acceptable) | ≤ 0.5% | [1][4] |
| Max. DMSO in Media (Ideal) | ≤ 0.1% |[4] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
This protocol is adapted for this compound based on standard methods for similar flavonoids.[4]
-
Calculate Required Mass: To prepare 1 mL of a 10 mM stock solution:
-
Mass (mg) = 10 mmol/L * 0.001 L * 579.5 g/mol * 1000 mg/g = 5.8 mg
-
-
Weigh Compound: Carefully weigh approximately 5.8 mg of this compound powder and place it in a sterile microcentrifuge tube.
-
Add Solvent: Add 1 mL of sterile, high-purity DMSO to the tube.
-
Dissolve: Vortex the tube vigorously for 1-2 minutes. If the compound does not fully dissolve, sonicate the tube in a water bath for 5-10 minutes.[4]
-
Inspect: Visually confirm that the solution is clear and free of any particulate matter.
-
Store: Aliquot the stock solution into smaller volumes in sterile tubes suitable for low-temperature storage. Store at -20°C or -80°C, protected from light.
Protocol 2: Diluting Stock Solution into Cell Culture Medium for a 10 µM Working Concentration
This protocol uses an intermediate dilution step to prevent precipitation.[4]
-
Thaw Stock: Thaw one aliquot of your 10 mM stock solution and warm it to room temperature.
-
Pre-warm Media: Ensure your complete cell culture medium is pre-warmed to 37°C.
-
Prepare Intermediate Dilution (1000 µM): In a sterile tube, add 5 µL of the 10 mM stock solution to 45 µL of pre-warmed medium. Mix gently but thoroughly by pipetting. This creates a 1:10 dilution (1000 µM).
-
Prepare Final Working Solution (10 µM): Add the appropriate volume of the 1000 µM intermediate solution to your final volume of pre-warmed media. For example, to make 1 mL of 10 µM solution, add 10 µL of the 1000 µM intermediate stock to 990 µL of pre-warmed medium.
-
Mix and Use: Mix gently and add the final working solution to your cells immediately.
Visualizations
Caption: Workflow for preparing this compound working solutions.
Caption: Troubleshooting logic for compound precipitation.
Caption: Relationship between pH and the stability/color of anthocyanins.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. This compound | Benchchem [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Stability, Antioxidant Capacity and Degradation Kinetics of Pelargonidin-3-glucoside Exposed to Ultrasound Power at Low Temperature - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pelargonidin-3-O-rutinoside chloride | CAS:33978-17-5 | Manufacturer ChemFaces [chemfaces.com]
- 7. Up-To-Date Analysis of the Extraction Methods for Anthocyanins: Principles of the Techniques, Optimization, Technical Progress, and Industrial Application - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. Showing Compound Pelargonidin 3-rutinoside (FDB021681) - FooDB [foodb.ca]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Cyclic Glucans Enhance Solubility of Bioavailable Flavonoids | MDPI [mdpi.com]
- 12. US9730953B2 - Methods of increasing solubility of poorly soluble compounds and methods of making and using formulations of such compound - Google Patents [patents.google.com]
- 13. This compound | C27H31O14+ | CID 443917 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Pelargonidin 3-O-rutinoside Extraction
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the extraction of Pelargonidin (B1210327) 3-O-rutinoside from plant material.
Troubleshooting Guide
This section addresses specific issues that may be encountered during the extraction and purification process in a direct question-and-answer format.
Question: Why is my extraction yield of Pelargonidin 3-O-rutinoside consistently low?
Answer: Low extraction yield is a common issue that can stem from several factors throughout the experimental workflow. Here are the most frequent causes and their corresponding solutions:
-
Improper Solvent Selection: The choice of solvent is critical for efficient extraction.[1] this compound is a polar molecule, and its extraction requires a polar solvent.
-
Solution: Use polar solvents such as methanol (B129727) or ethanol (B145695).[2][3] To enhance stability, the solvent should be acidified with a small amount of acid (e.g., 0.1% HCl or 1% formic acid).[1][4]
-
-
Suboptimal Extraction Parameters: The efficiency of the extraction is highly dependent on parameters like time, temperature, and the solid-to-liquid ratio.[5]
-
Solution: Optimize these parameters. For maceration, allow sufficient time (e.g., 48-72 hours).[1] For techniques like ultrasound or microwave-assisted extraction, optimization is key to balance efficiency with the risk of degradation.[5] A solid-to-liquid ratio between 1:10 and 1:20 (g/mL) is often recommended to ensure the solvent can completely permeate the plant material.[2]
-
-
Inadequate Sample Preparation: The physical state of the plant material significantly impacts solvent access to the target compound.
-
Degradation During Extraction: Anthocyanins, including this compound, are sensitive to high temperatures, neutral or alkaline pH, and light.[1]
-
Solution: Employ low-temperature extraction methods whenever possible and avoid excessive heat during solvent evaporation.[1] Maintain an acidic pH (below 3) throughout the process to preserve the stable flavylium (B80283) cation form of the molecule.[1]
-
Question: My extract is showing significant degradation or color loss after extraction. What is causing this and how can I prevent it?
Answer: Degradation is a critical issue due to the inherent instability of anthocyanins. The primary factors influencing the stability of this compound are pH, temperature, and the presence of oxygen.
-
pH Instability: The structure and color of this compound are highly pH-dependent. At a low pH (typically <3), it exists as the stable, red-colored flavylium cation.[1] As the pH increases, it can convert to a colorless carbinol pseudobase or a less stable blue/purple quinoidal base, which are prone to degradation.[1]
-
Solution: Maintain a consistently acidic environment (pH 2-3) during extraction, purification, and storage.[1]
-
-
Thermal Degradation: Elevated temperatures accelerate the degradation of anthocyanins.[1] While moderate heat can sometimes improve extraction efficiency, it must be carefully balanced against the risk of destroying the compound.[1]
-
Oxidative Degradation: The presence of oxygen can significantly reduce the stability of the molecule.[7]
-
Solution: While not always practical, performing extraction under an inert atmosphere (e.g., nitrogen) can improve stability. Minimizing headspace in storage vials can also help.
-
Question: How can I remove co-extracted impurities like sugars and organic acids from my crude extract?
Answer: Crude plant extracts often contain a complex mixture of compounds, including highly polar impurities like sugars and organic acids, which can interfere with downstream analysis and purification.[2]
-
Solution: Solid-Phase Extraction (SPE). SPE is a highly effective cleanup step. A C18 stationary phase is commonly used, which retains the less polar anthocyanins through hydrophobic interactions while allowing the more polar impurities to be washed away.[2]
-
General SPE Protocol:
-
Condition a C18 SPE cartridge with methanol followed by acidified water (e.g., pH 2-3).
-
Load the aqueous crude extract onto the cartridge.
-
Wash the cartridge with acidified water to elute sugars, organic acids, and other polar impurities.
-
Elute the retained this compound and other polyphenols using acidified methanol or ethanol.[2]
-
-
Frequently Asked Questions (FAQs)
Q1: What are the most effective solvents and conditions for this compound extraction?
A1: The most effective solvents are acidified polar solvents like methanol and ethanol.[2] The acidification is crucial for stabilizing the anthocyanin structure.[2] Methanol is often cited as one of the most efficient solvents.[2][8] Water can also be used, but its efficiency may be lower unless combined with advanced techniques like microwave-assisted extraction.[9]
Table 1: Comparison of Common Solvents for Extraction
| Solvent System | pH | Advantages | Considerations |
| Acidified Methanol (e.g., with 0.1% HCl) | < 3 | High extraction efficiency for polar anthocyanins.[2][4] | Methanol is toxic; proper safety precautions are required. |
| Acidified Ethanol (e.g., with 1% Formic Acid) | < 3 | Good extraction efficiency; less toxic than methanol, making it suitable for food-grade applications.[2] | Slightly less efficient than methanol in some cases. |
| Acidified Water (e.g., with 1% HCl) | < 3 | Green, non-toxic solvent.[10] | Generally lower extraction efficiency compared to alcohols in conventional methods.[8] |
| Chloroform:Methanol | ~3.0 | Can alter the profile of extracted anthocyanins, with pelargonidin being the major compound at this pH.[8] | Use of chlorinated solvents is an environmental concern. |
Q2: Which extraction technique should I use: Maceration, Ultrasound-Assisted Extraction (UAE), or Microwave-Assisted Extraction (MAE)?
A2: The choice of technique depends on available equipment, desired extraction time, and sensitivity of the target compound. Modern techniques like UAE and MAE offer significant advantages in terms of speed and efficiency over traditional maceration.
-
Maceration: A simple, conventional method involving soaking the plant material in a solvent. It is time-consuming but requires minimal specialized equipment.[2]
-
Ultrasound-Assisted Extraction (UAE): Uses acoustic cavitation to disrupt plant cell walls, enhancing solvent penetration and extraction.[11] This method significantly reduces extraction time and can be performed at lower temperatures, minimizing thermal degradation.[2][11] However, high ultrasound power can potentially degrade the anthocyanins.[11][12]
-
Microwave-Assisted Extraction (MAE): Uses microwave energy to heat the solvent and plant material, causing cell rupture and enhancing mass transfer.[13] MAE is extremely fast and efficient but requires careful control of temperature to prevent degradation.[5]
Table 2: Comparison of Extraction Techniques
| Technique | Principle | Typical Time | Temperature | Key Advantage | Key Disadvantage |
| Maceration | Simple diffusion | 24 - 72 hours[1] | Room Temp | Simple, low cost | Very slow, lower yield |
| Ultrasound-Assisted (UAE) | Acoustic cavitation | 10 - 60 min[12][14] | Room Temp - 50°C[2] | Fast, efficient at low temps | Potential for degradation at high power[11] |
| Microwave-Assisted (MAE) | Microwave heating | 1 - 15 min[5] | 40°C - 100°C | Very fast, highly efficient[13] | High risk of thermal degradation if not controlled[5] |
Q3: How can I purify the crude extract to isolate this compound?
A3: A multi-step purification strategy is typically required.
-
Initial Cleanup (SPE): As detailed in the troubleshooting section, use Solid-Phase Extraction (SPE) with a C18 cartridge to remove polar impurities like sugars and acids.[2]
-
Column Chromatography: For further purification and isolation, column chromatography using macroporous resins is highly effective.[2] Resins like Amberlite XAD-7 or AB-8 have proven successful in adsorbing anthocyanins from the cleaned-up extract.[2][13][15] The anthocyanins are then eluted using a solvent gradient (e.g., increasing concentrations of ethanol in acidified water).
-
High-Performance Chromatography: For obtaining high-purity compounds, techniques like High-Speed Countercurrent Chromatography (HSCCC) or preparative High-Performance Liquid Chromatography (HPLC) are often employed as a final step.[15][16]
Experimental Protocols & Visualizations
Protocol 1: General Maceration Protocol
-
Preparation: Weigh 10 g of finely ground, freeze-dried plant material.
-
Extraction: Place the powder in a flask and add 150 mL of 80% methanol containing 0.1% HCl.
-
Maceration: Seal the flask, protect it from light, and macerate for 48 hours at room temperature with occasional agitation.[1]
-
Filtration: Filter the mixture to separate the extract from the solid plant residue.
-
Concentration: Concentrate the extract using a rotary evaporator at a temperature below 40°C to remove the methanol.[1] The resulting aqueous extract is ready for purification.
Protocol 2: Ultrasound-Assisted Extraction (UAE) Protocol
-
Preparation: Weigh 5 g of finely ground, freeze-dried plant material.
-
Extraction: Place the powder in a beaker and add 100 mL of acidified ethanol (90% ethanol with 1% formic acid).
-
Sonication: Place the beaker in an ultrasonic bath or use an ultrasonic probe. Sonicate at a controlled temperature (e.g., 35°C) for 20 minutes.[2]
-
Filtration & Concentration: Filter the extract and concentrate it under reduced pressure as described in the maceration protocol.
Caption: General workflow for extraction and purification.
Protocol 3: Solid-Phase Extraction (SPE) Cleanup
-
Cartridge Conditioning: Pass 5 mL of methanol through a C18 SPE cartridge, followed by 5 mL of acidified water (pH 2.5). Do not allow the cartridge to dry.
-
Sample Loading: Load 2 mL of the aqueous crude extract onto the cartridge.
-
Washing: Wash the cartridge with 10 mL of acidified water (pH 2.5) to elute polar impurities. Discard this eluate.
-
Elution: Elute the retained anthocyanins with 5 mL of acidified methanol (0.1% HCl). Collect this fraction for further analysis or purification.
Caption: Troubleshooting logic for low extraction yield.
References
- 1. benchchem.com [benchchem.com]
- 2. This compound | Benchchem [benchchem.com]
- 3. Pelargonidin-3-O-rutinoside chloride | CAS:33978-17-5 | Manufacturer ChemFaces [chemfaces.com]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. mdpi.com [mdpi.com]
- 10. Optimization of a Sustainable Protocol for the Extraction of Anthocyanins as Textile Dyes from Plant Materials - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Ultrasound-Assisted Extraction of Natural Pigments From Food Processing By-Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Stability, Antioxidant Capacity and Degradation Kinetics of Pelargonidin-3-glucoside Exposed to Ultrasound Power at Low Temperature - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Microwave-assisted deep eutectic solvent extraction and macroporous resin purification of anthocyanins from Purple-heart Radish: Process optimization, structural characterization and quantitative analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. CN106366141A - Method for preparing pelargonidin-3-O-glucoside in separated mode - Google Patents [patents.google.com]
- 16. Pelargonidin-3-O-rutinoside as a novel α-glucosidase inhibitor for improving postprandial hyperglycemia - Chemical Communications (RSC Publishing) [pubs.rsc.org]
Preventing degradation of Pelargonidin 3-O-rutinoside during sample preparation
This guide provides researchers, scientists, and drug development professionals with essential information, troubleshooting advice, and frequently asked questions (FAQs) to prevent the degradation of Pelargonidin 3-O-rutinoside during sample preparation and analysis.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it so unstable? A1: this compound is a type of anthocyanin, a natural pigment found in many fruits like strawberries.[1][2] Like other anthocyanins, its chemical structure is highly sensitive to environmental factors, making it prone to degradation. The primary factors that cause degradation include pH shifts, temperature, oxygen exposure, light, and the presence of certain enzymes or metal ions.[3][4][5]
Q2: What is the optimal pH for maintaining the stability of this compound? A2: this compound is most stable in acidic conditions, typically between pH 1.0 and 3.0.[6] As the pH increases towards neutral or alkaline levels, its structure changes, leading to rapid color loss and chemical degradation.[6] Therefore, it is critical to use acidified solvents for extraction and to maintain a low pH throughout sample preparation and analysis.
Q3: How does temperature impact the stability of my sample during preparation? A3: Elevated temperatures significantly accelerate the degradation of this compound.[7] The combination of high temperature and oxygen is particularly destructive.[7] It is recommended to perform extractions at low temperatures (e.g., 4°C) and to avoid any prolonged exposure to heat. If a heating step is unavoidable, it should be as short as possible, followed by immediate cooling.[8] For long-term storage, samples should be kept at -20°C or -80°C.[8]
Q4: What are the best practices for selecting a solvent for extraction? A4: The ideal solvents are polar and have been acidified. Commonly used extraction solvents include mixtures of methanol (B129727) or ethanol (B145695) with water, containing a small amount of acid (e.g., 0.1% hydrochloric acid or 1-5% formic acid).[8][9] The acid helps to maintain the anthocyanin in its stable flavylium (B80283) cation form, preserving both its color and chemical integrity.[8][9]
Q5: How can I prevent enzymatic degradation during extraction from plant materials? A5: When extracting from plant tissues, enzymes like polyphenol oxidase and peroxidase are released and can rapidly degrade anthocyanins.[7] To minimize this, it is crucial to process samples quickly at low temperatures. Freeze-drying the plant material prior to extraction is a highly effective method for preserving bioactive compounds.[10][11] For some samples, a brief blanching step can deactivate these enzymes, but the heat exposure must be carefully controlled.[8]
Q6: My sample is losing color. What are the likely causes and solutions? A6: Color loss is a primary indicator of this compound degradation. The most common causes are:
-
High pH: The sample pH may be above 3.0. Solution: Ensure all solvents and buffers are acidified.
-
Oxidation: Exposure to oxygen can break down the molecule. The presence of flavanols can sometimes destabilize the anthocyanin in the presence of oxygen.[12] Solution: Work quickly, minimize headspace in vials, and consider purging samples with an inert gas like nitrogen or argon.[7]
-
Light Exposure: UV and visible light can cause photodegradation.[9] Solution: Use amber glass vials or wrap containers in aluminum foil and work in a dimly lit environment.[10]
Q7: I am seeing poor peak shape or inconsistent results in my HPLC analysis. How can I troubleshoot this? A7: Inconsistent HPLC results are often related to sample stability.
-
Poor Peak Shape (Tailing or Broadening): This can occur if the mobile phase pH is too high. Ensure the mobile phase is acidic (e.g., contains 0.1-1% formic acid) to keep the analyte in its stable cationic form.[8] Column overload can also be a cause; try diluting the sample.[8]
-
Inconsistent Concentrations: If you observe a decrease in concentration between injections of the same sample, it is likely degrading in the autosampler. Ensure the autosampler is cooled (e.g., to 4°C) and that the total run time is minimized.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Rapid Color Loss or Browning of Extract | High pH (> 4.0), Exposure to high temperatures, Oxidation (presence of oxygen), Light exposure, Enzymatic activity. | Maintain pH between 1.0-3.0 using acidified solvents.[6] Perform all steps at low temperatures (e.g., on ice or at 4°C).[8] Minimize exposure to air; consider using inert gas.[12] Protect samples from light using amber vials or foil.[10] Use freeze-dried starting material to minimize enzyme activity.[11] |
| Low Extraction Yield | Degradation during extraction, Incomplete extraction, Improper sample pre-treatment. | Adhere strictly to stability-preserving conditions (low temp, low pH, dark).[6] Optimize extraction parameters (e.g., solvent-to-solid ratio, extraction time).[10] Use finely ground, freeze-dried plant material for better solvent penetration.[11] |
| Appearance of Unexpected Peaks in Chromatogram | Formation of degradation products. | Review the entire sample preparation workflow to identify and eliminate steps that compromise stability (e.g., excessive heat, non-acidic buffers). The breakdown of the heterocycle is a major degradation pathway in the presence of oxygen.[12] |
| Precipitation in Sample Vial | Low solubility. | This compound is practically insoluble in pure water.[13] Ensure the solvent system (e.g., acidified methanol/water) is appropriate to maintain solubility. |
Quantitative Data on Anthocyanin Stability
The stability of this compound is comparable to other closely related anthocyanins. The following table summarizes kinetic data for these compounds to illustrate the critical impact of temperature and pH.
| Compound | Matrix | Temperature (°C) | pH | Half-life (t½) | Reference |
| Cyanidin 3-rutinoside | Aqueous Solution | 100 | 2.2 | 21.7 minutes | [8] |
| Cyanidin 3-rutinoside | Aqueous Solution | 165 | 5.0 | 0.16 minutes | [8] |
| Peonidin-3-glucoside | Aqueous Solution | 25 | 3.0 | > 200 days | [8] |
| Peonidin-3-glucoside | Aqueous Solution | 25 | 7.0 | < 1 hour | [8] |
| Pelargonidin 3-glucoside | Citrate Buffer | 25 | 3.5 | Slower degradation in anaerobic conditions | [12] |
Note: Data for Peonidin-3-glucoside is included as a proxy to demonstrate the dramatic effect of pH on stability at room temperature.
Experimental Protocols
Protocol 1: Recommended Extraction from Plant Material (e.g., Strawberries)
-
Sample Preparation: Flash-freeze fresh plant material in liquid nitrogen and lyophilize (freeze-dry) to remove water. Grind the dried material into a fine powder.[11]
-
Extraction Solvent Preparation: Prepare an extraction solvent of methanol containing 0.1% HCl.
-
Extraction: Add the acidified methanol to the powdered sample (e.g., at a 10:1 solvent-to-sample ratio). Homogenize or vortex thoroughly.
-
Incubation: Store the mixture overnight at -20°C to allow for thorough extraction while preventing degradation.[12]
-
Clarification: Centrifuge the extract at a high speed (e.g., 4000 x g) for 15 minutes at 4°C.[12]
-
Collection: Carefully collect the supernatant. If necessary, filter it through a 0.45 µm syringe filter compatible with organic solvents.
-
Storage: Immediately use the extract for analysis or store it in an amber vial at -80°C for long-term storage.
Protocol 2: HPLC-DAD Analysis for Quantification
-
Instrumentation: An HPLC system with a Diode Array Detector (DAD) is recommended.
-
Column: Use a C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).[12]
-
Mobile Phase:
-
Elution Gradient (Example): A typical gradient might be:
-
0-5 min: 10% B
-
5-20 min: Ramp to 15% B
-
20-30 min: Ramp to 35% B
-
Follow with a wash and re-equilibration step.
-
Flow Rate: 0.5-1.0 mL/min.[12]
-
-
Detection: Monitor at 520 nm for anthocyanin quantification and at 280 nm to observe other phenolic compounds.[5][12]
-
Quantification: Prepare a calibration curve using a pure standard of this compound. Ensure standards are prepared fresh in an acidic solvent.
Visualizations
Caption: Key factors leading to the degradation of this compound.
Caption: Recommended workflow for sample preparation to ensure stability.
References
- 1. Pelargonidin-3-O-rutinoside as a novel α-glucosidase inhibitor for improving postprandial hyperglycemia - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Stability, Antioxidant Capacity and Degradation Kinetics of Pelargonidin-3-glucoside Exposed to Ultrasound Power at Low Temperature - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. Anthocyanins: Factors Affecting Their Stability and Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Influences and Optimization: Factors Affecting the Extraction of Anthocyanins [greenskybio.com]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. scialert.net [scialert.net]
- 13. Showing Compound Pelargonidin 3-rutinoside (FDB021681) - FooDB [foodb.ca]
Troubleshooting poor peak resolution of Pelargonidin 3-O-rutinoside in HPLC
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing issues with poor peak resolution during the High-Performance Liquid Chromatography (HPLC) analysis of Pelargonidin 3-O-rutinoside.
Troubleshooting Guides & FAQs
Question: Why am I observing poor peak resolution or co-elution of this compound with other compounds?
Answer: Poor peak resolution in the HPLC analysis of this compound, a type of anthocyanin, is a common challenge that can stem from several factors related to your method, column, or sample. The key to improving resolution lies in systematically evaluating and optimizing your chromatographic conditions. The primary factors influencing resolution are efficiency (N), selectivity (α), and retention factor (k).[1]
Key areas to investigate include:
-
Mobile Phase Composition: The type of organic solvent, the pH, and the concentration of additives in your mobile phase are critical for achieving good selectivity.[2]
-
Column Chemistry and Condition: The choice of stationary phase (e.g., C18) and the health of your column (e.g., potential for degradation or contamination) directly impact peak shape and separation.
-
Method Parameters: Flow rate, column temperature, and the gradient program can all be adjusted to improve the separation of closely eluting peaks.
-
Sample Preparation: Improper sample preparation can introduce interfering compounds or cause peak distortion.
Question: My this compound peak is broad. What are the likely causes and solutions?
Answer: Broad peaks are a common sign of suboptimal chromatographic conditions. The primary causes and their solutions are outlined below:
-
Cause: Column Overload. Injecting too much sample can lead to peak distortion and broadening.[3]
-
Solution: Reduce the injection volume or dilute your sample. It's recommended to inject 1-2% of the total column volume for sample concentrations around 1µg/µl.[1]
-
-
Cause: Column Degradation or Contamination. The stationary phase can degrade over time, or contaminants from previous injections can accumulate, leading to poor peak shape.
-
Solution: Flush the column with a strong solvent to remove contaminants. If performance does not improve, consider replacing the column.
-
-
Cause: Inappropriate Mobile Phase Composition. If the sample is not fully soluble in the mobile phase, it can cause peak broadening.
-
Solution: Ensure your sample is dissolved in a solvent compatible with the initial mobile phase conditions.
-
-
Cause: Low Flow Rate. While slower flow rates can sometimes improve resolution, an excessively low flow rate can lead to peak broadening due to diffusion.[4][5]
-
Solution: Optimize the flow rate. For many standard C18 columns, a flow rate of 0.5-1.0 mL/min is a good starting point.
-
Question: I'm observing peak tailing for my this compound peak. How can I fix this?
Answer: Peak tailing, where the peak asymmetry factor is greater than 1, can be caused by several issues:
-
Cause: Secondary Interactions. Unwanted interactions between the analyte and active sites on the silica (B1680970) backbone of the stationary phase can cause tailing. This is particularly relevant for anthocyanins which can interact with residual silanols.
-
Solution: Acidify the mobile phase. Using a small amount of an acid like formic acid (typically 0.1-5%) can suppress the ionization of silanol (B1196071) groups and improve peak shape.[2]
-
-
Cause: Column Void or Channeling. A void at the head of the column or channeling in the packed bed can lead to a distorted flow path and tailing peaks.
-
Solution: Inspect the column for any visible voids. If a void is present, the column may need to be replaced.
-
-
Cause: Mismatched Sample Solvent. If the sample is dissolved in a solvent much stronger than the mobile phase, it can cause peak distortion.
-
Solution: Whenever possible, dissolve the sample in the initial mobile phase.
-
Data Presentation
Table 1: Example HPLC Gradient Programs for Anthocyanin Analysis
| Time (min) | % Solvent A (e.g., Water with 0.1-5% Formic Acid) | % Solvent B (e.g., Acetonitrile or Methanol) | Reference |
| Program 1 | |||
| 0 | 95 | 5 | General starting condition |
| 20 | 79 | 21 | |
| 35 | 60 | 40 | |
| Program 2 | |||
| 0-15 | 95 to 90 | 5 to 10 | |
| 15-45 | 90 to 60 | 10 to 40 | |
| 45-50 | 60 to 10 | 40 to 90 | |
| Program 3 | |||
| 0-30 | 90 to 75 | 10 to 25 | |
| 30-40 | 75 to 65 | 25 to 35 | |
| 40-45 | 65 to 10 | 35 to 90 |
Table 2: Impact of Key HPLC Parameters on Peak Resolution
| Parameter | Change | Expected Impact on Resolution | Considerations |
| Flow Rate | Decrease | Generally improves resolution | Increases run time; may lead to peak broadening if too low.[4][5] |
| Increase | Generally decreases resolution | Decreases run time; may improve peak shape for some compounds.[4] | |
| Column Temperature | Decrease | May improve resolution by increasing retention | Increases backpressure and run time.[1] |
| Increase | Can improve efficiency and peak shape, but may decrease selectivity | May cause degradation of thermally sensitive compounds like anthocyanins.[1] | |
| Organic Solvent | Switch from Acetonitrile to Methanol (B129727) (or vice versa) | Can significantly alter selectivity and improve resolution | Methanol is more viscous and will generate higher backpressure. |
| Mobile Phase pH | Lowering pH (e.g., with formic acid) | Improves peak shape (reduces tailing) and stabilizes anthocyanins | Optimal pH is typically below 2.0 for anthocyanin stability.[2] |
| Column Particle Size | Decrease | Increases efficiency and resolution | Significantly increases backpressure, may require a UHPLC system.[1] |
| Column Length | Increase | Increases efficiency and resolution | Increases run time and backpressure.[1] |
Experimental Protocols
General Protocol for HPLC Analysis of this compound
This protocol provides a general starting point for the analysis of this compound. Optimization will likely be required for specific samples and instrumentation.
1. Sample Preparation:
-
If the sample is a solid (e.g., plant material), perform an extraction using a suitable solvent, such as methanol with a small percentage of formic acid (e.g., 1%).
-
Centrifuge the extract to pellet any solid material.
-
Filter the supernatant through a 0.22 µm or 0.45 µm syringe filter before injection to protect the HPLC column.
-
If necessary, dilute the sample with the initial mobile phase to avoid column overload.
2. HPLC System and Conditions:
-
HPLC System: A standard HPLC system with a pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector.
-
Column: A reversed-phase C18 column is commonly used (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase A: Water with 0.1% to 5% formic acid.
-
Mobile Phase B: Acetonitrile or HPLC-grade methanol.
-
Gradient Program: Refer to Table 1 for example gradient programs. A good starting point is a linear gradient from a low percentage of Solvent B (e.g., 5-10%) to a higher percentage over 30-40 minutes.
-
Flow Rate: 0.8 - 1.0 mL/min.
-
Column Temperature: 25 - 35 °C.
-
Detection Wavelength: Anthocyanins have a characteristic absorbance maximum around 520 nm.[2]
-
Injection Volume: 5 - 20 µL.
3. Data Analysis:
-
Identify the this compound peak based on its retention time compared to a pure standard.
-
Assess peak resolution from neighboring peaks. A resolution value of >1.5 is generally considered baseline separation.
-
Integrate the peak area for quantification.
Mandatory Visualization
Caption: Troubleshooting workflow for poor peak resolution.
References
- 1. Real Solutions to Improve Your HPLC Peak Resolution - AnalyteGuru [thermofisher.com]
- 2. Recent Advances in Anthocyanin Analysis and Characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biotage.com [biotage.com]
- 4. effect of flow rate?? - Chromatography Forum [chromforum.org]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Co-pigmentation and Pelargonidin 3-O-rutinoside Color Stability
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the impact of co-pigmentation on the color stability of Pelargonidin (B1210327) 3-O-rutinoside.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered during co-pigmentation experiments with Pelargonidin 3-O-rutinoside.
Q1: My this compound solution is degrading rapidly even with a co-pigment. What are the possible causes?
A1: Several factors can contribute to the rapid degradation of this compound, even in the presence of a co-pigment:
-
pH Instability: Anthocyanins are highly sensitive to pH. The optimal pH for the stability of many anthocyanins, including pelargonidin derivatives, is in the acidic range (typically pH 3.0-4.0). Ensure your buffer system is robust and the pH of your solution is consistently maintained.
-
Presence of Oxygen: Oxygen is a significant factor in anthocyanin degradation.[1] To minimize its impact, consider deaerating your solutions by sparging with nitrogen or argon gas and conducting experiments in sealed containers.
-
Light Exposure: Anthocyanins are susceptible to photodegradation. Protect your samples from light by using amber vials or wrapping your containers in aluminum foil, especially during long-term stability studies.
-
Elevated Temperature: Higher temperatures accelerate the degradation of anthocyanins.[2] Conduct your experiments at controlled, and preferably low, temperatures unless the experimental design requires otherwise.
-
Inappropriate Co-pigment Concentration: The molar ratio of the co-pigment to the anthocyanin is crucial. An insufficient concentration of the co-pigment may not provide adequate protection. Conversely, excessively high concentrations might lead to other unintended interactions or precipitation. It is advisable to perform a concentration-dependent study to determine the optimal ratio.
-
Presence of Metal Ions: Certain metal ions can form complexes with anthocyanins, leading to color changes or degradation.[3] Use deionized, distilled water and high-purity reagents to minimize metal ion contamination.
-
Enzymatic Activity: If you are working with crude extracts, residual enzymatic activity (e.g., from polyphenol oxidases) could be contributing to degradation. Consider heat treatment or the addition of enzyme inhibitors if this is a possibility.
Q2: I am not observing a significant hyperchromic or bathochromic shift after adding a co-pigment. What could be wrong?
A2: The absence of a noticeable co-pigmentation effect can be due to several reasons:
-
Incorrect pH: The formation of the flavylium (B80283) cation, which is the form that primarily interacts with co-pigments, is pH-dependent. If the pH is too high, the concentration of the flavylium cation will be low, resulting in a weak co-pigmentation effect. Verify and adjust the pH of your solution.
-
Poor Co-pigment Selection: Not all phenolic compounds are effective co-pigments for this compound. The efficacy of a co-pigment depends on its chemical structure, including the number and position of hydroxyl and methoxyl groups.[4] Consider screening a panel of different co-pigments (e.g., phenolic acids, flavonoids) to find the most effective one for your system.
-
Insufficient Co-pigment Concentration: The magnitude of the hyperchromic and bathochromic shifts is often dependent on the concentration of the co-pigment.[5] Increase the molar ratio of the co-pigment to the anthocyanin and observe if the effect becomes more pronounced.
-
Solvent Effects: The solvent system can influence the hydrophobic and π-π stacking interactions that are crucial for co-pigmentation. High concentrations of organic solvents may disrupt these interactions.
-
Immediate Spectrophotometric Measurement: Co-pigmentation is a dynamic equilibrium. While the initial complex formation is often rapid, it is good practice to allow the solution to equilibrate for a short period (e.g., 10-20 minutes) before taking spectrophotometric measurements.[6]
Q3: The color of my co-pigmented solution is changing over time during the experiment. How can I minimize this?
A3: Color changes during the experiment indicate instability of the anthocyanin-co-pigment complex. To address this:
-
Control Temperature: As mentioned, temperature is a critical factor.[2] Maintain a constant and controlled temperature throughout the experiment using a water bath or incubator.
-
Protect from Light: Continuous exposure to ambient or instrument light can lead to photodegradation. Minimize light exposure by working in a dimly lit area and keeping samples covered.
-
Monitor pH: The pH of the solution can drift over time, especially if the buffer capacity is insufficient. Periodically check and, if necessary, adjust the pH of your samples.
-
Prevent Evaporation: Evaporation can concentrate the components of your solution, potentially altering the equilibrium and stability. Keep your sample containers tightly sealed.
Quantitative Data on Co-pigmentation Effects
The following tables summarize the impact of different co-pigments on the color stability of pelargonidin derivatives. Note that much of the available literature focuses on Pelargonidin-3-glucoside, a closely related compound. The trends observed are generally applicable to this compound.
Table 1: Effect of Phenolic Acid Co-pigments on the Color Stability of Pelargonidin-3-glucoside
| Co-pigment | Molar Ratio (Anthocyanin:Co-pigment) | Hyperchromic Shift (%) | Bathochromic Shift (nm) | Half-life (t½) Improvement | Reference |
| Ferulic Acid | 1:20 | Significant increase | Noticeable shift | Increased | [4] |
| Caffeic Acid | 1:20 | Significant increase | Noticeable shift | Increased | [4] |
| Rosmarinic Acid | 1:10 | ~260% (with malvidin-3-glucoside) | 19 (with malvidin-3-glucoside) | Not stable | [4] |
| Gallic Acid | 1:50 | ~30-48% | 13 | Increased | [7] |
| Sinapic Acid | 1:20 | Significant increase | Noticeable shift | Increased | [8] |
Table 2: Degradation Kinetics of Pelargonidin-3-glucoside
| Condition | Rate Constant (k) | Half-life (t½) | Reference |
| Ultrasound (200-500 W) | 1.69 x 10⁻² to 6.72 x 10⁻² min⁻¹ | 10.32 to 41.02 min | [9] |
| Thermal (with tannic acid) | Reduced by 42% at 60°C | Up to 14.65 hours | [2] |
| Varying Water Activity | Degradation increased with water activity | 56 to 934 days | [10] |
Experimental Protocols
1. Protocol for Evaluating the Co-pigmentation Effect
This protocol outlines the steps to assess the hyperchromic and bathochromic shifts induced by a co-pigment.
-
Materials:
-
Purified this compound
-
Co-pigment of interest (e.g., ferulic acid, caffeic acid)
-
Buffer solution (e.g., citrate-phosphate buffer, pH 3.5)
-
Spectrophotometer
-
Cuvettes
-
-
Procedure:
-
Prepare a stock solution of this compound in the buffer.
-
Prepare a series of stock solutions of the co-pigment at different concentrations in the buffer.
-
Prepare a control sample by diluting the this compound stock solution with the buffer to a final concentration that gives an absorbance reading in the linear range of the spectrophotometer (typically 0.4-0.8 AU at λmax).
-
Prepare experimental samples by mixing the this compound stock solution with the co-pigment stock solutions to achieve the desired molar ratios (e.g., 1:10, 1:20, 1:50). Ensure the final concentration of the anthocyanin is the same as in the control.
-
Allow the solutions to equilibrate in the dark for 20 minutes.[6]
-
Record the UV-Vis spectra of the control and experimental samples over a range of 400-700 nm.
-
Determine the λmax and the absorbance at λmax for each sample.
-
Calculate the hyperchromic shift (%) as: [((A_copigmented - A_control) / A_control) * 100]
-
Calculate the bathochromic shift (nm) as: [λmax_copigmented - λmax_control]
-
2. Protocol for Assessing Color Stability (Degradation Kinetics)
This protocol describes how to determine the degradation rate constant (k) and half-life (t½) of this compound in the presence of a co-pigment.
-
Materials:
-
Co-pigmented this compound solution (prepared as in the previous protocol)
-
Control this compound solution
-
Temperature-controlled environment (e.g., water bath, incubator)
-
Spectrophotometer or HPLC system
-
-
Procedure:
-
Place the control and co-pigmented solutions in the temperature-controlled environment at the desired temperature.
-
At regular time intervals (e.g., every hour for thermal degradation studies), withdraw an aliquot from each solution.
-
Immediately cool the aliquot on ice to stop the degradation reaction.
-
Measure the absorbance at the λmax using a spectrophotometer or determine the concentration of the anthocyanin using a validated HPLC method.
-
Plot the natural logarithm of the concentration (or absorbance) versus time.
-
The degradation of anthocyanins often follows first-order kinetics.[10] The rate constant (k) can be determined from the slope of the linear regression of the plot (ln(C/C₀) = -kt).
-
Calculate the half-life (t½) using the formula: t½ = 0.693 / k.
-
Visualizations
Caption: Mechanism of intermolecular co-pigmentation of this compound.
Caption: Workflow for evaluating co-pigmentation and color stability.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. Prediction of Anthocyanin Color Stability against Iron Co-Pigmentation by Surface-Enhanced Raman Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Anthocyanin color behavior and stability during storage: effect of intermolecular copigmentation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Copigmentation effect of three phenolic acids on color and thermal stability of Chinese bayberry anthocyanins - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Influence of Copigmentation on the Stability and Oxidative Stress of Anthocyanins from Purple Corn and Camu-Camu [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Stability, Antioxidant Capacity and Degradation Kinetics of Pelargonidin-3-glucoside Exposed to Ultrasound Power at Low Temperature - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Pelargonidin 3-O-rutinoside Interactions with Food Matrix Components
Welcome to the technical support center for researchers, scientists, and drug development professionals working with pelargonidin (B1210327) 3-O-rutinoside. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments on the interaction of this anthocyanin with food matrix components.
Frequently Asked Questions (FAQs)
General Understanding of Interactions
Q1: What are the primary food matrix components that interact with pelargonidin 3-O-rutinoside?
A1: this compound, an anthocyanin, primarily interacts with proteins, carbohydrates (like pectins and starches), lipids, and metal ions within a food matrix. These interactions can be non-covalent (hydrogen bonding, hydrophobic interactions, van der Waals forces, and electrostatic interactions) or, less commonly, covalent.[1] The nature and strength of these interactions are influenced by the molecular structure of the interacting components, as well as the physicochemical conditions of the food matrix, such as pH, temperature, and ionic strength.
Q2: How do these interactions affect the properties of this compound?
A2: Interactions with food matrix components can significantly impact the stability, antioxidant capacity, color, and bioavailability of this compound. For instance, binding to proteins or polysaccharides can protect the anthocyanin from degradation caused by factors like pH changes, light, and temperature.[2] However, these interactions can also sometimes lead to a decrease in antioxidant activity or a shift in color. The effect on bioavailability is complex; while some interactions may hinder release and absorption in the gastrointestinal tract, others might protect the molecule for delivery to the lower gut.[3][4][5]
Protein Interactions
Q3: What types of proteins does this compound interact with, and what is the nature of this interaction?
A3: Pelargonidin and its glycosides have been shown to interact with various proteins, including dairy proteins like β-lactoglobulin and casein.[6] The primary driving forces for these interactions are often hydrophobic interactions and hydrogen bonding. Fluorescence quenching studies have demonstrated that pelargonidin can bind to these proteins, leading to a decrease in the protein's intrinsic fluorescence. This binding is typically a static process, indicating the formation of a ground-state complex.[7][8]
Q4: How can I quantify the binding of this compound to a protein?
A4: Fluorescence quenching is a widely used technique to quantify this interaction. By titrating a protein solution with increasing concentrations of this compound and measuring the decrease in the protein's intrinsic tryptophan fluorescence, you can determine the binding constant (Kₐ) and the number of binding sites (n). Isothermal titration calorimetry (ITC) is another powerful technique that directly measures the heat changes associated with binding, providing a complete thermodynamic profile of the interaction (ΔH, ΔS, and Kₐ).
Carbohydrate Interactions
Q5: How does this compound interact with polysaccharides like pectin (B1162225) and starch?
A5: this compound can interact with polysaccharides through hydrogen bonding, hydrophobic interactions, and electrostatic forces. Pectin, with its negatively charged galacturonic acid residues, can interact electrostatically with the positively charged flavylium (B80283) cation of the anthocyanin at low pH.[9] Studies have shown that the number of hydroxyl groups on the anthocyanin's B-ring influences the strength of interaction with pectin.[10] For starch, interactions are thought to be driven by the formation of inclusion complexes where the anthocyanin fits into the helical structure of amylose, as well as through surface binding.[11]
Q6: What is the effect of these carbohydrate interactions on the stability of this compound?
A6: Both pectin and starch can enhance the stability of anthocyanins.[9][11] The complexation with these polysaccharides can protect the anthocyanin from degradation by limiting its exposure to oxygen, light, and unfavorable pH conditions. The degree of stabilization depends on the structure of both the anthocyanin and the polysaccharide.
Lipid Interactions
Q7: How does this compound interact with lipids in a food matrix?
A7: The interaction of this compound with lipids is primarily studied using model systems like liposomes and micelles. As an amphiphilic molecule, it can partition into the lipid bilayer of membranes. The more hydrophobic aglycone (pelargonidin) tends to penetrate deeper into the acyl chain region, while the hydrophilic rutinoside moiety is likely to be positioned near the polar head groups of the lipids.[6] These interactions can alter the fluidity and packing of the lipid membrane.[6]
Impact on Biological Activity
Q8: Does the interaction with food matrix components affect the anti-inflammatory or antioxidant signaling pathways of this compound?
A8: Yes, the food matrix can modulate the biological activity of this compound. For instance, binding to proteins may affect its bioavailability and subsequent interaction with cellular targets.[12] However, some studies suggest that these interactions can also have a protective effect, allowing for the delivery of the intact anthocyanin to the gut, where it can be metabolized and exert its effects. Pelargonidin and its glycosides are known to modulate signaling pathways such as the NF-κB and MAPK pathways, which are involved in inflammation, and the Nrf2-ARE pathway, which is crucial for the antioxidant response.[13][14][15] The extent to which food matrix interactions influence these pathways is an active area of research.
Data Presentation
Table 1: Quantitative Data on Pelargonidin and Related Anthocyanin Interactions with Food Matrix Components
| Anthocyanin | Interacting Component | Technique | Binding Constant (Kₐ) (M⁻¹) | Thermodynamic Parameters (ΔH, ΔS) | Reference |
| Pelargonidin | β-Lactoglobulin (pH 7.0) | Fluorescence Spectroscopy | ~1.0 x 10⁵ at 25°C | - | [6] |
| Pelargonidin | Sodium Caseinate (pH 7.0) | Fluorescence Spectroscopy | ~1.0 x 10⁵ at 25°C | - | [6] |
| Cyanidin-3-O-glucoside | Potato Starch | Fluorescence Spectroscopy | Binding capacity: 0.34 mg/100 mg | - | [16] |
| Delphinidin-3-glucoside | Iron-enriched Apple Pectin | UV-Vis Spectroscopy | K_d = 0.5 µM | - | [17] |
| Cyanidin-3-glucoside | Iron-enriched Apple Pectin | UV-Vis Spectroscopy | K_d = 10.8 µM | - | [17] |
| Various Anthocyanidins | Liposome Membranes | Fluorimetry | K_d values determined | - | [18] |
Note: Data for this compound is limited; therefore, data from its aglycone (pelargonidin) and structurally similar anthocyanins are included as proxies.
Experimental Protocols & Methodologies
Fluorescence Quenching Assay for Protein Interaction
Objective: To determine the binding parameters (binding constant and number of binding sites) for the interaction between this compound and a target protein.
Materials:
-
Fluorometer
-
Quartz cuvettes
-
Purified protein solution (e.g., bovine serum albumin, β-lactoglobulin) in a suitable buffer (e.g., phosphate (B84403) buffer, pH 7.4)
-
Stock solution of this compound in the same buffer (a small amount of a co-solvent like DMSO may be used for initial dissolution, but the final concentration should be low to avoid effects on protein structure).
Protocol:
-
Prepare a series of solutions with a fixed concentration of the protein and varying concentrations of this compound.
-
Set the excitation wavelength of the fluorometer to the absorption maximum of the protein's tryptophan residues (typically around 280-295 nm).
-
Record the fluorescence emission spectra (e.g., from 300 to 450 nm).
-
Correct the fluorescence intensity for the inner filter effect, especially at higher concentrations of the anthocyanin.
-
Analyze the quenching data using the Stern-Volmer equation to determine the quenching mechanism (static or dynamic).
-
For static quenching, use the modified Stern-Volmer equation or a double logarithmic plot to calculate the binding constant (Kₐ) and the number of binding sites (n).
Isothermal Titration Calorimetry (ITC) for Thermodynamic Characterization
Objective: To obtain a complete thermodynamic profile of the interaction between this compound and a food matrix component.
Materials:
-
Isothermal titration calorimeter
-
Syringe for titrant
-
Sample cell
-
Solutions of the macromolecule (e.g., protein, polysaccharide) and this compound in a precisely matched buffer.
Protocol:
-
Thoroughly degas both the macromolecule and the ligand solutions.
-
Load the macromolecule solution into the sample cell and the this compound solution into the injection syringe.
-
Set the experimental parameters (temperature, stirring speed, injection volume, and spacing between injections).
-
Perform a series of injections of the ligand into the macromolecule solution, measuring the heat change after each injection.
-
Perform a control experiment by injecting the ligand into the buffer to determine the heat of dilution.
-
Subtract the heat of dilution from the binding data and fit the resulting isotherm to a suitable binding model (e.g., one-site binding model) to determine the binding constant (Kₐ), enthalpy change (ΔH), and stoichiometry (n). The Gibbs free energy (ΔG) and entropy change (ΔS) can then be calculated.
HPLC-DAD for Stability Assessment
Objective: To evaluate the stability of this compound in the presence of a food matrix component over time.
Materials:
-
High-Performance Liquid Chromatography (HPLC) system with a Diode Array Detector (DAD)
-
C18 reverse-phase column
-
Mobile phases (e.g., gradient of acidified water and acetonitrile)
-
Solutions of this compound with and without the interacting food matrix component, stored under controlled conditions (e.g., specific temperature and light exposure).
Protocol:
-
At different time points, take an aliquot of the sample solution.
-
Filter the sample through a 0.45 µm syringe filter.
-
Inject the sample into the HPLC system.
-
Run a gradient elution program to separate this compound from other compounds.
-
Monitor the absorbance at the maximum wavelength of this compound (around 510-520 nm).
-
Quantify the peak area of this compound at each time point to determine its concentration.
-
Plot the concentration of this compound as a function of time to determine its degradation kinetics (e.g., half-life).[19]
Troubleshooting Guides
Fluorescence Quenching Experiments
| Issue | Possible Cause | Troubleshooting Steps |
| Precipitation in the cuvette | High concentration of protein or ligand; pH-induced precipitation. | Lower the concentrations of reactants. Ensure the pH of the buffer is appropriate for both the protein and the ligand. |
| Inner Filter Effect | High absorbance of the ligand at the excitation or emission wavelength. | Correct the fluorescence data for the inner filter effect using appropriate equations. Keep the absorbance of the solution low (ideally < 0.1). |
| Non-linear Stern-Volmer plot | Mixed quenching mechanisms; presence of multiple binding sites with different affinities. | Analyze the data using models that account for these complexities. Ensure the purity of your protein and ligand. |
| Inaccurate binding constants | Inappropriate data analysis; neglecting the inner filter effect. | Use appropriate binding models for data fitting. Always correct for the inner filter effect.[20] |
Isothermal Titration Calorimetry (ITC) Experiments
| Issue | Possible Cause | Troubleshooting Steps |
| Large, erratic peaks | Air bubbles in the cell or syringe. | Thoroughly degas all solutions before the experiment. Ensure proper filling of the cell and syringe to avoid introducing bubbles. |
| Drifting baseline | Buffer mismatch between the cell and syringe solutions. | Prepare both solutions from the same stock buffer. Dialyze the protein against the buffer used to dissolve the ligand.[21] |
| Very small or no heat signal | Weak binding affinity; incorrect concentrations. | Increase the concentrations of the reactants. Choose a buffer with a non-zero ionization enthalpy if proton exchange is expected.[22] |
| Titration curve saturates too quickly | Concentration of the ligand in the syringe is too high relative to the macromolecule in the cell. | Decrease the ligand concentration or increase the macromolecule concentration.[3] |
Visualizations
Caption: Workflow for fluorescence quenching experiments.
Caption: Modulation of signaling pathways by matrix-bound pelargonidin.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. Pelargonidin-3-O-glucoside and its metabolites have modest anti-inflammatory effects in human whole blood cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Bioavailability, Absorption, and Metabolism of Pelargonidin-Based Anthocyanins Using Sprague-Dawley Rats and Caco-2 Cell Monolayers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Bioavailability of pelargonidin-3-O-glucoside and its metabolites in humans following the ingestion of strawberries with and without cream - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Food matrix-flavonoid interactions and their effect on bioavailability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Elucidating the Role of Pelargonidin-3-O-Glucoside on C1QL3, CYBB, and CYTIP Involved in Glucose Metabolism: An In Silico Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Structural Activity and HAD Inhibition Efficiency of Pelargonidin and Its Glucoside—A Theoretical Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Complexation with Polysaccharides Enhances the Stability of Isolated Anthocyanins - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Progress in Preparation and Application of Anthocyanin-Starch Complexes: A Review [spkx.net.cn]
- 12. mdpi.com [mdpi.com]
- 13. An Insight into Anti-Inflammatory Activities and Inflammation Related Diseases of Anthocyanins: A Review of Both In Vivo and In Vitro Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Pelargonidin 3-glucoside-enriched strawberry attenuates symptoms of DSS-induced inflammatory bowel disease and diet-induced metabolic syndrome in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Pelargonidin reduces the TPA induced transformation of mouse epidermal cells –potential involvement of Nrf2 promoter demethylation - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Unravelling the anthocyanin-binding capacity of native starches from different botanical origins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Octanol-water partition coefficient - Wikipedia [en.wikipedia.org]
- 18. An analysis of interactions between three structurally diverse anthocyanidins, as well as their glucosides, and model biological membranes, albumin, and plasmid DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. This compound | C27H31O14+ | CID 443917 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 21. phytohub.eu [phytohub.eu]
- 22. researchgate.net [researchgate.net]
Minimizing epimerization of Pelargonidin 3-O-rutinoside during analysis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on minimizing the epimerization and degradation of Pelargonidin 3-O-rutinoside during analytical procedures.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its structural integrity important?
This compound is a type of anthocyanin, a natural pigment responsible for the red and orange colors in many fruits and flowers, such as strawberries and pomegranate flowers.[1][2][3] Like many natural products, its biological activity is intrinsically linked to its specific three-dimensional structure, or stereochemistry.[4] Any alteration to this structure, such as epimerization, can lead to a significant reduction or complete loss of its therapeutic efficacy and antioxidant properties, confounding experimental results.[4]
Q2: What is epimerization and how does it impact analytical results?
Epimerization is a chemical process that alters the configuration at a single chiral center in a molecule.[5] For this compound, this can occur under harsh analytical conditions. The resulting epimers are distinct molecules (diastereomers) with different physicochemical properties.[5] In analytical techniques like HPLC, epimerization can cause the appearance of multiple, unexpected peaks where only one is anticipated, leading to inaccurate quantification and misinterpretation of the compound's purity and concentration.[4][5]
Q3: What are the primary factors that cause epimerization and degradation of this compound?
The stability of this compound, like other anthocyanins, is influenced by several key factors:
-
pH: Anthocyanins are most stable in their colorful flavylium (B80283) cation form at a low pH, typically around 3.[6][7] As the pH increases, they can undergo structural transformations into less stable, colorless, or different colored forms.[6] While a mildly acidic environment is protective, strongly acidic conditions can sometimes promote hydrolysis or epimerization.[5][6]
-
Temperature: Elevated temperatures significantly accelerate the rates of both epimerization and degradation reactions.[5][8]
-
Light: Exposure to light, particularly UV radiation, can induce degradation of phenolic compounds like anthocyanins.[9]
-
Oxygen: The presence of oxygen can lead to oxidative degradation, often indicated by browning or color loss in the sample.[9][10]
-
Solvents: The choice of solvent can affect both extraction efficiency and compound stability.[5]
Q4: My HPLC analysis shows multiple unexpected peaks where I expect one for this compound. What is the likely cause?
The appearance of unexpected peaks in a chromatogram is a common sign that the target compound has either degraded or converted into other forms.[5] For this compound, the most probable cause is epimerization, which creates diastereomers that can be separated by HPLC.[5] This is often promoted by factors such as inappropriate pH, excessive heat during sample preparation, or prolonged exposure to harsh conditions.[4][5]
Q5: What are the best practices for storing extracts containing this compound?
To ensure the long-term stability of this compound, extracts should be stored at low temperatures, such as in a freezer at -20°C to -80°C.[9] It is also critical to protect the extracts from light by using amber-colored vials or by wrapping containers in aluminum foil and storing them in the dark.[9] For maximum stability, consider flushing the vials with an inert gas like nitrogen or argon before sealing to minimize exposure to oxygen.
Troubleshooting Guides
Issue 1: Low Yield or Evidence of Degradation After Extraction
-
Possible Cause: Extraction conditions are too harsh, leading to compound degradation or epimerization.
-
Troubleshooting Steps: The stability of this compound is highly dependent on the extraction conditions. Optimizing these parameters is crucial to prevent yield loss.
| Parameter | Problematic Condition | Recommended Condition | Rationale |
| Temperature | > 40°C | 4°C to Room Temperature (20-25°C)[4][5] | High temperatures accelerate chemical reactions, including epimerization and degradation.[4] |
| pH | Strongly acidic or alkaline | Mildly acidic (pH 3-5)[4][5] | Maintains the stable flavylium cation form of the anthocyanin.[6][7] |
| Light Exposure | Direct laboratory light | Use of amber glassware or aluminum foil[9] | Protects the light-sensitive compound from photodegradation.[9] |
| Oxygen Exposure | Open-air extraction | Work under an inert atmosphere (N₂ or Ar)[9] | Minimizes oxidative degradation of the anthocyanin.[9] |
| Extraction Time | Prolonged (several hours) | Minimized duration | Reduces the total time the compound is exposed to potentially degrading conditions.[5] |
Issue 2: Appearance of New or Broadened Peaks in HPLC/UPLC Analysis
-
Possible Cause: On-column epimerization or degradation due to inappropriate analytical conditions.
-
Troubleshooting Steps: The mobile phase composition and temperature can influence the stability of the analyte during the chromatographic run.
| Parameter | Problematic Condition | Recommended Condition | Rationale |
| Mobile Phase pH | Neutral or alkaline | Acidified (e.g., 0.1% formic acid)[4] | Maintains the stable flavylium cation structure and improves peak shape.[4] |
| Column Temperature | Elevated (> 40°C) | Controlled, near ambient (e.g., 25-30°C)[10] | Prevents thermal degradation and epimerization on the column. |
| Autosampler Temp | Room Temperature | Cooled (e.g., 4°C)[1] | Preserves sample integrity while waiting for injection. |
| Run Time | Excessively long methods | Optimized, shorter run times | Minimizes the time the compound spends in the mobile phase and on the column.[11] |
Issue 3: Sample Extract Changes Color or Fades Over Time
-
Possible Cause: Oxidation and/or light-induced degradation.
-
Troubleshooting Steps: Visual changes in the extract are a clear indicator of compound instability.
-
Solutions:
-
Inert Atmosphere: If possible, perform extractions and sample handling under a stream of nitrogen or argon to displace oxygen.[9]
-
Add Antioxidants: Consider adding a small amount of an antioxidant like ascorbic acid to the extraction solvent to prevent oxidative degradation.[9]
-
Protect from Light: At all stages, from extraction to storage and analysis, protect the sample from light using amber glassware or by covering vessels with aluminum foil.[9]
-
Proper Storage: Ensure final extracts are stored immediately at low temperatures (e.g., -20°C) in the dark.[9]
-
Experimental Protocols
Protocol 1: Recommended Extraction of this compound
This protocol is designed to gently extract anthocyanins while minimizing degradation.
-
Sample Preparation: Lyophilize (freeze-dry) the plant material to remove water, which can interfere with extraction and stability. Grind the dried material into a fine powder.
-
Solvent Preparation: Prepare an extraction solvent of methanol (B129727) containing 0.1% hydrochloric acid (HCl) or 1% formic acid (v/v).[1][12] The acid is crucial for stabilizing the anthocyanin.
-
Extraction:
-
Add the powdered sample to the acidified methanol solvent in a flask (e.g., 1:10 solid-to-solvent ratio).
-
Wrap the flask in aluminum foil to protect it from light.
-
Perform the extraction at a controlled low temperature (e.g., 4°C) with gentle agitation for 1-2 hours. Alternatively, use ultrasound-assisted extraction at a controlled low temperature to reduce extraction time.[5]
-
-
Filtration: Immediately after extraction, filter the mixture through a 0.45 µm syringe filter to remove solid plant material.
-
Solvent Evaporation: Remove the methanol from the filtrate using a rotary evaporator. Ensure the water bath temperature does not exceed 40°C to prevent thermal degradation.[4]
-
Reconstitution and Storage: Reconstitute the dried extract in a minimal amount of the initial HPLC mobile phase (e.g., 10% acetonitrile (B52724) in water with 0.1% formic acid). Store the final extract at -20°C or below in an amber vial until analysis.[9]
Protocol 2: Recommended HPLC-DAD Method for Analysis
This method uses standard reversed-phase chromatography optimized for anthocyanin stability.
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) or Formic Acid in Water[10]
-
Mobile Phase B: Acetonitrile[10]
-
Flow Rate: 0.5 mL/min[10]
-
Column Temperature: 30°C[10]
-
Detection: Diode Array Detector (DAD) scanning from 200-600 nm, with specific monitoring at 280 nm and ~510 nm (the visible maximum for Pelargonidin glycosides).
-
Gradient Elution:
-
0-5 min: 10% B
-
5-25 min: Gradient to 18% B
-
25-50 min: Gradient to 35% B
-
Follow with a wash and re-equilibration step. (This gradient is a starting point and should be optimized for the specific sample matrix)[10]
-
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. An effective method for preparation of high-purity pelargonidin-3-O-glucoside from strawberry and its protective effect on cellular oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pelargonidin-3-O-rutinoside as a novel α-glucosidase inhibitor for improving postprandial hyperglycemia - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Recent Advances in Anthocyanin Analysis and Characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Up-To-Date Analysis of the Extraction Methods for Anthocyanins: Principles of the Techniques, Optimization, Technical Progress, and Industrial Application - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Stability, Antioxidant Capacity and Degradation Kinetics of Pelargonidin-3-glucoside Exposed to Ultrasound Power at Low Temperature - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. scialert.net [scialert.net]
- 11. mdpi.com [mdpi.com]
- 12. mdpi.com [mdpi.com]
Validation & Comparative
A Comparative Analysis of the Bioactivities of Pelargonidin 3-O-rutinoside and Pelargonidin 3-O-glucoside
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the biological activities of two prominent anthocyanins, Pelargonidin (B1210327) 3-O-rutinoside and Pelargonidin 3-O-glucoside. The information presented is based on available experimental data to facilitate an objective evaluation of their therapeutic potential.
Introduction
Pelargonidin, an anthocyanidin, is responsible for the orange to red pigmentation in many fruits and flowers. Its glycosidic forms, Pelargonidin 3-O-rutinoside and Pelargonidin 3-O-glucoside, are of significant interest due to their diverse biological activities, including antioxidant, anti-inflammatory, anti-diabetic, and neuroprotective effects. The nature of the sugar moiety attached to the pelargonidin backbone can significantly influence the bioavailability and specific bioactivity of the compound. This guide aims to delineate these differences through a comparative analysis of their performance in various experimental models.
Data Presentation: A Comparative Overview of Bioactivities
The following tables summarize the quantitative data on the bioactivities of this compound and Pelargonidin 3-O-glucoside.
| Bioactivity | Compound | Assay/Model | Key Findings | Reference |
| Anti-diabetic | This compound | α-glucosidase inhibition | Identified as a novel and potent inhibitor of α-glucosidase, stronger than acarbose.[1] Shows potential for improving postprandial hyperglycemia due to its dual inhibitory activity against α-amylase and α-glucosidase.[2] | [1][2][3] |
| Pelargonidin 3-O-glucoside | In silico/Hepatocytes/db/db mice | May modulate the function of C1QL3, CYBB, and CYTIP, influencing glucose metabolism.[4] Promoted glucose uptake in high-glucose/high-fat-induced hepatocytes and improved glucose tolerance and insulin (B600854) sensitivity in db/db mice.[5] | [4][5] | |
| Anti-inflammatory | This compound | Not specified in results | Exhibits anti-inflammatory properties.[1] | [1] |
| Pelargonidin 3-O-glucoside | Human whole blood cultures | At 0.08 μmol/L, significantly increased the production of the anti-inflammatory cytokine IL-10. No effect on TNF-α, IL-1β, IL-6, and IL-8 was observed.[6] The anti-inflammatory mechanism involves the arrest of IκB-α activation and reduction in JNK MAPK phosphorylation.[7] | [6][7] | |
| Antioxidant | This compound | Not specified in results | Scavenges free radicals, reducing oxidative stress.[1] | [1] |
| Pelargonidin 3-O-glucoside | FRAP and DPPH assays | The antioxidant activity of a solution containing Pelargonidin-3-O-glucoside decreased with increasing sonication time and/or power.[8] A theoretical study suggests the parent compound, pelargonidin, is a nominally better antioxidant than its glucoside form.[9] | [8][9] | |
| Neuroprotective | Pelargonidin 3-O-glucoside | C. elegans model | Attenuated oleic acid-induced neurotoxicity by activating the mitochondrial unfolded protein response (UPRmt).[10] | [10] |
| Anticancer | This compound | DLD-1 cancer cells | Showed antiproliferative activity with an IC50 of 46.5 μM.[2][11] | [2][11] |
| Cardioprotective | Pelargonidin 3-O-glucoside | Isoproterenol-induced MI | Prevented isoproterenol-induced myocardial infarction by modulating cardiac and inflammatory markers.[12] | [12] |
| Bioavailability | This compound | General observation | Suggested to have comparatively higher bioavailability than Pelargonidin-3-O-glucoside.[1] | [1] |
Experimental Protocols
Detailed methodologies for key experiments are provided below to allow for replication and further investigation.
α-Glucosidase Inhibition Assay (for Anti-diabetic Activity)
-
Enzyme and Substrate Preparation: A solution of α-glucosidase from Saccharomyces cerevisiae is prepared in a phosphate (B84403) buffer (pH 6.8). The substrate, p-nitrophenyl-α-D-glucopyranoside (pNPG), is also dissolved in the same buffer.
-
Incubation: The test compound (this compound or Pelargonidin 3-O-glucoside) at various concentrations is pre-incubated with the α-glucosidase solution at 37°C for a specified time (e.g., 10 minutes).
-
Reaction Initiation: The enzymatic reaction is initiated by adding the pNPG solution to the pre-incubated mixture.
-
Reaction Termination and Measurement: The reaction is allowed to proceed at 37°C for a set duration (e.g., 20 minutes) and then terminated by adding a sodium carbonate solution. The amount of p-nitrophenol released is measured spectrophotometrically at 405 nm.
-
Calculation of Inhibition: The percentage of inhibition is calculated by comparing the absorbance of the sample with that of a control (containing no inhibitor). The IC50 value, the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, is then determined.
Anti-inflammatory Activity Assay (Measurement of IL-10)
-
Cell Culture: Human whole blood is collected and cultured in a suitable medium.
-
Stimulation and Treatment: The blood cultures are stimulated with an inflammatory agent, such as lipopolysaccharide (LPS), to induce the production of cytokines. Concurrently, the cultures are treated with different concentrations of the test compounds (Pelargonidin 3-O-glucoside).
-
Incubation: The cultures are incubated at 37°C in a humidified atmosphere with 5% CO2 for a specified period (e.g., 24 hours).
-
Cytokine Measurement: After incubation, the plasma is separated by centrifugation. The concentration of the anti-inflammatory cytokine IL-10 in the plasma is quantified using a specific enzyme-linked immunosorbent assay (ELISA) kit.
-
Data Analysis: The results are expressed as the concentration of IL-10 (pg/mL), and the effect of the test compound is compared to the stimulated control.
Antiproliferative Activity Assay (MTT Assay)
-
Cell Seeding: Human colon cancer cells (DLD-1) are seeded in a 96-well plate at a specific density and allowed to adhere overnight.
-
Treatment: The cells are then treated with various concentrations of the test compound (this compound) and incubated for a defined period (e.g., 48 or 72 hours).
-
MTT Addition: After the treatment period, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.
-
Incubation and Solubilization: The plate is incubated for a few hours to allow the viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals. The formazan crystals are then solubilized by adding a solubilizing agent, such as dimethyl sulfoxide (B87167) (DMSO).
-
Absorbance Measurement: The absorbance of the formazan solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculation of Cell Viability: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value, the concentration of the compound that causes a 50% reduction in cell viability, is determined.
Mandatory Visualization
The following diagrams illustrate key pathways and workflows related to the bioactivities of this compound and Pelargonidin 3-O-glucoside.
References
- 1. This compound | Benchchem [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Pelargonidin-3-O-rutinoside as a novel α-glucosidase inhibitor for improving postprandial hyperglycemia - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 4. Elucidating the Role of Pelargonidin-3-O-Glucoside on C1QL3, CYBB, and CYTIP Involved in Glucose Metabolism: An In Silico Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Pelargonidin-3-O-glucoside and its metabolites have modest anti-inflammatory effects in human whole blood cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Molecular mechanism of action of Pelargonidin-3-O-glucoside, the main anthocyanin responsible for the anti-inflammatory effect of strawberry fruits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Stability, Antioxidant Capacity and Degradation Kinetics of Pelargonidin-3-glucoside Exposed to Ultrasound Power at Low Temperature - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Structural Activity and HAD Inhibition Efficiency of Pelargonidin and Its Glucoside—A Theoretical Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Strawberry anthocyanin pelargonidin-3-glucoside attenuated OA-induced neurotoxicity by activating UPRmt - Food & Function (RSC Publishing) [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. Pelargonidin-3-O-glucoside prevents isoproterenol-induced myocardial infarction via modulating cardiac and inflammatory markers expression in experimental rats - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the In Vivo Antioxidant Effects of Pelargonidin-3-O-rutinoside
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the in vivo antioxidant effects of Pelargonidin-3-O-rutinoside and its aglycone, pelargonidin (B1210327), with established antioxidant compounds: Quercetin, Resveratrol (B1683913), Vitamin C, and Vitamin E. The information is curated to facilitate objective evaluation and is supported by experimental data from peer-reviewed literature.
Comparative Analysis of Antioxidant Enzyme Activity
The antioxidant efficacy of a compound in vivo is often evaluated by its ability to modulate the activity of endogenous antioxidant enzymes, such as superoxide (B77818) dismutase (SOD), catalase (CAT), and glutathione (B108866) peroxidase (GPx). These enzymes are the first line of defense against oxidative stress.
The following table summarizes the effects of pelargonidin and its alternatives on the activities of these key antioxidant enzymes in rodent models of induced oxidative stress, primarily in liver tissue. This allows for a relevant comparison of their protective effects in a metabolically active organ susceptible to oxidative damage.
| Compound | Animal Model | Tissue | SOD Activity | CAT Activity | GPx Activity | Reference(s) |
| Pelargonidin | Rat | Liver | ↑ | ↑ | ↑ | [1] |
| Quercetin | Rat | Liver | ↑ | ↑ | ↑ | [2][3] |
| Resveratrol | Rat/Mouse | Liver | ↑ | ↑ | ↑ | [4][5][6][7][8] |
| Vitamin C | Rat | Liver | ↑ | ↑ | ↑ | [9][10][11] |
| Vitamin E | Rat | Liver | ↑ | ↑ | ↑ | [12][13][14][15] |
Note: "↑" indicates an increase in enzyme activity in response to the compound treatment in the context of an oxidative challenge.
Experimental Protocols
Detailed methodologies for the key antioxidant enzyme assays cited are provided below. These protocols are synthesized from multiple sources to represent a standard approach for liver tissue homogenates.[16][17][18][19][20][21][22][23][24]
Superoxide Dismutase (SOD) Activity Assay
Principle: This assay is based on the inhibition of the reduction of a detector molecule (e.g., nitroblue tetrazolium - NBT, or a water-soluble tetrazolium salt - WST-1) by superoxide radicals generated by a xanthine (B1682287)/xanthine oxidase system. The extent of inhibition of this reaction is proportional to the SOD activity in the sample.
Procedure:
-
Tissue Preparation:
-
Excise the liver and immediately rinse with ice-cold phosphate-buffered saline (PBS) to remove blood.
-
Homogenize a known weight of the liver tissue in an ice-cold homogenization buffer (e.g., 0.1 M Tris-HCl, pH 7.4, containing protease inhibitors).
-
Centrifuge the homogenate at 10,000 x g for 15 minutes at 4°C.
-
Collect the supernatant for the assay. Determine the protein concentration of the supernatant using a standard method (e.g., Bradford assay).
-
-
Assay Reaction:
-
In a 96-well plate, add the sample (liver supernatant, appropriately diluted), a blank (buffer), and a standard (purified SOD).
-
Add the reaction mixture containing a tetrazolium salt (WST-1) and the enzyme working solution (containing xanthine oxidase).
-
Incubate the plate at 37°C for 20 minutes.
-
Measure the absorbance at a wavelength specific to the formazan (B1609692) product (e.g., 450 nm) using a microplate reader.
-
-
Calculation:
-
The percentage of inhibition of the colorimetric reaction is calculated for each sample.
-
The SOD activity is then determined by comparing the inhibition to a standard curve generated with known concentrations of SOD. Activity is typically expressed as units per milligram of protein (U/mg protein).
-
Catalase (CAT) Activity Assay
Principle: This assay measures the decomposition of hydrogen peroxide (H₂O₂) by catalase. The rate of H₂O₂ disappearance is monitored, often by measuring the decrease in absorbance at 240 nm or by a colorimetric method where the remaining H₂O₂ reacts with a chromogen.
Procedure:
-
Tissue Preparation:
-
Prepare the liver tissue homogenate as described for the SOD assay.
-
-
Assay Reaction (Colorimetric Method):
-
In a 96-well plate, add the sample (liver supernatant, appropriately diluted).
-
Add a known concentration of H₂O₂ to initiate the reaction.
-
Incubate at room temperature for a specific time (e.g., 5 minutes).
-
Stop the reaction by adding a stop solution (e.g., sodium azide).
-
Add a chromogenic reagent that reacts with the remaining H₂O₂ to produce a colored product.
-
Measure the absorbance at the appropriate wavelength (e.g., 540 nm) using a microplate reader.
-
-
Calculation:
-
The amount of H₂O₂ decomposed by the sample is determined by comparing the absorbance to a standard curve of known H₂O₂ concentrations.
-
Catalase activity is typically expressed as units per milligram of protein (U/mg protein), where one unit is defined as the amount of enzyme that decomposes 1 µmol of H₂O₂ per minute.
-
Glutathione Peroxidase (GPx) Activity Assay
Principle: This is a coupled enzyme assay. GPx reduces an organic peroxide (e.g., cumene (B47948) hydroperoxide or tert-butyl hydroperoxide) using reduced glutathione (GSH) as a cofactor, which results in the formation of oxidized glutathione (GSSG). The GSSG is then reduced back to GSH by glutathione reductase (GR) with the concomitant oxidation of NADPH to NADP⁺. The decrease in NADPH concentration is monitored by measuring the decrease in absorbance at 340 nm.
Procedure:
-
Tissue Preparation:
-
Prepare the liver tissue homogenate as described for the SOD assay.
-
-
Assay Reaction:
-
In a 96-well plate, prepare a reaction mixture containing phosphate (B84403) buffer, GSH, GR, and NADPH.
-
Add the sample (liver supernatant, appropriately diluted) to the reaction mixture.
-
Initiate the reaction by adding the peroxide substrate (e.g., cumene hydroperoxide).
-
Immediately measure the decrease in absorbance at 340 nm over several minutes using a microplate reader in kinetic mode.
-
-
Calculation:
-
The rate of decrease in absorbance at 340 nm is directly proportional to the GPx activity in the sample.
-
The GPx activity is calculated using the molar extinction coefficient of NADPH and is typically expressed as units per milligram of protein (U/mg protein).
-
Signaling Pathways and Experimental Workflows
Antioxidant Signaling Pathway of Pelargonidin
Pelargonidin is known to exert its antioxidant effects not only by direct radical scavenging but also by upregulating endogenous antioxidant defense systems. A key pathway involved is the Keap1-Nrf2 signaling pathway.[1][25][26][27] Under normal conditions, the transcription factor Nrf2 is kept in the cytoplasm by Keap1, which facilitates its degradation. In the presence of oxidative stress or activators like pelargonidin, Nrf2 is released from Keap1 and translocates to the nucleus. In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter region of various antioxidant genes, leading to their transcription and the subsequent synthesis of protective enzymes like SOD, CAT, and GPx.
Caption: Keap1-Nrf2 signaling pathway activation by Pelargonidin.
General Experimental Workflow for In Vivo Antioxidant Assessment
The following diagram illustrates a typical workflow for assessing the in vivo antioxidant effects of a test compound in a rodent model of chemically-induced oxidative stress.
Caption: Workflow for in vivo antioxidant activity assessment.
References
- 1. Pelargonidin Modulates Keap1/Nrf2 Pathway Gene Expression and Ameliorates Citrinin-Induced Oxidative Stress in HepG2 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quercetin Treatment Ameliorates Systemic Oxidative Stress in Cirrhotic Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Hepatoprotective effect of resveratrol against ethanol-induced oxidative stress through induction of superoxide dismutase in vivo and in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Hepatoprotective and therapeutic effects of resveratrol: A focus on anti-inflammatory and antioxidative activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Resveratrol protects primary rat hepatocytes against oxidative stress damage: activation of the Nrf2 transcription factor and augmented activities of antioxidant enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Protective effects of resveratrol on the expression of catalase, glutathione peroxidase, and superoxide dismutase genes in the ovary and their activity in the serum of rats exposed to lead acetate: An experimental study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. Protective effects of ascorbic acid on hepatotoxicity and oxidative stress caused by carbon tetrachloride in the liver of Wistar rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Hepatoprotective Effect of Vitamin C (Ascorbic Acid) [scirp.org]
- 12. thescipub.com [thescipub.com]
- 13. Effects of vitamins E and C supplementation on hepatic glutathione peroxidase activity and tissue injury associated with ethanol ingestion in malnourished rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Glutathione peroxidase 4 and vitamin E cooperatively prevent hepatocellular degeneration [dash.harvard.edu]
- 15. Hepatoprotective effects of vitamin E against hexachlorobenzene-induced hepatotoxicity and oxidative stress in rats: histological, biochimical and antioxidant status changes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. An improved method for measuring catalase activity in biological samples - PMC [pmc.ncbi.nlm.nih.gov]
- 17. japsonline.com [japsonline.com]
- 18. Enhanced protocol for measuring glutathione peroxidase activity using a new glutathione peroxidase-Tiron assay - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Expression of Glutathione Peroxidase and Glutathione Reductase and Level of Free Radical Processes under Toxic Hepatitis in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. assaygenie.com [assaygenie.com]
- 23. sciencellonline.com [sciencellonline.com]
- 24. cdn.caymanchem.com [cdn.caymanchem.com]
- 25. researchgate.net [researchgate.net]
- 26. benchchem.com [benchchem.com]
- 27. Pelargonidin reduces the TPA induced transformation of mouse epidermal cells –potential involvement of Nrf2 promoter demethylation - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Pelargonidin 3-O-rutinoside and Cyanidin 3-O-rutinoside for Researchers and Drug Development Professionals
An objective guide to the biochemical properties, biological activities, and signaling pathways of two prominent anthocyanins, Pelargonidin 3-O-rutinoside and Cyanidin (B77932) 3-O-rutinoside. This document provides a comprehensive comparison to aid researchers, scientists, and drug development professionals in their evaluation of these natural compounds for therapeutic applications.
Biochemical and Physicochemical Properties
This compound and Cyanidin 3-O-rutinoside are both anthocyanins, a class of flavonoids responsible for the red, purple, and blue pigments in many plants. Their core structure consists of an aglycone (pelargonidin or cyanidin) attached to a rutinose sugar moiety. The primary structural difference lies in the hydroxylation pattern of the B-ring of the aglycone, which significantly influences their biological activity.
| Property | This compound | Cyanidin 3-O-rutinoside |
| Chemical Formula | C27H31O14+ | C27H31O15+ |
| Molecular Weight | 579.53 g/mol | 595.53 g/mol |
| Aglycone | Pelargonidin | Cyanidin |
| Appearance | Reddish pigment | Reddish-purple pigment |
| Key Structural Difference | One hydroxyl group on the B-ring | Two hydroxyl groups on the B-ring |
Comparative Biological Activities
Both compounds exhibit a range of biological activities, including antioxidant, anti-inflammatory, and anticancer effects. The difference in their chemical structure, particularly the number of hydroxyl groups, is a key determinant of their potency.
Antioxidant Activity
The antioxidant capacity of anthocyanins is largely attributed to their ability to donate hydrogen atoms or electrons to scavenge free radicals. The additional hydroxyl group in Cyanidin 3-O-rutinoside generally confers superior antioxidant activity compared to this compound. A study on black raspberries, which contain both compounds, demonstrated that cyanidin glycosides are primary phenolic antioxidants.[1]
| Antioxidant Assay | This compound | Cyanidin 3-O-rutinoside | Reference |
| DPPH Radical Scavenging Activity | Data not available for direct comparison | Potent activity demonstrated | [1] |
| ABTS Radical Scavenging Activity | Data not available for direct comparison | Potent activity demonstrated | [1] |
| Ferric Reducing Antioxidant Power (FRAP) | Data not available for direct comparison | Potent activity demonstrated | [1] |
Anti-inflammatory Activity
Both anthocyanins have demonstrated anti-inflammatory properties by modulating key inflammatory pathways. Pelargonidin-3-O-glucoside, a closely related compound, has been shown to have modest anti-inflammatory effects by increasing the production of the anti-inflammatory cytokine IL-10.[2] Cyanidin-3-O-rutinoside has also been shown to possess anti-inflammatory properties.[3]
| Anti-inflammatory Assay | This compound | Cyanidin 3-O-rutinoside | Reference |
| Inhibition of Pro-inflammatory Cytokines | Modest effect on IL-10 (for Pg-3-glucoside) | Data not available for direct comparison | [2] |
| Modulation of NF-κB Pathway | Inhibits NF-κB pathway (for Pg-3-glucoside) | Inhibits NF-κB pathway | [3] |
Anticancer Activity
This compound and Cyanidin 3-O-rutinoside have been investigated for their potential in cancer therapy. They have been shown to inhibit the growth of various cancer cell lines through the induction of apoptosis and inhibition of cell migration and invasion.[4]
| Cancer Cell Line | This compound (IC50) | Cyanidin 3-O-rutinoside (IC50) | Reference |
| Human Lung Carcinoma (A549) | Inhibitory effect on migration and invasion | Dose-dependent inhibition of migration and invasion | [4] |
Signaling Pathways and Mechanisms of Action
The biological activities of these anthocyanins are mediated through their interaction with various cellular signaling pathways.
Pelargonidin Glycosides Signaling Pathways
Pelargonidin-3-O-glucoside, structurally similar to this compound, has been shown to exert its protective effects against oxidative damage by activating the Nrf2/ARE signaling pathway.[5][6] This pathway is a key regulator of the cellular antioxidant response.
Caption: Nrf2/ARE signaling pathway activated by Pelargonidin-3-O-glucoside.
Cyanidin Glycosides Signaling Pathways
Cyanidin-3-O-glucoside, a close analog of Cyanidin 3-O-rutinoside, has been shown to modulate multiple signaling pathways involved in cancer progression, including the MAPK, STAT3, and NF-κB pathways.[7] It can also activate the AMPK pathway, a key regulator of cellular energy metabolism.[8][9]
Caption: Signaling pathways modulated by Cyanidin-3-O-glucoside.
Experimental Protocols
Detailed methodologies for the key experiments cited are essential for the replication and validation of findings.
Anthocyanin Extraction and Quantification
A general procedure for the extraction and quantification of anthocyanins from plant material is as follows:
-
Extraction: Plant material is homogenized and extracted with an acidified solvent, typically a mixture of methanol (B129727) or ethanol (B145695) and water with a small amount of acid (e.g., HCl or formic acid) to maintain the stability of the anthocyanins.[10]
-
Purification: The crude extract is often purified to remove other compounds like sugars and organic acids. This can be achieved using solid-phase extraction (SPE) with cartridges like C18.
-
Quantification: The total anthocyanin content is determined spectrophotometrically using the pH differential method. Individual anthocyanins are quantified using High-Performance Liquid Chromatography (HPLC) coupled with a Diode-Array Detector (DAD) or Mass Spectrometry (MS).[10][11][12]
Antioxidant Activity Assays
-
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay: This assay measures the ability of an antioxidant to scavenge the stable DPPH radical. The reduction in absorbance at 517 nm is proportional to the antioxidant activity.[1]
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay: This assay is based on the ability of antioxidants to quench the blue-green ABTS radical cation. The decrease in absorbance at 734 nm is measured.[1]
-
FRAP (Ferric Reducing Antioxidant Power) Assay: This method measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color and is monitored at 593 nm.[1]
Anti-inflammatory Activity Assays
-
Measurement of Nitric Oxide (NO) Production: Lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages are a common in vitro model. The production of NO, a pro-inflammatory mediator, is measured in the cell culture supernatant using the Griess reagent. A decrease in NO production in the presence of the test compound indicates anti-inflammatory activity.[3]
-
Cytokine Quantification: The levels of pro-inflammatory (e.g., TNF-α, IL-6, IL-1β) and anti-inflammatory (e.g., IL-10) cytokines in cell culture supernatants or biological fluids are measured using Enzyme-Linked Immunosorbent Assays (ELISA).[2]
Anticancer Activity Assays
-
Cell Viability Assay (MTT Assay): This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability. A reduction in the formation of a purple formazan (B1609692) product indicates a decrease in cell viability and potential cytotoxic effects of the compound.
-
Apoptosis Assays: Apoptosis can be assessed by various methods, including flow cytometry using Annexin V/Propidium Iodide (PI) staining to detect early and late apoptotic cells, and Western blotting to measure the expression of apoptosis-related proteins (e.g., caspases, Bcl-2 family proteins).[4]
-
Cell Migration and Invasion Assays (Wound Healing and Transwell Assays): The wound healing assay assesses the ability of cells to migrate and close a "wound" created in a cell monolayer. The Transwell invasion assay measures the ability of cells to invade through a basement membrane matrix. A reduction in cell migration or invasion indicates anti-metastatic potential.[4]
Conclusion
Both this compound and Cyanidin 3-O-rutinoside are promising natural compounds with a spectrum of beneficial biological activities. The additional hydroxyl group in Cyanidin 3-O-rutinoside suggests potentially stronger antioxidant and possibly other biological effects compared to this compound. However, further direct comparative studies with standardized methodologies and quantitative data are necessary to definitively establish their relative potency and therapeutic potential. The information and protocols provided in this guide serve as a valuable resource for researchers and professionals in the field of drug discovery and development to further explore the therapeutic applications of these anthocyanins.
References
- 1. Cyanidin 3-rutinoside and cyanidin 3-xylosylrutinoside as primary phenolic antioxidants in black raspberry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pelargonidin-3-O-glucoside and its metabolites have modest anti-inflammatory effects in human whole blood cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Anti-Inflammatory and Anticancer Effects of Anthocyanins in In Vitro and In Vivo Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Acetylated pelargonidin-3-O-glucoside exhibits promising thermostability, lipophilicity, and protectivity against oxidative damage by activating the Nrf2/ARE pathway - Food & Function (RSC Publishing) [pubs.rsc.org]
- 6. Acetylated pelargonidin-3-O-glucoside exhibits promising thermostability, lipophilicity, and protectivity against oxidative damage by activating the Nrf2/ARE pathway - Food & Function (RSC Publishing) [pubs.rsc.org]
- 7. Cyanidin-3-O-Glucoside Induces the Apoptosis of Human Gastric Cancer MKN-45 Cells through ROS-Mediated Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Mechanism of Action of Cyanidin 3-O-Glucoside in Gluconeogenesis and Oxidative Stress-Induced Cancer Cell Senescence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Mechanism of Action of Cyanidin 3-O-Glucoside in Gluconeogenesis and Oxidative Stress-Induced Cancer Cell Senescence - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Anthocyanin Extraction, Purification & Quantification - Creative Proteomics [creative-proteomics.com]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
Validating the Anti-Diabetic Effects of Pelargonidin 3-O-rutinoside in Animal Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the anti-diabetic effects of Pelargonidin (B1210327) 3-O-rutinoside with other alternatives, supported by experimental data from animal models. The information is intended to assist researchers in evaluating its therapeutic potential and designing further preclinical studies.
Comparative Efficacy of Anti-Diabetic Compounds
The following tables summarize the quantitative data on the effects of Pelargonidin 3-O-rutinoside and its comparators on key diabetic parameters in animal models.
Table 1: Effect on Fasting Blood Glucose in Streptozotocin-Induced Diabetic Rats
| Treatment Group | Dose & Route | Duration | Animal Model | Fasting Blood Glucose (mg/dL) Mean ± SD | % Reduction vs. Diabetic Control |
| Diabetic Control | Vehicle | 8 weeks | Wistar Rats | 450 ± 57.12[1] | - |
| Pelargonidin (aglycone) | 10 mg/kg (oral) | 8 weeks (multiple doses) | Wistar Rats | Significantly lower than diabetic control (p<0.01-0.005) | Data not provided |
| Pelargonidin 3-O-rhamnoside derivative | 100 mg/kg/day | 1 month | Not specified | Pre-treatment: ~400; Post-treatment: ~200 | ~50% |
| Glibenclamide | 0.5 mg/kg/day | 1 month | Not specified | Pre-treatment: ~400; Post-treatment: ~200 | ~50% |
| Glibenclamide | 5 mg/kg | 4 weeks | Wistar Rats | 139.3 ± 14.2 | 56.6% |
| Cyanidin-3-glucoside | 10 mg/kg (i.p.) | 8 weeks | Male Diabetic Rats | Significantly lower than diabetic control | Data not provided |
Note: Direct comparison is challenging due to variations in the specific pelargonidin glycoside, animal strains, and experimental durations.
Table 2: Effect on Oral Glucose Tolerance Test (OGTT) in Diabetic Rats
| Treatment Group | Dose | Improvement in Glucose Tolerance (% vs. control) |
| Pelargonidin 3-O-rhamnoside derivative | 250 mg/kg (single dose) | 29%[2] |
| Glibenclamide | 2 mg/kg (single dose) | 66%[2] |
| Pelargonidin 3-O-rhamnoside derivative | 100 mg/kg/day (1 month) | 15%[2] |
| Glibenclamide | 0.5 mg/kg/day (1 month) | 41%[2] |
Note: The data indicates that while the pelargonidin glycoside improves glucose tolerance, glibenclamide showed a more potent effect in this particular study. Detailed time-course data for OGTT with this compound is currently limited in publicly available literature.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings.
Induction of Diabetes Mellitus in Rats (Streptozotocin Model)
This protocol is widely used to induce Type 1 diabetes in animal models.
-
Animal Selection: Male Wistar or Sprague-Dawley rats (180-220 g) are commonly used.
-
Acclimatization: Animals are acclimatized to laboratory conditions for at least one week, with free access to standard pellet diet and water.
-
Inducing Agent Preparation: Streptozotocin (STZ) is freshly dissolved in cold 0.1 M citrate (B86180) buffer (pH 4.5).
-
Induction: A single intraperitoneal (i.p.) injection of STZ at a dose of 40-60 mg/kg body weight is administered to overnight-fasted rats.[3]
-
Confirmation of Diabetes: Diabetes is confirmed 48-72 hours after STZ injection by measuring fasting blood glucose levels from the tail vein. Rats with fasting blood glucose levels above 250 mg/dL are considered diabetic and selected for the study.[3][4]
Oral Glucose Tolerance Test (OGTT)
The OGTT is a standard procedure to assess glucose metabolism.
-
Fasting: Diabetic rats are fasted overnight (12-14 hours) with free access to water.
-
Baseline Glucose Measurement: A baseline blood sample is collected from the tail vein to measure fasting blood glucose levels (0 minutes).
-
Treatment Administration: The test compound (e.g., this compound), vehicle (for the control group), or a standard drug (e.g., glibenclamide) is administered orally via gavage.
-
Glucose Challenge: After 30 minutes of treatment administration, a glucose solution (2 g/kg body weight) is administered orally.
-
Blood Glucose Monitoring: Blood glucose levels are measured at 30, 60, and 120 minutes after the glucose load.
-
Data Analysis: The area under the curve (AUC) for glucose is calculated to determine the overall glucose tolerance.
Signaling Pathways and Mechanisms of Action
The anti-diabetic effect of this compound is believed to be mediated through the activation of key signaling pathways that regulate glucose homeostasis.
Proposed Signaling Pathway for this compound
This compound is hypothesized to exert its anti-diabetic effects by activating the AMP-activated protein kinase (AMPK) pathway, a central regulator of cellular energy metabolism.[5] Activation of AMPK in skeletal muscle leads to the translocation of glucose transporter 4 (GLUT4) to the plasma membrane, thereby enhancing glucose uptake from the bloodstream.
References
- 1. ijpsonline.com [ijpsonline.com]
- 2. researchgate.net [researchgate.net]
- 3. Chronic Oral Pelargonidin Alleviates Streptozotocin-Induced Diabetic Neuropathic Hyperalgesia in Rat: Involvement of Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Chronic Oral Pelargonidin Alleviates Learning and Memory Disturbances in Streptozotocin Diabetic Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Glibenclamide or Metformin Combined with Honey Improves Glycemic Control in Streptozotocin-Induced Diabetic Rats [ijbs.com]
Cross-Laboratory Validation of Analytical Methods for Pelargonidin 3-O-rutinoside: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of common analytical methods for the quantification of Pelargonidin 3-O-rutinoside, a significant anthocyanin valued for its potential health benefits. The selection of a robust and reliable analytical method is critical for accurate quantification in research, quality control of functional foods and dietary supplements, and in the development of novel therapeutic agents. This document outlines the performance of High-Performance Liquid Chromatography with UV-Vis detection (HPLC-UV), Liquid Chromatography with tandem mass spectrometry (LC-MS/MS), and the pH differential method, supported by typical validation data for anthocyanins.
It is important to note that while the principles and methods described are standard for anthocyanin analysis, specific cross-laboratory validation data for this compound is not extensively available in public literature. The data presented here is synthesized from studies on similar anthocyanins and serves as a practical guide for methodology selection and validation.
Data Presentation: Comparative Performance of Analytical Methods
The choice of an analytical method is contingent on several factors, including the required sensitivity, selectivity, the complexity of the sample matrix, and the available instrumentation. The table below summarizes the key performance characteristics of the three analytical methods based on validated methods for similar anthocyanins.[1]
| Performance Parameter | HPLC-UV | LC-MS/MS | pH Differential Method |
| Linearity (r²) | > 0.999 | > 0.998 | Not Applicable |
| Linearity Range | 0.1 - 100 µg/mL | 0.01 - 10 µg/mL | Sample Dependent |
| Limit of Detection (LOD) | ~0.05 µg/mL | ~0.005 µg/mL | ~1 µg/mL (as total anthocyanins) |
| Limit of Quantification (LOQ) | ~0.15 µg/mL | ~0.015 µg/mL | ~3 µg/mL (as total anthocyanins) |
| Accuracy (% Recovery) | 95 - 105% | 98 - 102% | 90 - 110% |
| Precision (%RSD) | < 5% | < 3% | < 10% |
| Selectivity | High | Very High | Low (Measures total monomeric anthocyanins) |
| Throughput | Moderate | Moderate | High |
| Cost | Moderate | High | Low |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below. These protocols are generalized and may require optimization based on the specific sample matrix and instrumentation.
High-Performance Liquid Chromatography with UV-Vis Detection (HPLC-UV)
This method is widely used for the separation and quantification of individual anthocyanins.[2][3]
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column oven, and a diode array detector (DAD) or UV-Vis detector.
-
C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm).
Reagents:
-
Acetonitrile (HPLC grade)
-
Formic acid (analytical grade)
-
Methanol (B129727) (HPLC grade)
-
Ultrapure water
-
This compound standard
Chromatographic Conditions:
-
Mobile Phase A: 5% Formic acid in water
-
Mobile Phase B: Acetonitrile
-
Gradient Elution: A typical gradient would be to start with a low percentage of B, increasing it over time to elute the anthocyanins. For example: 0-5 min, 5% B; 5-20 min, 5-25% B; 20-25 min, 25-50% B; followed by a wash and re-equilibration step.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 35 °C
-
Detection Wavelength: 520 nm
-
Injection Volume: 20 µL
Sample Preparation:
-
Extract anthocyanins from the sample matrix using an acidified solvent (e.g., methanol with 1% HCl).
-
Centrifuge the extract to remove solid debris.
-
Filter the supernatant through a 0.45 µm syringe filter before injection.
Quantification:
-
Prepare a calibration curve using a series of known concentrations of the this compound standard.
-
Quantify the amount of this compound in the sample by comparing its peak area to the calibration curve.
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers higher sensitivity and selectivity, making it ideal for complex matrices and low concentrations of the analyte.[4][5]
Instrumentation:
-
UHPLC or HPLC system coupled to a tandem mass spectrometer (e.g., triple quadrupole or Q-TOF).
-
C18 analytical column (e.g., 100 mm x 2.1 mm, 1.8 µm).
Reagents:
-
Same as HPLC-UV, but with LC-MS grade solvents and additives.
Chromatographic Conditions:
-
Similar mobile phases and gradient elution as HPLC-UV, but with a lower flow rate (e.g., 0.3 - 0.5 mL/min) suitable for the MS interface.
Mass Spectrometry Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Multiple Reaction Monitoring (MRM): Monitor specific precursor-to-product ion transitions for this compound. The specific m/z transitions would need to be determined by infusing a standard solution.
-
Ion Source Parameters: Optimize parameters such as capillary voltage, cone voltage, and gas flows for maximum signal intensity.
Sample Preparation and Quantification:
-
Sample preparation is similar to HPLC-UV.
-
Quantification is performed using a calibration curve of the standard, plotting peak area against concentration. An internal standard may be used to improve accuracy and precision.
pH Differential Method
This spectrophotometric method is a simple and rapid technique for measuring the total monomeric anthocyanin content, but it does not distinguish between different anthocyanins.[6][7]
Instrumentation:
-
UV-Vis Spectrophotometer
Reagents:
-
Potassium chloride buffer (0.025 M), pH 1.0
-
Sodium acetate (B1210297) buffer (0.4 M), pH 4.5
-
This compound standard (for expressing results as equivalents)
Procedure:
-
Prepare two dilutions of the sample extract: one with the pH 1.0 buffer and another with the pH 4.5 buffer.
-
Allow the solutions to equilibrate for 15-30 minutes.
-
Measure the absorbance of each solution at the wavelength of maximum absorbance for this compound (around 510-520 nm) and at 700 nm (to correct for haze).
-
Calculate the absorbance difference (A) for the sample: A = (Aλvis-max - A700)pH 1.0 - (Aλvis-max - A700)pH 4.5.
Quantification:
-
The total monomeric anthocyanin concentration is calculated using the following formula: Total Monomeric Anthocyanins (mg/L) = (A x MW x DF x 1000) / (ε x L) Where:
-
MW = Molecular weight of this compound
-
DF = Dilution factor
-
ε = Molar absorptivity of this compound
-
L = Pathlength of the cuvette (cm)
-
Mandatory Visualization
The following diagrams illustrate the logical workflow for a cross-laboratory validation study and the experimental workflow for a typical HPLC analysis.
Caption: Workflow for a cross-laboratory validation study.
Caption: Experimental workflow for HPLC analysis.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. High-throughput analysis of anthocyanins in horticultural crops using probe electrospray ionization tandem mass spectrometry (PESI/MS/MS) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ars.usda.gov [ars.usda.gov]
- 7. researchgate.net [researchgate.net]
A Comparative Analysis of the Anti-inflammatory Potential: Pelargonidin 3-O-rutinoside vs. its Aglycone, Pelargonidin
For Researchers, Scientists, and Drug Development Professionals
In the quest for novel anti-inflammatory agents, anthocyanins and their aglycones have garnered significant attention. This guide provides a comparative overview of the anti-inflammatory activity of Pelargonidin 3-O-rutinoside and its aglycone, Pelargonidin. While direct comparative studies are limited, this document synthesizes available data from various sources to offer insights into their potential efficacy. It is a general observation in flavonoid research that the aglycone form often exhibits greater potency in in vitro assays compared to their glycosidic counterparts.
Quantitative Comparison of Anti-inflammatory Activity
The following table summarizes the inhibitory effects of Pelargonidin and its glycoside derivatives on key inflammatory mediators. It is important to note that the data for the glycoside is based on Pelargonidin-3-O-glucoside, a closely related compound to this compound, due to the limited availability of data for the latter. The experimental conditions across different studies may vary, and therefore, a direct comparison should be made with caution.
| Compound | Assay | Cell Line | Inducer | Concentration | % Inhibition / Effect | Reference |
| Pelargonidin | Nitric Oxide (NO) Production | RAW 264.7 Macrophages | LPS | 10 µM | Significant Inhibition | [1] |
| TNF-α Production | HUVECs | PolyP | Not Specified | Inhibition | [2] | |
| IL-6 Production | HUVECs | PolyP | Not Specified | Inhibition | [2] | |
| Pelargonidin-3-O-glucoside | IL-10 Production | Human Whole Blood | LPS | 0.08 µmol/L | Increased Production | [3] |
| TNF-α & IL-6 | Mouse Model | - | Not Specified | Downregulation | [4] | |
| NF-κB & MAPK Signaling | in vitro | - | Not Specified | Inhibition | [4] |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of scientific findings. Below are representative protocols for key in vitro anti-inflammatory assays.
Nitric Oxide (NO) Inhibition Assay in RAW 264.7 Macrophages
This assay quantifies the ability of a compound to inhibit the production of nitric oxide, a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophage cells.
-
Cell Culture: RAW 264.7 murine macrophage cells are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere with 5% CO2.
-
Cell Seeding: Cells are seeded in 96-well plates at a density of 1 x 10^5 cells per well and allowed to adhere overnight.
-
Treatment: The culture medium is replaced with fresh medium containing various concentrations of the test compounds (Pelargonidin or this compound) and incubated for 1 hour.
-
Stimulation: Cells are then stimulated with LPS (1 µg/mL) and incubated for an additional 24 hours.
-
Nitrite Quantification: The concentration of nitrite, a stable product of NO, in the culture supernatant is measured using the Griess reagent (1% sulfanilamide (B372717) and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in 2.5% H3PO4).[5] An equal volume of the supernatant and Griess reagent are mixed and incubated at room temperature for 10 minutes.
-
Absorbance Measurement: The absorbance is measured at 550 nm using a microplate reader.[5]
-
Calculation: The percentage of NO inhibition is calculated by comparing the absorbance of the treated wells with the untreated, LPS-stimulated control wells.
Cytokine Measurement by ELISA (Enzyme-Linked Immunosorbent Assay)
This protocol outlines the measurement of pro-inflammatory cytokines such as TNF-α and IL-6 released from stimulated cells.
-
Cell Culture and Treatment: Similar to the NO inhibition assay, cells (e.g., macrophages or endothelial cells) are cultured, seeded, and treated with the test compounds before stimulation with an appropriate inflammatory agent (e.g., LPS).
-
Supernatant Collection: After the incubation period, the cell culture supernatant is collected.
-
ELISA Procedure:
-
A 96-well plate is coated with a capture antibody specific for the cytokine of interest (e.g., anti-TNF-α antibody).
-
The plate is washed, and the collected supernatants and standards are added to the wells.
-
After incubation and washing, a detection antibody conjugated to an enzyme (e.g., horseradish peroxidase) is added.
-
A substrate solution is then added, which reacts with the enzyme to produce a colorimetric signal.
-
The reaction is stopped, and the absorbance is read at the appropriate wavelength.
-
-
Data Analysis: The concentration of the cytokine in the samples is determined by comparing their absorbance to a standard curve.
Signaling Pathway and Experimental Workflow
Visualizing the complex biological processes and experimental procedures can aid in understanding the mechanism of action and the research methodology.
Caption: NF-κB and MAPK signaling pathways in inflammation.
Caption: In vitro anti-inflammatory assay workflow.
References
Unveiling the Bioactivity of Pelargonidin 3-O-rutinoside: A Comparative Guide to In Vitro and In Vivo Correlation
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the in vitro and in vivo bioactivity of Pelargonidin (B1210327) 3-O-rutinoside (Pg3R), a naturally occurring anthocyanin. By presenting experimental data, detailed protocols, and mechanistic insights, this document aims to facilitate a deeper understanding of the therapeutic potential of this compound and the critical considerations for translating laboratory findings into clinical applications.
Executive Summary
Pelargonidin 3-O-rutinoside, a vibrant red pigment found in various fruits and vegetables, has garnered significant interest for its potential health benefits, primarily attributed to its antioxidant and anti-inflammatory properties. However, a direct correlation between its activity in a controlled laboratory setting (in vitro) and its effects within a living organism (in vivo) is not always straightforward. This guide synthesizes available scientific evidence to provide a clear comparison, highlighting the importance of factors such as bioavailability, metabolism, and the complex physiological environment in determining the ultimate bioactivity of this compound.
In Vitro vs. In Vivo Bioactivity: A Head-to-Head Comparison
The bioactivity of this compound has been evaluated through a variety of laboratory-based assays and in living organisms. The following tables summarize the key quantitative data from these studies, offering a comparative overview of its antioxidant, anti-inflammatory, and other biological effects.
Table 1: In Vitro Bioactivity of Pelargonidin Glycosides
| Bioactivity Assay | Compound | Result (IC50 or equivalent) | Key Findings |
| Antioxidant Activity | |||
| DPPH Radical Scavenging | Pelargonidin (Aglycone) | Most active | Glycosylation decreases free radical scavenging activity. |
| Pelargonidin 3-O-glucoside | Less active than aglycone | ||
| This compound | Less active than aglycone | The rutinoside moiety appears to confer greater stability compared to the glucoside.[1] | |
| Ferric Reducing Antioxidant Power (FRAP) | Pelargonidin (Aglycone) | Highest reducing power | Similar to DPPH, glycosylation reduces antioxidant capacity in this chemical assay.[1] |
| Pelargonidin 3-O-glucoside | Lower than aglycone | ||
| This compound | Lower than aglycone | ||
| Anti-inflammatory Activity | |||
| Nitric Oxide (NO) Inhibition in RAW 264.7 cells | Pelargonidin (Aglycone) | Data not available | Pelargonidin has been shown to inhibit NO production and iNOS expression.[2] |
| Pelargonidin 3-O-glucoside | Modest activity | At 0.08 µmol/L, it increased the anti-inflammatory cytokine IL-10.[3] | |
| This compound | Data not available | ||
| Antiproliferative Activity | |||
| DLD-1 Cancer Cells | This compound | IC50 ≈ 100 µg/mL | Demonstrates potential anticancer properties.[4] |
Table 2: In Vivo Bioavailability and Bioactivity of Pelargonidin Glycosides
| Study Type | Animal Model | Compound Administered | Dosage | Key Findings & Observations |
| Bioavailability & Metabolism | Sprague-Dawley Rats | This compound | Oral gavage | Bioavailability of Pg3R (1.13%) was fourfold higher than that of Pelargonidin 3-O-glucoside (0.28%).[5][6] Peak plasma concentration of intact Pg3R was 175.38 ± 55.95 nM at 60 minutes.[5][6] Major metabolic pathway is demethylation.[5][6] |
| Anti-inflammatory Effects | Mice | Pelargonidin (Aglycone) | Not specified | Suppressed TGFBIp-induced hyperpermeability and leukocyte migration.[7] |
| Antihyperglycemic Effect | db/db diabetic mice | Pelargonidin 3-O-glucoside | 50 mg/kg body weight daily for 8 weeks | Improved glucose tolerance and insulin (B600854) sensitivity.[8] |
Experimental Protocols
A clear understanding of the methodologies employed in generating the above data is crucial for interpretation and replication. Below are detailed protocols for key in vitro and in vivo experiments.
In Vitro Assays
1. DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
-
Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, causing a color change from purple to yellow, which is measured spectrophotometrically.
-
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or ethanol).
-
Prepare a fresh solution of DPPH in the same solvent.
-
In a 96-well plate or cuvettes, add varying concentrations of the sample solution.
-
Add the DPPH solution to each well/cuvette and mix.
-
Incubate the plate/cuvettes in the dark at room temperature for a specified time (e.g., 30 minutes).
-
Measure the absorbance at a wavelength of approximately 517 nm using a spectrophotometer.
-
A control containing only the solvent and DPPH is also measured.
-
The percentage of radical scavenging activity is calculated using the formula: (A_control - A_sample) / A_control * 100. The IC50 value (the concentration of the sample required to scavenge 50% of the DPPH radicals) is then determined.
-
2. Inhibition of Nitric Oxide (NO) Production in LPS-Stimulated RAW 264.7 Macrophages
-
Principle: This cell-based assay assesses the anti-inflammatory potential of a compound by measuring its ability to inhibit the production of nitric oxide, a pro-inflammatory mediator, in macrophage cells stimulated with lipopolysaccharide (LPS).
-
Procedure:
-
Culture RAW 264.7 macrophage cells in a suitable medium.
-
Seed the cells in a 96-well plate and allow them to adhere.
-
Pre-treat the cells with various concentrations of this compound for a specific duration (e.g., 1-2 hours).
-
Stimulate the cells with LPS (e.g., 1 µg/mL) to induce an inflammatory response and NO production.
-
Incubate the cells for a further period (e.g., 24 hours).
-
Collect the cell culture supernatant.
-
Measure the concentration of nitrite (B80452) (a stable product of NO) in the supernatant using the Griess reagent.
-
The absorbance is measured at approximately 540 nm.
-
The percentage of NO inhibition is calculated relative to the LPS-stimulated control cells without the test compound. The IC50 value can then be determined.
-
In Vivo Models
1. Carrageenan-Induced Paw Edema in Rodents
-
Principle: This is a widely used and well-characterized model of acute inflammation. Injection of carrageenan into the paw of a rodent induces a localized inflammatory response, characterized by swelling (edema), which can be measured to assess the efficacy of an anti-inflammatory agent.
-
Procedure:
-
Acclimatize the animals (e.g., Wistar rats or Swiss albino mice) to the experimental conditions.
-
Administer this compound or the vehicle control orally or via intraperitoneal injection at a predetermined time before the induction of inflammation.
-
Inject a solution of carrageenan (e.g., 1% in saline) into the sub-plantar region of the right hind paw.
-
Measure the paw volume or thickness at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection using a plethysmometer or a digital caliper.
-
The percentage of inhibition of edema is calculated by comparing the increase in paw volume in the treated group with the control group.
-
Mechanistic Insights: Signaling Pathways
The bioactivity of this compound is underpinned by its interaction with key cellular signaling pathways. The following diagrams, generated using the DOT language, illustrate the proposed mechanisms of action for its antioxidant and anti-inflammatory effects.
Antioxidant Mechanism via Nrf2 Pathway Activation
Caption: this compound may activate the Nrf2 antioxidant response pathway.
Anti-inflammatory Mechanism via NF-κB Pathway Inhibition
Caption: this compound may inhibit the NF-κB inflammatory pathway.
Correlation and Discrepancies
A critical analysis of the available data reveals both correlations and discrepancies between the in vitro and in vivo bioactivity of this compound.
Correlation:
-
The antioxidant and anti-inflammatory properties observed in in vitro assays are generally reflected in the in vivo effects of pelargonidin and its glycosides, which demonstrate protective effects against oxidative stress and inflammation-related conditions.
Discrepancies and Contributing Factors:
-
Bioavailability and Metabolism: While this compound shows some of the highest bioavailability among pelargonidin glycosides, its overall absorption is still relatively low.[5][6] The parent compound is extensively metabolized in the body, and the resulting metabolites may have different bioactivities than the original molecule. This metabolic transformation is a key reason why high in vitro activity may not directly translate to a proportional in vivo effect.
-
In Vitro Assay Limitations: Many in vitro antioxidant assays, such as DPPH and FRAP, are based on chemical reactions that do not fully represent the complex biological environment. Cellular assays provide a more relevant model but still cannot replicate the intricate interplay of absorption, distribution, metabolism, and excretion (ADME) that occurs in vivo.
-
Dosage and Concentration: The concentrations used in in vitro studies are often much higher than the physiological concentrations achieved in the bloodstream after oral consumption. This can lead to an overestimation of the in vivo efficacy.
Conclusion and Future Directions
This compound demonstrates promising antioxidant and anti-inflammatory bioactivities. However, a direct quantitative correlation between in vitro and in vivo results is challenging to establish due to the profound influence of ADME processes. The higher bioavailability of this compound compared to other pelargonidin glycosides makes it a particularly interesting candidate for further investigation.
Future research should focus on:
-
Conducting more in vivo studies specifically with this compound to determine its effective dosage for antioxidant and anti-inflammatory effects.
-
Investigating the bioactivity of the major metabolites of this compound to understand their contribution to the overall in vivo effects.
-
Developing more sophisticated in vitro models that better mimic the physiological conditions of the human body to improve the predictive power of preclinical studies.
By addressing these research gaps, a clearer picture of the therapeutic potential of this compound can be established, paving the way for its potential application in the prevention and treatment of chronic diseases.
References
- 1. scispace.com [scispace.com]
- 2. taylorandfrancis.com [taylorandfrancis.com]
- 3. Pelargonidin-3-O-glucoside and its metabolites have modest anti-inflammatory effects in human whole blood cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Bioavailability, Absorption, and Metabolism of Pelargonidin-Based Anthocyanins Using Sprague-Dawley Rats and Caco-2 Cell Monolayers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Anti-inflammatory effects of pelargonidin on TGFBIp-induced responses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Pelargonidin-3- O-glucoside Derived from Wild Raspberry Exerts Antihyperglycemic Effect by Inducing Autophagy and Modulating Gut Microbiota - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Structure-Activity Relationship of Pelargonidin Glycosides
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of pelargonidin (B1210327) and its glycosides, focusing on their structure-activity relationships in key biological processes. The information presented is supported by experimental data to aid in the evaluation of these compounds as potential therapeutic agents.
Introduction
Pelargonidin, an anthocyanidin, is a natural pigment responsible for the orange to red colors in many fruits and flowers. In nature, it predominantly exists in glycosylated forms, where sugar moieties are attached to the core aglycone structure. This glycosylation significantly influences the molecule's stability, bioavailability, and biological activity. Understanding the structure-activity relationship (SAR) of pelargonidin glycosides is crucial for harnessing their therapeutic potential in various fields, including antioxidant, anti-inflammatory, and antidiabetic applications.
Comparative Analysis of Biological Activities
The biological activities of pelargonidin and its glycosides are intricately linked to their chemical structures. The number, type, and position of sugar residues, as well as acylation of these sugars, can dramatically alter their efficacy.
Antioxidant Activity
The antioxidant capacity of pelargonidin glycosides is a key area of interest. The aglycone, pelargonidin, generally exhibits the highest antioxidant activity. Glycosylation tends to decrease this activity, likely due to steric hindrance, which can impede the molecule's ability to donate hydrogen atoms or electrons to scavenge free radicals. Theoretical studies based on quantum chemical calculations suggest that pelargonidin has a higher reactivity compared to its 3-O-glucoside counterpart[1].
| Compound | Antioxidant Assay | IC50 / Activity | Reference |
| Pelargonidin | DPPH | 5.25 µM | [2] |
| Pelargonidin-3-O-glucoside | DPPH | Lower than Pelargonidin | [3] |
| Pelargonidin-3,5-O-diglucoside | DPPH | Strong radical scavenging activity (85.80%) | [4] |
| Pelargonidin | FRAP | Higher than glycosides | [5] |
| Pelargonidin-3-O-glucoside | FRAP | Activity decreases with glycosylation | [5] |
Table 1: Comparative Antioxidant Activity of Pelargonidin and its Glycosides.
Anti-inflammatory Activity
Pelargonidin and its glycosides have demonstrated significant anti-inflammatory properties. Their mechanism of action often involves the modulation of key inflammatory signaling pathways such as the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways. Studies have shown that pelargonidin can inhibit the expression of cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory process, by blocking MAPK-mediated pathways[6]. Pelargonidin-3-O-glucoside has been shown to exert its anti-inflammatory effect by preventing the activation of IκB-α and reducing the phosphorylation of JNK MAPK[7]. However, a direct comparison of the COX or lipoxygenase (LOX) inhibitory activities through IC50 values is still an area of active research. One study indicated that while delphinidin (B77816) and cyanidin (B77932) glycosides are potent lipoxygenase inhibitors, pelargonidin did not show significant inhibition[6][8].
| Compound | Anti-inflammatory Assay | Effect | Reference |
| Pelargonidin | COX-2 Expression Inhibition | No significant inhibition | [6] |
| Pelargonidin-3-O-glucoside | IκB-α Activation & JNK Phosphorylation | Inhibition | [7] |
| Pelargonidin-3-O-glucoside | IL-10 Production in Whole Blood | Increased production at 0.08 µmol/L | [1] |
Table 2: Comparative Anti-inflammatory Activity of Pelargonidin Glycosides.
α-Glucosidase Inhibition
A key strategy in managing type 2 diabetes is the inhibition of α-glucosidase, an enzyme responsible for carbohydrate digestion. Pelargonidin glycosides have emerged as potent inhibitors of this enzyme. Notably, pelargonidin-3-O-rutinoside has been identified as a powerful α-glucosidase inhibitor, with an inhibitory activity reportedly 200 times stronger than the commercially available drug, acarbose[9]. This highlights the significant role that the type of glycosylation plays in enzymatic inhibition.
| Compound | α-Glucosidase Inhibition | IC50 | Reference |
| Pelargonidin-3-O-rutinoside | Yeast α-glucosidase | Significantly more potent than acarbose | [9] |
| Pelargonidin-3-O-glucoside | Yeast α-glucosidase | Inhibition observed |
Table 3: Comparative α-Glucosidase Inhibitory Activity of Pelargonidin Glycosides.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility and facilitate comparative studies.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay measures the ability of an antioxidant to scavenge the stable DPPH free radical.
-
Reagent Preparation: Prepare a stock solution of DPPH in methanol (B129727) (e.g., 0.1 mM). The absorbance of the working solution at 517 nm should be approximately 1.0.
-
Sample Preparation: Dissolve the test compounds (pelargonidin and its glycosides) in methanol at various concentrations.
-
Reaction: Mix the sample solution with the DPPH solution in a 1:1 ratio.
-
Incubation: Incubate the mixture in the dark at room temperature for 30 minutes.
-
Measurement: Measure the absorbance of the solution at 517 nm using a spectrophotometer.
-
Calculation: The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample. The IC50 value is the concentration of the sample required to scavenge 50% of the DPPH radicals.
Ferric Reducing Antioxidant Power (FRAP) Assay
This assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺).
-
Reagent Preparation: The FRAP reagent is prepared by mixing acetate (B1210297) buffer (300 mM, pH 3.6), a solution of TPTZ (2,4,6-tri(2-pyridyl)-s-triazine) in HCl (10 mM in 40 mM HCl), and a solution of FeCl₃·6H₂O (20 mM) in a 10:1:1 ratio.
-
Sample Preparation: Dissolve the test compounds in an appropriate solvent.
-
Reaction: Add a small volume of the sample to the FRAP reagent and mix thoroughly.
-
Incubation: Incubate the mixture at 37°C for a specified time (e.g., 4-30 minutes).
-
Measurement: Measure the absorbance of the resulting blue-colored solution at 593 nm.
-
Calculation: The antioxidant capacity is determined by comparing the absorbance of the sample with a standard curve prepared using a known concentration of FeSO₄·7H₂O. Results are typically expressed as µmol of Fe²⁺ equivalents per gram or mole of the sample.
α-Glucosidase Inhibition Assay
This assay determines the inhibitory effect of a compound on the α-glucosidase enzyme.
-
Reagent Preparation: Prepare a solution of α-glucosidase from Saccharomyces cerevisiae in phosphate (B84403) buffer (e.g., 100 mM, pH 6.8). Prepare a solution of the substrate, p-nitrophenyl-α-D-glucopyranoside (pNPG), in the same buffer.
-
Sample Preparation: Dissolve the test compounds in a suitable solvent (e.g., DMSO) and then dilute with the phosphate buffer.
-
Reaction: Pre-incubate the enzyme with the test compound for a specific time (e.g., 10 minutes) at 37°C. Initiate the reaction by adding the pNPG substrate.
-
Incubation: Incubate the reaction mixture at 37°C for a set period (e.g., 20 minutes).
-
Termination and Measurement: Stop the reaction by adding a solution of sodium carbonate (e.g., 0.1 M). Measure the absorbance of the liberated p-nitrophenol at 405 nm.
-
Calculation: The percentage of inhibition is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the reaction with the solvent control, and A_sample is the absorbance of the reaction with the test compound. The IC50 value is the concentration of the inhibitor that reduces the enzyme activity by 50%.
Signaling Pathway Visualizations
The following diagrams illustrate the known interactions of pelargonidin glycosides with key signaling pathways implicated in inflammation.
Caption: NF-κB Signaling Pathway Inhibition by Pelargonidin-3-O-glucoside.
Caption: JNK MAPK Signaling Pathway Modulation by Pelargonidin-3-O-glucoside.
Conclusion
The structure-activity relationship of pelargonidin glycosides is a complex yet promising area of research. While the aglycone, pelargonidin, often displays superior in vitro antioxidant activity, its glycosides exhibit enhanced stability and potent, specific inhibitory actions against enzymes like α-glucosidase. The anti-inflammatory effects of these compounds are mediated through the sophisticated modulation of key signaling pathways. Further research focusing on a broader range of pelargonidin glycosides and their specific interactions with biological targets will be instrumental in developing novel and effective therapeutic agents. The data and protocols presented in this guide offer a foundation for such comparative investigations.
References
- 1. Pelargonidin-3-O-glucoside and its metabolites have modest anti-inflammatory effects in human whole blood cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pelargonidin 3-O-rutinoside | C27H31O14+ | CID 443917 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound | Benchchem [benchchem.com]
- 5. Anthocyanidins inhibit cyclooxygenase-2 expression in LPS-evoked macrophages: structure-activity relationship and molecular mechanisms involved - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Molecular mechanism of action of Pelargonidin-3-O-glucoside, the main anthocyanin responsible for the anti-inflammatory effect of strawberry fruits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Anthocyanins as lipoxygenase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. In vitro study of bioaccessibility, antioxidant, and α-glucosidase inhibitory effect of pelargonidin-3-O-glucoside after interacting with beta-lactoglobulin and chitosan/pectin - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of the Antioxidant Efficacy of Pelargonidin 3-O-rutinoside and Synthetic Antioxidants
For Researchers, Scientists, and Drug Development Professionals
In the continuous search for potent and safe antioxidant compounds, both natural and synthetic molecules are under intense scrutiny. This guide provides a comparative overview of the efficacy of Pelargonidin (B1210327) 3-O-rutinoside, a naturally occurring anthocyanin, against commonly used synthetic antioxidants: Butylated Hydroxyanisole (BHA), Butylated Hydroxytoluene (BHT), and Trolox. This comparison is based on available experimental data from key in vitro antioxidant assays and an examination of their underlying mechanisms of action.
Quantitative Comparison of Antioxidant Activity
The antioxidant capacity of a compound is typically evaluated using various assays that measure its ability to scavenge free radicals or reduce oxidizing agents. The half-maximal inhibitory concentration (IC50) is a common metric, where a lower value indicates greater antioxidant activity. The Ferric Reducing Antioxidant Power (FRAP) assay measures the ability of an antioxidant to reduce ferric iron, with higher values indicating greater reducing power.
While direct comparative studies testing Pelargonidin 3-O-rutinoside alongside BHA, BHT, and Trolox under identical conditions are limited in the reviewed literature, the following tables summarize reported antioxidant activities from various studies. It is important to note that direct comparison of values across different studies can be challenging due to variations in experimental conditions.
Table 1: DPPH Radical Scavenging Activity (IC50)
| Compound | IC50 (µg/mL) | Reference |
| BHA | Not uniformly reported; activity is well-established. | |
| BHT | Not uniformly reported; activity is well-established. | |
| Trolox | ~3.77 | [1] |
| This compound | Data not available in direct comparison. However, anthocyanins, in general, show potent DPPH scavenging activity.[2] |
Table 2: ABTS Radical Scavenging Activity (IC50)
| Compound | IC50 (µg/mL) | Reference |
| BHA | Not uniformly reported; activity is well-established. | |
| BHT | Not uniformly reported; activity is well-established. | |
| Trolox | ~2.93 | [1] |
| This compound | Data not available in direct comparison. Anthocyanins are known to be effective ABTS radical scavengers.[2] |
Table 3: Ferric Reducing Antioxidant Power (FRAP)
| Compound | Antioxidant Activity | Reference |
| BHA | Exhibits significant reducing power. | |
| BHT | Exhibits significant reducing power. | |
| Trolox | Commonly used as a standard for FRAP assays. | |
| This compound | Anthocyanins, including pelargonidin glycosides, demonstrate ferric reducing capabilities.[3] |
Mechanisms of Antioxidant Action
The efficacy of an antioxidant is determined by its mechanism of action. Synthetic antioxidants like BHA and BHT primarily act as direct radical scavengers, while natural compounds like this compound can exhibit both direct scavenging and modulation of endogenous antioxidant defense pathways.
Synthetic Antioxidants: Direct Radical Scavenging
BHA and BHT are phenolic compounds that function as chain-breaking antioxidants.[4] They donate a hydrogen atom from their hydroxyl group to free radicals, thereby neutralizing them and terminating the oxidative chain reaction.[4] This direct scavenging mechanism is highly effective in preventing lipid peroxidation in food and biological systems.
Caption: Direct radical scavenging by BHA and BHT.
This compound: A Dual-Pronged Approach
This compound, as an anthocyanin, can directly scavenge free radicals due to its flavonoid structure. More significantly, it can also modulate cellular antioxidant defense systems. Evidence suggests that pelargonidin can activate the Keap1/Nrf2 signaling pathway.[5][6][7][8]
Under normal conditions, the transcription factor Nrf2 is kept inactive in the cytoplasm by binding to Keap1.[5] Oxidative stress or the presence of inducers like pelargonidin can cause the dissociation of Nrf2 from Keap1.[5][9] Nrf2 then translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter region of various antioxidant genes, leading to their transcription and the synthesis of protective enzymes like heme oxygenase-1 (HO-1), and others.[5][6]
Caption: this compound activates the Keap1/Nrf2 pathway.
Experimental Protocols
Detailed methodologies for the key antioxidant assays are provided below. These protocols serve as a general guideline and may require optimization based on specific laboratory conditions.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
Principle: This assay measures the ability of an antioxidant to scavenge the stable DPPH free radical. The reduction of the purple DPPH radical to the yellow-colored diphenylpicrylhydrazine is monitored spectrophotometrically.
Methodology:
-
Reagent Preparation: Prepare a stock solution of DPPH in methanol (B129727) (e.g., 0.1 mM).
-
Sample Preparation: Prepare serial dilutions of the test compounds (this compound, BHA, BHT, Trolox) in a suitable solvent.
-
Assay Procedure:
-
Add a defined volume of the sample solution to a cuvette or microplate well.
-
Add a defined volume of the DPPH solution and mix.
-
Incubate the mixture in the dark at room temperature for a specified time (e.g., 30 minutes).
-
-
Measurement: Measure the absorbance at the wavelength of maximum absorption of DPPH (typically around 517 nm).
-
Calculation: The percentage of radical scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the reaction mixture. The IC50 value is determined from a plot of scavenging percentage against concentration.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay
Principle: This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ is measured by the decrease in its characteristic absorbance.
Methodology:
-
Reagent Preparation: Generate the ABTS•+ by reacting ABTS stock solution with an oxidizing agent like potassium persulfate. The solution is then diluted to obtain a specific absorbance at its maximum wavelength (around 734 nm).
-
Sample Preparation: Prepare serial dilutions of the test compounds.
-
Assay Procedure:
-
Add a small volume of the sample solution to a cuvette or microplate well.
-
Add a larger volume of the ABTS•+ working solution and mix.
-
Incubate at room temperature for a specific time (e.g., 6 minutes).
-
-
Measurement: Measure the absorbance at approximately 734 nm.
-
Calculation: The scavenging activity and IC50 are calculated similarly to the DPPH assay.
FRAP (Ferric Reducing Antioxidant Power) Assay
Principle: This assay measures the total antioxidant power of a sample by its ability to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color.
Methodology:
-
Reagent Preparation: The FRAP reagent is prepared by mixing acetate (B1210297) buffer, TPTZ solution in HCl, and FeCl₃ solution.
-
Sample Preparation: Prepare dilutions of the test compounds.
-
Assay Procedure:
-
Add a small volume of the sample solution to a cuvette or microplate well.
-
Add the FRAP reagent and mix.
-
Incubate at a specific temperature (e.g., 37°C) for a defined period.
-
-
Measurement: Measure the absorbance at the wavelength of maximum absorption of the Fe²⁺-TPTZ complex (around 593 nm).
-
Calculation: The antioxidant capacity is determined by comparing the change in absorbance of the sample with that of a standard (e.g., FeSO₄ or Trolox).
Caption: General workflow for in vitro antioxidant assays.
Conclusion
Both this compound and synthetic antioxidants like BHA and BHT demonstrate significant antioxidant potential. Synthetic antioxidants primarily act through direct and efficient scavenging of free radicals. In contrast, this compound offers a dual mechanism of action: direct radical scavenging and the upregulation of endogenous antioxidant defenses via the Keap1/Nrf2 signaling pathway. This latter characteristic suggests a broader, more sustained cellular protective effect.
The choice between these antioxidants will depend on the specific application. For direct, immediate antioxidant protection, particularly in lipid-rich environments, synthetic antioxidants have a long history of effective use. However, for applications in drug development and functional foods where modulation of cellular defense mechanisms is desirable, natural compounds like this compound present a compelling alternative with a potentially more complex and beneficial biological activity profile. Further direct comparative studies are warranted to definitively quantify the relative efficacy of these compounds under standardized conditions.
References
- 1. Stability, Antioxidant Capacity and Degradation Kinetics of Pelargonidin-3-glucoside Exposed to Ultrasound Power at Low Temperature - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antioxidant Activity of Anthocyanins and Anthocyanidins: A Critical Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Glycosides changed the stability and antioxidant activity of pelargonidin (2021) | Wenfeng Li | 23 Citations [scispace.com]
- 4. BHA & BHT Synthetic Antioxidants in Food & Nutrition - Knowde [periodical.knowde.com]
- 5. Pelargonidin Modulates Keap1/Nrf2 Pathway Gene Expression and Ameliorates Citrinin-Induced Oxidative Stress in HepG2 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Pelargonidin Modulates Keap1/Nrf2 Pathway Gene Expression and Ameliorates Citrinin-Induced Oxidative Stress in HepG2 Cells [frontiersin.org]
- 7. Pelargonidin Modulates Keap1/Nrf2 Pathway Gene Expression and Ameliorates Citrinin-Induced Oxidative Stress in HepG2 Cells [pubmed.ncbi.nlm.nih.gov]
- 8. Pelargonidin reduces the TPA induced transformation of mouse epidermal cells –potential involvement of Nrf2 promoter demethylation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
A Comparative Guide to the Clinical and Preclinical Profile of Pelargonidin and its Glycosides
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the biological activities of Pelargonidin (B1210327) 3-O-rutinoside and its related compounds, based on available preclinical and a limited number of human studies. While a formal meta-analysis of clinical trials for Pelargonidin 3-O-rutinoside is not available, this document synthesizes existing data to offer insights into its therapeutic potential and mechanisms of action.
I. Comparative Bioavailability and Pharmacokinetics
This compound has demonstrated notable bioavailability compared to other glycosidic forms. Understanding the pharmacokinetic profiles of these compounds is crucial for designing effective clinical interventions.
| Compound | Subject | Dosage | Cmax | Tmax | Bioavailability | Key Metabolites | Source |
| This compound | Sprague-Dawley Rats | Oral administration | 175.38 ± 55.95 nM | 60 min | 1.13% | Pg3R-monoglucuronide, Pg3R-hydroxylated, Pg3R-demethylated | [1][2] |
| Pelargonidin 3-O-glucoside | Sprague-Dawley Rats | Oral administration | Not specified | Not specified | 0.28% | Glucuronide conjugate | [1][2] |
| Pelargonidin 3-O-glucoside | Humans | 200g strawberries (222 µmol) | 274 ± 24 nmol/L | 1.1 ± 0.4 h | ~1% (urine excretion) | Pelargonidin-O-glucuronide | [3] |
Experimental Protocol: Bioavailability Study in Rats [1][2]
-
Subjects: Male Sprague-Dawley rats.
-
Administration: Oral gavage of this compound and Pelargonidin 3-O-glucoside.
-
Sample Collection: Blood samples were collected at various time points.
-
Analysis: Plasma concentrations of the anthocyanins and their metabolites were determined using UPLC-ESI-MS/MS.
-
Pharmacokinetic Parameters: Cmax (maximum plasma concentration) and Tmax (time to reach Cmax) were calculated from the plasma concentration-time curves.
II. Anti-inflammatory and Antioxidant Mechanisms
Pelargonidin and its glycosides exhibit significant anti-inflammatory and antioxidant properties through the modulation of key signaling pathways.
| Activity | Compound | Model | Key Findings | Signaling Pathway | Source |
| Anti-inflammatory | Pelargonidin | Human Umbilical Vein Endothelial Cells (HUVECs) and mice | Inhibited TGFBIp-induced barrier disruption, expression of cell adhesion molecules, and adhesion/transendothelial migration of neutrophils. | Not explicitly stated, but related to inhibition of hyperpermeability and leukocyte migration. | [4] |
| Anti-inflammatory | Pelargonidin 3-O-glucoside | RAW 264.7 macrophages and in vivo pleurisy model | Reduced leukocyte migration, exudation levels, and inflammatory mediators. | Arrest of IκB-α activation and reduction in JNK MAPK phosphorylation. | [5] |
| Antioxidant | Pelargonidin | HepG2 cells | Ameliorated citrinin-induced cytotoxicity and oxidative stress by up-regulating detoxification enzyme levels. | Keap1/Nrf2 pathway activation. | [6] |
| Antioxidant | Pelargonidin | Rats with Spinal Cord Injury | Increased levels of glutathione (B108866) and catalase, reduced MMP9 activity and nitrite (B80452) levels. | Keap1/Nrf2 pathway. | [7] |
| Antioxidant | Acetylated Pelargonidin 3-O-glucoside | Hepatic cells | Alleviated H2O2-induced oxidative damage by reversing redox imbalance and enhancing cell survival. | Nrf2/ARE pathway activation. | [8] |
Experimental Protocol: In Vitro Anti-inflammatory Assay [5]
-
Cell Line: RAW 264.7 macrophages.
-
Treatment: Cells were pre-treated with Pelargonidin 3-O-glucoside followed by stimulation with an inflammatory agent (e.g., LPS).
-
Analysis:
-
Western Blot: To determine the phosphorylation status of key signaling proteins like IκB-α and JNK MAPK.
-
ELISA: To measure the levels of pro-inflammatory cytokines in the cell culture supernatant.
-
Signaling Pathway Diagrams
Caption: Anti-inflammatory mechanism of Pelargonidin 3-O-glucoside.
Caption: Antioxidant mechanism of Pelargonidin via the Keap1/Nrf2 pathway.
III. Potential Therapeutic Applications
Preclinical studies suggest a range of potential therapeutic applications for Pelargonidin and its glycosides.
| Therapeutic Area | Compound | Model | Key Findings | Source |
| Postprandial Hyperglycemia | This compound | In vitro enzyme assay | Potent inhibitor of α-glucosidase. | [9][10] |
| Neuroprotection | Pelargonidin | Rat model of spinal cord injury | Improved functional recovery and attenuated neuropathic pain. | [7] |
| Neuroprotection | Pelargonidin | Rat model of Alzheimer's disease (Aβ-induced deficits) | Attenuated memory impairment and deficits in antioxidant capacity. | [11] |
| Anticancer | This compound | DLD-1 cancer cells | Exhibited antiproliferative activity. | [12] |
| Anticancer | Pelargonidin | Mouse skin epidermal JB6 P+ cells | Blocked TPA-induced cell transformation. | [13] |
| Glucose Metabolism | Pelargonidin 3-O-glucoside | db/db diabetic mice | Improved glucose tolerance, insulin (B600854) sensitivity, and induced autophagy. Modulated gut microbiota. | [14] |
Experimental Protocol: α-Glucosidase Inhibition Assay [10]
-
Enzyme: α-glucosidase from Saccharomyces cerevisiae.
-
Substrate: p-Nitrophenyl-α-D-glucopyranoside (pNPG).
-
Inhibitor: this compound.
-
Procedure: The enzyme, substrate, and inhibitor were incubated together. The reaction was stopped, and the absorbance was measured to determine the amount of p-nitrophenol released.
-
Analysis: The inhibitory activity was calculated as a percentage of inhibition compared to a control without the inhibitor.
IV. Comparison with Other Anthocyanins
While this guide focuses on Pelargonidin, it is important to consider its properties in the context of other anthocyanins. The specific sugar moiety attached to the anthocyanidin backbone can significantly influence bioavailability and biological activity. For instance, this compound shows higher bioavailability than Pelargonidin 3-O-glucoside in rats.[1][2] Further comparative studies are needed to fully elucidate the structure-activity relationships among different anthocyanins.
V. Future Directions and Conclusion
The existing body of preclinical evidence strongly suggests that this compound and related compounds have significant therapeutic potential, particularly in the areas of inflammation, oxidative stress, metabolic disorders, and neuroprotection. However, the lack of extensive human clinical trials is a major gap.
Future research should focus on:
-
Well-designed clinical trials to validate the preclinical findings in human subjects.
-
Further investigation into the molecular mechanisms of action, including the identification of specific cellular targets.
-
Comparative studies to determine the relative efficacy and safety of different pelargonidin glycosides.
References
- 1. Bioavailability, Absorption, and Metabolism of Pelargonidin-Based Anthocyanins Using Sprague-Dawley Rats and Caco-2 Cell Monolayers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Bioavailability of pelargonidin-3-O-glucoside and its metabolites in humans following the ingestion of strawberries with and without cream - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Anti-inflammatory effects of pelargonidin on TGFBIp-induced responses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Molecular mechanism of action of Pelargonidin-3-O-glucoside, the main anthocyanin responsible for the anti-inflammatory effect of strawberry fruits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | Pelargonidin Modulates Keap1/Nrf2 Pathway Gene Expression and Ameliorates Citrinin-Induced Oxidative Stress in HepG2 Cells [frontiersin.org]
- 7. Pelargonidin improves functional recovery and attenuates neuropathic pain following spinal cord injury in rats: relevance to its neuroprotective, antioxidant, and anti-inflammatory effects - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Acetylated pelargonidin-3-O-glucoside exhibits promising thermostability, lipophilicity, and protectivity against oxidative damage by activating the Nrf2/ARE pathway - Food & Function (RSC Publishing) [pubs.rsc.org]
- 9. This compound | Benchchem [benchchem.com]
- 10. Pelargonidin-3-O-rutinoside as a novel α-glucosidase inhibitor for improving postprandial hyperglycemia - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 11. Pelargonidin exhibits restoring effects against amyloid β-induced deficits in the hippocampus of male rats - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Pelargonidin reduces the TPA induced transformation of mouse epidermal cells –potential involvement of Nrf2 promoter demethylation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Pelargonidin-3- O-glucoside Derived from Wild Raspberry Exerts Antihyperglycemic Effect by Inducing Autophagy and Modulating Gut Microbiota - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Pelargonidin 3-O-rutinoside: A Safety and Logistics Guide
For researchers, scientists, and drug development professionals, adherence to proper chemical disposal protocols is paramount for ensuring laboratory safety and environmental compliance. This guide provides essential, immediate safety and logistical information for the proper disposal of Pelargonidin 3-O-rutinoside, a common anthocyanin used in research.
Safety and Disposal Information Summary
While this compound chloride is not classified as a hazardous substance under Regulation (EC) No 1272/2008, it is imperative to handle it with the care afforded to all laboratory chemicals.[1] The following table summarizes key safety and disposal parameters.
| Property | Value | Implication for Disposal |
| Hazard Classification | Not classified as a hazardous substance.[1] | Standard laboratory personal protective equipment (PPE) should be worn. No special neutralization is required before disposal. |
| Physical State | Solid (powder) | Spills should be managed to avoid the creation of dust.[1][2] |
| Solubility in Water | Low to practically insoluble | Drain disposal is not recommended as it may lead to accumulation in plumbing.[3] |
| Chemical Stability | Stable under recommended storage conditions | No special precautions for chemical reactivity are necessary during disposal. Avoid mixing with incompatible chemicals. |
Standard Disposal Procedures
The following step-by-step procedures outline the recommended protocol for the disposal of this compound waste. These are general guidelines and must be supplemented by adherence to all local, state, and federal regulations, as well as your institution's specific chemical waste disposal program.[3]
Step 1: Personal Protective Equipment (PPE)
Before handling any chemical waste, ensure you are wearing the appropriate PPE:
Step 2: Waste Segregation and Collection
Proper segregation of waste streams is critical for safe and compliant disposal.
-
Solid Waste:
-
Collect dry, solid this compound waste, including contaminated items such as weigh boats, filter paper, and paper towels, in a dedicated, clearly labeled, and sealable container.[3]
-
The label should clearly identify the contents, for example: "this compound Waste (Non-Hazardous)".
-
Store this container in a designated waste accumulation area within the laboratory.
-
-
Liquid Waste (Solutions):
-
Collect solutions containing this compound in a separate, sealed, and clearly labeled waste container.[3]
-
The label should indicate the contents and the solvent used, for example: "Aqueous this compound Waste (Non-Hazardous)".
-
Do not dispose of solutions containing this compound down the drain.[3][5][6]
-
-
Contaminated Sharps:
-
Dispose of any sharps (e.g., needles, glass pipettes) contaminated with this compound in a designated sharps container.[3]
-
Step 3: Spill Management
In the event of a spill:
-
For small spills, gently sweep the solid material into a designated waste container.[3][5]
-
The spill area can then be wiped with a damp cloth.[3]
-
Dispose of the cloth and any other cleaning materials as solid waste.[1][3]
Step 4: Final Disposal
-
All collected waste containers must be disposed of through your institution's official chemical waste disposal program.[3]
-
Even for substances not classified as hazardous, professional disposal ensures compliance with all relevant regulations.[3]
Experimental Protocols
No specific experimental protocols for the neutralization or deactivation of this compound are required, as it is not classified as a hazardous substance. The standard disposal procedures outlined above are based on general best practices for handling non-hazardous laboratory chemical waste.
Disposal Workflow
Caption: Workflow for the proper disposal of this compound.
References
Personal protective equipment for handling Pelargonidin 3-O-rutinoside
FOR IMMEDIATE USE BY RESEARCH, SCIENTIFIC, AND DRUG DEVELOPMENT PROFESSIONALS
This guide provides essential safety and logistical information for the handling, use, and disposal of Pelargonidin 3-O-rutinoside. Adherence to these procedures is critical for ensuring a safe laboratory environment.
Hazard Identification and Personal Protective Equipment (PPE)
While this compound is not classified as a hazardous substance according to Regulation (EC) No 1272/2008, it is crucial to handle it with care to minimize exposure, particularly to the powdered form. The primary risks are associated with the inhalation of dust and direct contact with the skin and eyes.
Occupational Exposure Limits
In the absence of specific exposure limits for this compound, the standards for "Particulates Not Otherwise Regulated" (PNOR), often referred to as nuisance dust, should be applied.
| Regulatory Body | Exposure Limit Type | Value |
| OSHA | Permissible Exposure Limit (PEL) - Total Dust | 15 mg/m³ (8-hour TWA)[1][2] |
| OSHA | Permissible Exposure Limit (PEL) - Respirable Fraction | 5 mg/m³ (8-hour TWA)[1][2] |
| ACGIH | Threshold Limit Value (TLV) - Inhalable Particles | 10 mg/m³ (Recommended)[3] |
| ACGIH | Threshold Limit Value (TLV) - Respirable Particles | 3 mg/m³ (Recommended)[3] |
TWA: Time-Weighted Average
Recommended Personal Protective Equipment (PPE)
The following PPE is mandatory when handling this compound, particularly in its powdered form.
| PPE Category | Item | Standard/Specification | Purpose |
| Hand Protection | Nitrile or Latex Gloves | EN 374 | Prevents direct skin contact. |
| Eye Protection | Safety Glasses with Side Shields or Goggles | EN 166 or NIOSH approved | Protects eyes from dust particles. |
| Body Protection | Laboratory Coat | Standard | Protects skin and personal clothing from contamination. |
| Respiratory Protection | N95 or FFP2 Respirator | NIOSH or EN 149 approved | Recommended when weighing or handling quantities that may generate dust. |
Operational Plan: Safe Handling Procedures
Following a systematic workflow is essential to minimize the risk of exposure and contamination.
Experimental Protocol: Weighing and Handling Powder
-
Preparation :
-
Ensure the designated handling area, preferably a chemical fume hood or a well-ventilated space, is clean and uncluttered.
-
Don a lab coat, safety glasses, and gloves. If weighing a significant amount of powder, a respirator is recommended.
-
Place a weigh boat on the analytical balance.
-
-
Handling :
-
Carefully open the container of this compound.
-
Using a clean spatula, gently transfer the desired amount of powder to the weigh boat. Avoid any sudden movements that could create airborne dust.
-
Once the desired weight is achieved, securely close the primary container.
-
-
Post-Handling :
-
Carefully transfer the weighed powder to its destination vessel.
-
Clean the spatula and any residual powder from the balance and surrounding area with a damp cloth or paper towel to prevent dust from becoming airborne.
-
Dispose of the weigh boat and cleaning materials in the designated solid waste container.
-
Disposal Plan
Proper disposal of unused material and contaminated items is crucial to prevent environmental contamination.
Waste Segregation
Disposal Procedures
-
Solid Waste :
-
Collect all unused this compound powder and contaminated solid materials (e.g., gloves, weigh boats, paper towels) in a designated, clearly labeled, and sealed container for non-hazardous solid chemical waste.[4]
-
Do not dispose of solid chemical waste in the regular trash unless explicitly permitted by your institution's environmental health and safety (EHS) office.[4]
-
Follow your institution's procedures for the final disposal of non-hazardous laboratory waste.
-
-
Liquid Waste :
-
For small quantities of dilute aqueous solutions, and if permitted by local regulations and your institution's EHS guidelines, they may be disposed of down the sanitary sewer with a large volume of running water.
-
For organic solvent solutions or large quantities, collect the waste in a designated, labeled container for non-hazardous liquid waste and follow your institution's chemical waste disposal procedures.
-
Spill Management
In the event of a spill, immediate and appropriate action is necessary.
Spill Response Protocol
-
Evacuate and Notify : Alert others in the immediate area and evacuate if necessary. Inform your laboratory supervisor.
-
Assess the Spill : Determine the extent of the spill and if you have the appropriate materials to clean it up safely.
-
Don PPE : At a minimum, wear a lab coat, safety glasses, and double-glove with nitrile gloves. A respirator may be necessary for large spills of powder.
-
Contain the Spill :
-
Clean the Area :
-
After removing the bulk of the spill, decontaminate the area with a wet cloth, wiping from the outside of the spill area inward.
-
Place all cleaning materials into the same sealed container as the spilled substance.
-
-
Dispose of Waste : Label the container as "Spill Debris" with the chemical name and dispose of it according to the solid waste disposal plan.
-
Wash Hands : Thoroughly wash your hands with soap and water after the cleanup is complete.
References
- 1. scsengineers.com [scsengineers.com]
- 2. cdc.gov [cdc.gov]
- 3. PARTICULATES NOT OTHERWISE REGULATED, TOTAL AND RESPIRABLE DUST (PNOR) | Occupational Safety and Health Administration [osha.gov]
- 4. sfasu.edu [sfasu.edu]
- 5. Chemical Spill Clean-Up - Environmental Health & Safety - University of Delaware [www1.udel.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
